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3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine Documentation Hub

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  • Product: 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine
  • CAS: 1364125-18-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine: A Technical Guide

Executive Summary In modern drug discovery and materials science, the strategic functionalization of small molecules is paramount to overcoming pharmacokinetic and physicochemical bottlenecks. 3-Bromo-5-[2-(2-methoxyetho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic functionalization of small molecules is paramount to overcoming pharmacokinetic and physicochemical bottlenecks. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (Molecular Formula: C₁₀H₁₄BrNO₃) represents a highly specialized, dual-purpose building block. It seamlessly integrates the electrophilic reactivity of a brominated heteroaromatic core with the solubilizing, pharmacokinetic-modulating properties of a short polyethylene glycol (PEG) chain.

This whitepaper provides an in-depth technical analysis of its physical properties, the mechanistic causality behind its behavior, and field-proven experimental protocols for its characterization and downstream synthetic application.

Part 1: Structural and Physicochemical Profiling

The physical properties of this compound are dictated by the interplay between the rigid, planar pyridine ring and the highly flexible, hydrophilic diethylene glycol monomethyl ether moiety.

Quantitative Data Summary

Below is a structured summary of the compound's calculated and empirically observed physical properties.

PropertyValue / DescriptionMechanistic Implication
Molecular Weight 276.13 g/mol Optimal for small-molecule drug design (Lipinski-compliant).
Physical State Viscous pale-yellow liquid to low-melting solidThe flexible PEG chain disrupts crystal lattice packing.
Estimated Boiling Point 320–350 °C (at 760 mmHg)High boiling point due to extensive dipole-dipole interactions.
Estimated Density ~1.35 g/cm³Halogenation significantly increases density relative to plain pyridine.
LogP (Predicted) 1.5 – 1.8Balanced lipophilicity; the PEG chain lowers the LogP of the bromopyridine core.
Topological Polar Surface Area 41.5 ŲExcellent for membrane permeability; well below the 140 Ų threshold limit.
Mechanistic Insights into Physical Properties
  • Crystal Lattice Disruption: Unlike simple halogenated pyridines which readily crystallize, the 2-(2-methoxyethoxy)ethoxy tail introduces significant conformational entropy. The rotation around the ether (C-O-C) bonds prevents the rigid stacking of the pyridine rings, drastically lowering the melting point and rendering the compound a viscous liquid or semi-solid at ambient temperatures.

  • Aqueous Solubility and Solvation: The oxygen atoms within the PEG-like tail act as potent hydrogen-bond acceptors. In aqueous media, these oxygen atoms coordinate with water molecules to form a robust hydration shell. This thermodynamically favors dissolution, making this building block ideal for synthesizing highly soluble active pharmaceutical ingredients (APIs).

  • Electronic "Push-Pull" Dynamics: The alkoxy group at the 5-position acts as an electron-donating group via resonance (+M effect), which partially neutralizes the electron-withdrawing inductive effect (-I) of the bromine atom at the 3-position. This alters the pKa of the pyridine nitrogen, making it slightly more basic than a standard 3-bromopyridine.

Part 2: Pharmacokinetic Implications of Small-Molecule PEGylation

The strategic attachment of short PEG chains to small molecules is a clinically validated approach to alter pharmacokinetics (PK). As documented in pharmaceutical literature [1], small-molecule PEGylation achieves several critical outcomes:

  • Altered Biodistribution: The hydration shell increases the hydrodynamic radius of the molecule, which can slow renal clearance and extend plasma half-life.

  • Blood-Brain Barrier (BBB) Restriction: PEGylated small molecules often become substrates for P-glycoprotein efflux pumps or simply become too sterically hindered and hydrophilic to passively diffuse across the BBB. This is highly advantageous when designing peripherally acting drugs (e.g., Naloxegol) where CNS-mediated side effects must be avoided.

By utilizing 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine as a synthetic precursor, medicinal chemists can directly embed these favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into their final drug candidates.

Part 3: Experimental Workflows & Protocols

As a Senior Application Scientist, ensuring that protocols are robust and self-validating is critical. Below are step-by-step methodologies for characterizing and utilizing this compound.

Protocol 1: Self-Validating HPLC-UV/Vis Workflow for Purity and Lipophilicity

Objective: Establish baseline purity and empirically estimate the partition coefficient (LogP) via reversed-phase chromatography. Causality: A C18 stationary phase separates compounds based on hydrophobicity. By running a known reference standard (e.g., unsubstituted 3-bromopyridine) alongside our target, the system self-validates: the target compound must elute earlier than the reference due to the hydrophilic PEG chain.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ACN). Vortex for 30 seconds to ensure complete dissolution.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Note: The TFA lowers the pH, ensuring the pyridine nitrogen remains fully protonated. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing.

  • Chromatographic Run: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Execute a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm (aromatic ring) and 280 nm.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a functionalized biaryl derivative by coupling the bromopyridine core with an arylboronic acid[2]. Causality: The electron-donating alkoxy group slightly deactivates the C-Br bond toward oxidative addition. To overcome this activation energy barrier, a highly active bidentate phosphine ligand (such as dppf) is utilized. The bidentate nature enforces a cis-geometry on the palladium center, which drastically accelerates the rate-determining reductive elimination step.

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Degassing: Add a pre-degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Crucial Step: The water is strictly required to dissolve the inorganic base and to activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

  • Execution: Seal the flask, flush with Argon, and heat to 90 °C for 4–6 hours. Monitor the consumption of the starting material via the HPLC method established in Protocol 1.

  • Workup: Cool to ambient temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Part 4: Logical & Mechanistic Visualizations

G A 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine B Physicochemical Profiling (HPLC, LogP, TPSA) A->B Characterize C Synthetic Modification (Suzuki-Miyaura Coupling) A->C React D Pharmacokinetic Optimization (Enhanced Solubility, Altered BBB) B->D Predicts C->D Yields

Workflow integrating physicochemical profiling with synthetic utility for PK optimization.

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd0->OA + Bromopyridine TM Transmetalation OA->TM + Aryl-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Regeneration Prod Biaryl Product RE->Prod Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for bromopyridine derivatives.

References

  • Title: The Benefits and Challenges of PEGylating Small Molecules Source: Pharmaceutical Technology URL: [Link][1]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / PMC URL: [Link][2]

Sources

Exploratory

Advanced Synthetic Integration of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS 1364125-18-7) in Drug Discovery

Executive Summary The compound 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS 1364125-18-7) is a highly specialized, bifunctional building block increasingly utilized in modern medicinal chemistry. Structurally, it c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS 1364125-18-7) is a highly specialized, bifunctional building block increasingly utilized in modern medicinal chemistry. Structurally, it combines a halogenated heteroaromatic core with a short polyethylene glycol (PEG2) chain. This specific architecture serves a dual purpose: the 3-bromo position acts as a versatile electrophilic handle for transition-metal-catalyzed cross-couplings, while the 5-PEGylated position modulates the physicochemical properties of the resulting molecule, specifically enhancing aqueous solubility and altering pharmacokinetic (PK) profiles.

This technical guide provides an in-depth analysis of its structural rationale, synthetic utility, and step-by-step protocols for its integration into complex active pharmaceutical ingredients (APIs) and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale and Physicochemical Modulation

The strategic placement of substituents on the pyridine ring is not arbitrary. The 3,5-disubstitution pattern minimizes steric hindrance between the reactive bromo handle and the PEG chain, ensuring that the cross-coupling efficiency remains high even when attaching bulky pharmacophores.

The Role of the PEG2-OMe Chain

Lipophilicity (often measured as LogP) is a critical parameter in drug design. Highly lipophilic molecules often suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance [1]. The incorporation of the 2-(2-methoxyethoxy)ethoxy moiety—a mini-PEG chain—introduces multiple hydrogen-bond acceptors. This creates a localized hydration shell around the molecule, significantly improving thermodynamic solubility without the need for basic or acidic ionizable groups that might restrict blood-brain barrier (BBB) permeability or cause hERG toxicity.

The 3-Bromo Electrophilic Handle

The bromine atom at the 3-position is electronically deactivated compared to the 2- or 4-positions, making it less susceptible to direct nucleophilic aromatic substitution (SNAr). However, it is an ideal substrate for Palladium (Pd) or Copper (Cu) catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-donating nature of the alkoxy group at the 5-position slightly enriches the electron density of the pyridine ring, which can slow down the oxidative addition step in Pd-catalysis; hence, the selection of highly active, electron-rich phosphine ligands is critical for optimal yields [2].

Table 1: Predictive Physicochemical Profile of the Building Block
ParameterValue / CharacteristicImpact on Drug Design
Molecular Weight 276.13 g/mol Leaves ample "budget" for pharmacophore attachment (<500 Da rule).
Hydrogen Bond Acceptors 4 (3 ether oxygens, 1 pyridine N)Enhances aqueous solubility and target binding affinity.
Hydrogen Bond Donors 0Prevents excessive desolvation energy penalties.
Steric Hindrance (C3) LowFacilitates rapid oxidative addition by Pd(0) catalysts.

Application in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of Targeted Protein Degradation (TPD), CAS 1364125-18-7 serves as a highly efficient "exit vector" and partial linker. PROTACs require a linker to connect a target-binding ligand with an E3 ligase-recruiting ligand. The PEG2 chain of this building block can serve as the foundational segment of a longer PEG linker, while the pyridine core provides structural rigidity to orient the warheads effectively.

PROTAC LIG Target Protein Ligand (e.g., Kinase Inhibitor) LINK CAS 1364125-18-7 (Pyridine Core + PEG2 Linker) LIG->LINK Cross-Coupling (C-C / C-N Bond) E3 E3 Ligase Recruiter (e.g., CRBN / VHL ligand) LINK->E3 Amide/Ether Conjugation DEGRAD Targeted Protein Degradation (Ubiquitination Pathway) E3->DEGRAD Ternary Complex Formation

Modular assembly of a PROTAC utilizing the PEGylated pyridine core as a structural linker.

Synthetic Methodologies and Experimental Protocols

To maximize the utility of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, robust cross-coupling protocols are required. The following methodologies are engineered to overcome the mild electronic deactivation caused by the 5-alkoxy group, ensuring high conversion rates and minimizing homocoupling artifacts [3].

Table 2: Optimized Suzuki-Miyaura Conditions for 3-Bromo-5-alkoxypyridines
Catalyst SystemBaseSolvent SystemTemp (°C)Yield Expectation
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)90 - 10075 - 85%
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2.5 eq)Toluene / EtOH / H₂O85 - 9570 - 80%
XPhos Pd G2 (2 mol%)Cs₂CO₃ (2.0 eq)THF / H₂O (10:1)65 - 80>85% (Sterically hindered)
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation between CAS 1364125-18-7 and a generic aryl/heteroaryl boronic acid. The use of Pd(dppf)Cl₂ is recommended as the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing protodeboronation of the boronic acid.

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Degassed Deionized Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality Note: Solid reagents are added first to minimize exposure of the catalyst to ambient moisture and oxygen during solvent addition.

  • Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality Note: Pd(0) intermediates are highly susceptible to oxidation. Oxygen contamination will arrest the catalytic cycle, leading to the formation of palladium black and unreacted starting material.

  • Addition of Liquid Reagents: Dissolve CAS 1364125-18-7 in anhydrous 1,4-Dioxane. Inject this solution into the Schlenk tube via syringe, followed by the addition of degassed water.

  • Reaction Execution: Replace the septum with a Teflon screw cap under an Argon stream. Heat the reaction mixture in a pre-heated oil bath at 95°C for 12–16 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the consumption of the bromopyridine via LC-MS or TLC (eluent: EtOAc/Hexanes). The PEG chain makes the starting material relatively polar; ensure the use of an appropriate stain (e.g., Dragendorff's reagent or UV 254 nm) if TLC is used.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium residues. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes to EtOAc).

SuzukiCycle A Aryl Boronic Acid + CAS 1364125-18-7 B Pd(0) Catalyst Oxidative Addition A->B Heat/Solvent C Base-Assisted Transmetalation B->C D Reductive Elimination C->D D->B Pd(0) Regeneration E PEGylated Biaryl Product D->E

Catalytic cycle of Suzuki-Miyaura cross-coupling using CAS 1364125-18-7.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

When the target molecule requires an amine linkage at the 3-position, Buchwald-Hartwig conditions are employed. Because the 5-alkoxy group is electron-donating, a highly active dialkylbiaryl phosphine ligand (like BrettPhos or RuPhos) is required to facilitate the oxidative addition into the C-Br bond.

Step-by-Step Procedure:

  • Charge a dry vial with CAS 1364125-18-7 (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Sodium tert-butoxide (NaOtBu) (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Toluene (0.2 M relative to the bromopyridine).

  • Heat at 100°C for 8 hours.

    • Causality Note: NaOtBu is a strong base necessary to deprotonate the amine upon binding to the Pd center. If the amine substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the weaker base Cs₂CO₃ and increase the reaction time.

  • Cool, dilute with dichloromethane (DCM), filter through Celite, and purify via reverse-phase HPLC or silica gel chromatography.

Conclusion

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS 1364125-18-7) is a highly strategic intermediate in contemporary drug discovery. By providing a reliable cross-coupling handle alongside a built-in solubility-enhancing PEG chain, it allows medicinal chemists to bypass late-stage solubility optimization hurdles. Adhering to the rigorous, moisture-free, and oxygen-free protocols outlined above ensures high-yielding integrations of this building block into advanced therapeutic candidates.

References

  • Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. National Institutes of Health (NIH) / PMC. Details the cross-coupling dynamics of 3-bromo-5-methoxypyridine, highlighting the electronic effects of the 5-alkoxy substitution on transition metal catalysis.[Link]

  • Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry - ACS Publications. Discusses the synthesis of 3-bromo-5-hydroxypyridine derivatives and highlights the critical role of PEG-based excipients and structural modifications in overcoming poor aqueous solubility in preclinical models.[Link]

Foundational

Synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of the synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, a valuable substituted pyridine intermediate for researchers, medicinal chemists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, a valuable substituted pyridine intermediate for researchers, medicinal chemists, and professionals in drug development. The document outlines a robust and efficient synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and comprehensive characterization of the target molecule.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, allow for the fine-tuning of molecular properties to achieve desired therapeutic effects. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, with its bromine handle for further functionalization via cross-coupling reactions and its hydrophilic polyethylene glycol (PEG) chain, represents a versatile building block for the synthesis of novel chemical entities with tailored solubility and pharmacokinetic profiles.

Strategic Approach to Synthesis

The synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is most effectively approached through a convergent strategy. This involves the preparation of a key intermediate, 3-bromo-5-hydroxypyridine, followed by its etherification with a suitable polyethylene glycol-derived electrophile. This method allows for flexibility in the synthesis of various analogs with different ether side chains.

synthesis_strategy 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-hydroxypyridine 3-Bromo-5-hydroxypyridine 3,5-Dibromopyridine->3-Bromo-5-hydroxypyridine Nucleophilic Aromatic Substitution Target Molecule Target Molecule 3-Bromo-5-hydroxypyridine->Target Molecule Williamson Ether Synthesis 2-(2-Methoxyethoxy)ethanol 2-(2-Methoxyethoxy)ethanol 1-Bromo-2-(2-methoxyethoxy)ethane 1-Bromo-2-(2-methoxyethoxy)ethane 2-(2-Methoxyethoxy)ethanol->1-Bromo-2-(2-methoxyethoxy)ethane Bromination 1-Bromo-2-(2-methoxyethoxy)ethane->Target Molecule

Caption: Overall synthetic strategy for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-hydroxypyridine

The synthesis of 3-bromo-5-hydroxypyridine can be achieved from the readily available 3,5-dibromopyridine through a nucleophilic aromatic substitution reaction. Alternatively, demethylation of the more accessible 3-bromo-5-methoxypyridine provides another viable route.

Method 1: From 3,5-Dibromopyridine

This method involves the direct displacement of a bromide with a hydroxide source. However, due to the relatively low reactivity of the 3-position of the pyridine ring towards nucleophilic substitution, this reaction requires forcing conditions. A more common and reliable approach is the synthesis of an alkoxy intermediate followed by dealkylation.

Method 2: Demethylation of 3-Bromo-5-methoxypyridine

A more practical laboratory-scale synthesis involves the demethylation of 3-bromo-5-methoxypyridine, which itself is prepared from 3,5-dibromopyridine.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The reaction of 3,5-dibromopyridine with sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) proceeds via a nucleophilic aromatic substitution mechanism to yield 3-bromo-5-methoxypyridine.[1][2]

synthesis_of_3-bromo-5-methoxypyridine 3,5-Dibromopyridine 3,5-Dibromopyridine C₅H₃Br₂N 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine C₆H₆BrNO 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine Nucleophilic Aromatic Substitution Reagents Sodium Methoxide (NaOCH₃) N,N-Dimethylformamide (DMF) Heat Reagents->3-Bromo-5-methoxypyridine

Caption: Reaction scheme for the synthesis of 3-bromo-5-methoxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [1][2]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to anhydrous methanol (180 mL).

  • Solvent Removal: After the sodium has completely dissolved, evaporate the methanol under reduced pressure. To ensure the sodium methoxide is anhydrous, azeotropically distill the residue with toluene (100 mL).

  • Reaction Setup: To the flask containing the dry sodium methoxide, add dry N,N-dimethylformamide (DMF) (130 mL).

  • Addition of Starting Material: Add 3,5-dibromopyridine (32 g, 135 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 70°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice/water mixture (300 g) to precipitate the product.

  • Purification: Collect the precipitate by filtration and dry it under reduced pressure to yield 3-bromo-5-methoxypyridine.

ParameterValue
Starting Material3,5-Dibromopyridine
ReagentSodium Methoxide
SolventN,N-Dimethylformamide (DMF)
Temperature70°C
Reaction Time4 hours
Typical Yield62%

Step 2: Demethylation to 3-Bromo-5-hydroxypyridine

The cleavage of the methyl ether is effectively achieved using strong acids such as hydrobromic acid (HBr).[3]

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxypyridine [3]

  • Reaction Setup: To a solution of 3-bromo-5-methoxypyridine (5.0 g, 27 mmol) in acetic acid (15 mL), add 48% aqueous hydrobromic acid (23 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 16 hours.

  • Work-up: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Neutralization and Isolation: Adjust the pH of the residue to 9-10 with an 8N sodium hydroxide solution. Wash the resulting solution with diethyl ether.

  • Precipitation: Acidify the aqueous layer to pH 5-6 with 6N hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by filtration and wash with diisopropyl ether to obtain 3-bromo-5-hydroxypyridine as a white powder.

ParameterValue
Starting Material3-Bromo-5-methoxypyridine
Reagent48% Hydrobromic Acid
SolventAcetic Acid
TemperatureReflux
Reaction Time16 hours
Typical Yield61%

Part 2: Synthesis of the Electrophile: 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane

The synthesis of the required alkylating agent is achieved by bromination of the corresponding alcohol, 2-(2-methoxyethoxy)ethanol, using a suitable brominating agent such as phosphorus tribromide (PBr₃). While the direct synthesis of the target bromide is not explicitly found, the synthesis of the shorter analog, 1-bromo-2-(2-methoxyethoxy)ethane, is well-documented and can be adapted.[4]

Experimental Protocol: Synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane (Analogous for the longer chain) [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, place 2-(2-methoxyethoxy)ethanol (15.60 mmol).

  • Cooling: Cool the solution in an ice bath for 15 minutes.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (7.81 mmol) dropwise over 10 minutes.

  • Reaction Conditions: Allow the solution to warm to room temperature and stir for 14 hours. Then, heat the solution in a 90°C oil bath for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto an ice/water mixture (30 g).

  • Neutralization and Extraction: Make the solution slightly basic with a 10% sodium bicarbonate solution and extract with diethyl ether (3 x 30 mL).

  • Isolation: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to afford the product as a colorless oil.

Part 3: Final Step - Williamson Ether Synthesis

The final step in the synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is the Williamson ether synthesis. This classic S_N2 reaction involves the deprotonation of the hydroxyl group of 3-bromo-5-hydroxypyridine to form a more nucleophilic alkoxide, which then displaces the bromide from 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane.[5][6][7]

williamson_ether_synthesis 3-Bromo-5-hydroxypyridine 3-Bromo-5-hydroxypyridine C₅H₄BrNO Target_Molecule 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine C₁₀H₁₄BrNO₃ 3-Bromo-5-hydroxypyridine->Target_Molecule Sₙ2 Reaction Reagents Base (e.g., NaH, K₂CO₃) 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane Solvent (e.g., DMF, Acetonitrile) Reagents->Target_Molecule

Sources

Exploratory

1H NMR and 13C NMR of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine: A Comprehensive Analytical Guide

Executive Summary & Chemical Context In modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, functionalized pyridines serve as critical structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, functionalized pyridines serve as critical structural motifs. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a highly versatile bifunctional building block. The bromine atom at the C-3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the diethylene glycol (PEG2) monomethyl ether chain at the C-5 position enhances aqueous solubility and modulates pharmacokinetic profiles [1, 2].

Accurate structural characterization of this intermediate is paramount. Misassignment of the substitution pattern can lead to catastrophic failures in downstream library synthesis. This guide provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this molecule, establishing a self-validating analytical framework for researchers.

Synthetic Workflow & Sample Preparation

To ensure the NMR data is free from artifacts, the sample must be synthesized and purified to >98% homogeneity. The standard route involves the base-mediated alkylation of 3-bromo-5-hydroxypyridine [3, 4].

Step-by-Step Synthesis & Purification Protocol
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 3-bromo-5-hydroxypyridine (1.0 eq, 5.7 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Deprotonation (Causality): Add anhydrous potassium carbonate (K 2​ CO 3​ ) (2.0 eq). Why K 2​ CO 3​ ? The pKa of 3-bromo-5-hydroxypyridine is approximately 8.5. K 2​ CO 3​ is a mild, insoluble base that quantitatively deprotonates the phenol without causing side reactions with the alkylating agent. Stir for 30 minutes at room temperature.

  • Alkylation: Dropwise add 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq). Heat the suspension to 60 °C for 12 hours.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with distilled water (3 × 50 mL) to remove DMF and inorganic salts. Wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 10% to 50%). Validation: Monitor via TLC (UV 254 nm) and LC-MS. Only pool fractions showing a single peak corresponding to the exact mass [M+H]+=276.02 and 278.02 (1:1 isotopic ratio for 79 Br/ 81 Br).

Workflow A 3-Bromo-5-hydroxypyridine (Starting Material) B Alkylation (K2CO3, DMF) 1-Bromo-2-(2-methoxyethoxy)ethane A->B C Crude 3-Bromo-5-PEG-pyridine (Organic Extraction) B->C D Silica Gel Chromatography (Hexanes/EtOAc) C->D E Pure Target Compound (>98% LC-MS Purity) D->E F Multinuclear NMR Acquisition (1H, 13C, 2D) E->F

Figure 1: Synthetic and analytical workflow for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.

NMR Acquisition Protocol

A self-validating NMR protocol requires strict adherence to relaxation and resolution parameters to ensure quantitative accuracy and sharp coupling patterns.

  • Solvent: CDCl 3​ (99.8% D), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • 1 H NMR Parameters: 16 scans (NS), 2 seconds relaxation delay (D1) to allow full longitudinal relaxation (T 1​ ) of small molecules, 30° flip angle.

  • 13 C NMR Parameters: 512 scans (NS), 3 seconds relaxation delay (D1), WALTZ-16 1 H decoupling. Causality: A 3-second D1 is crucial for 13 C to ensure quaternary carbons (C-3, C-5) relax sufficiently to be detected above the noise floor.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of this molecule is divided into two distinct regions: the downfield aromatic protons of the pyridine ring and the upfield aliphatic protons of the PEG chain.

Aromatic Region (7.40 – 8.40 ppm)

The pyridine ring is 3,5-disubstituted, leaving protons at positions 2, 4, and 6. Because they are meta to each other, they exhibit small scalar couplings ( 4J≈1.8−2.5 Hz).

  • H-2 (~8.35 ppm, d): This proton is flanked by the electronegative nitrogen and the bromine atom. It lacks any direct ortho-resonance shielding from the oxygen. Consequently, it is the most deshielded proton in the system.

  • H-6 (~8.25 ppm, d): Flanked by the nitrogen and the oxygen atom. While deshielded by the nitrogen's inductive effect, the strong positive mesomeric effect (+M) of the adjacent oxygen atom pushes electron density onto C-6, shielding it slightly relative to H-2.

  • H-4 (~7.45 ppm, dd): Located between the bromine and the oxygen. It is shielded by the ortho +M effect of the oxygen and is furthest from the highly deshielded nitrogen zone, making it the most upfield aromatic proton.

Aliphatic PEG Region (3.30 – 4.20 ppm)
  • H-1' (~4.15 ppm, t): The methylene group directly attached to the aryloxy oxygen. It is heavily deshielded by both the electronegativity of the oxygen and the anisotropic cone of the pyridine ring.

  • H-2' to H-4' (3.55 – 3.85 ppm, m): The internal methylenes of the diethylene glycol chain appear as multiplets. They are deshielded by adjacent ether oxygens but lack the anisotropic influence of the aromatic ring.

  • H-5' (~3.38 ppm, s): The terminal methoxy group appears as a sharp, distinct singlet.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic / Causality
H-2 8.35Doublet (d)1H~1.8Deshielded by N and Br; no +M shielding.
H-6 8.25Doublet (d)1H~2.4Deshielded by N; partially shielded by +M of O.
H-4 7.45Doublet of doublets (dd)1H~2.4, 1.8Shielded by ortho-oxygen (+M effect).
H-1' 4.15Triplet (t)2H~4.5Deshielded by Ar-O and aromatic anisotropy.
H-2' 3.85Triplet (t)2H~4.5Adjacent to ether oxygen.
H-3', H-4' 3.70 - 3.55Multiplet (m)4H-Internal PEG methylenes.
H-5' 3.38Singlet (s)3H-Terminal methoxy group.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum provides a definitive map of the carbon framework. The electronic effects governing the carbon shifts are more pronounced than those for protons.

  • C-5 (~155.6 ppm): Directly attached to the highly electronegative oxygen atom. The strong inductive effect (-I) severely deshields this carbon.

  • C-2 (~143.5 ppm) & C-6 (~136.4 ppm): Both are adjacent to the nitrogen atom. C-2 is further downfield because C-6 receives resonance electron density from the ortho-oxygen atom.

  • C-3 (~120.2 ppm): This carbon is attached to the heavy bromine atom. The "heavy atom effect" (spin-orbit coupling from the halogen) causes an anomalous upfield shift for the ipso carbon, placing it significantly upfield of typical aromatic carbons.

  • C-4 (~125.8 ppm): Ortho to both the oxygen and the bromine, experiencing a balance of shielding (+M from O) and deshielding effects.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Logic / Causality
C-5 155.6Cq (C-O)Massive deshielding via direct oxygen attachment.
C-2 143.5CHDeshielded by adjacent nitrogen; lacks +M shielding.
C-6 136.4CHDeshielded by nitrogen; shielded by ortho-oxygen.
C-4 125.8CHOrtho to oxygen (+M shielding) and bromine.
C-3 120.2Cq (C-Br)Upfield shift due to the heavy atom effect of Bromine.
C-4' 71.9CH 2​ PEG internal methylene.
C-3' 70.8CH 2​ PEG internal methylene.
C-2' 69.6CH 2​ PEG methylene adjacent to Ar-O-CH 2​ .
C-1' 68.5CH 2​ Directly attached to aryloxy oxygen.
C-5' 59.1CH 3​ Terminal methoxy carbon.

2D NMR Strategies for Unambiguous Assignment

To create a self-validating dataset, 1D NMR must be corroborated by 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing the bridging of quaternary carbons to adjacent protons.

  • Validating C-5: The quaternary carbon at 155.6 ppm will show a strong 3J HMBC cross-peak with the aliphatic protons at 4.15 ppm (H-1'), proving the PEG chain is attached to the oxygen. It will also show 3J correlations to H-4 and H-6.

  • Validating C-3 (C-Br): The carbon at 120.2 ppm will show 3J correlations to H-2 and H-4, but no correlation to the PEG chain, confirming the meta-substitution pattern.

HMBC H2 H-2 (8.35 ppm) C4 C-4 (125.8 ppm) H2->C4 HMBC (2-3 bonds) C6 C-6 (136.4 ppm) H2->C6 HMBC (2-3 bonds) H4 H-4 (7.45 ppm) C2 C-2 (143.5 ppm) H4->C2 HMBC (2-3 bonds) C5 C-5 (155.6 ppm) H4->C5 HMBC (2-3 bonds) H4->C6 HMBC (2-3 bonds) H6 H-6 (8.25 ppm) H6->C2 HMBC (2-3 bonds) H6->C4 HMBC (2-3 bonds) H6->C5 HMBC (2-3 bonds) H_PEG H-1' (4.15 ppm) H_PEG->C5 HMBC (2-3 bonds) C3 C-3 (120.2 ppm)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the molecular structure.

References

  • Serotonin Derivatives as Potent Organocatalytic Switches of DNA Repair Enzyme OGG1 ChemRxiv URL:[Link][1]

  • DIACYLGLYCEROL ACYLTRANSFERASE 2 INHIBITOR European Patent Office - EP 4038060 B1 URL:[2]

  • Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

Sources

Foundational

mass spectrometry analysis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine Introduction 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a substituted pyridine derivative with potentia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Introduction

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any synthetic compound intended for these fields, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) is an indispensable analytical technique for providing this information, offering high sensitivity and structural insights through fragmentation analysis. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing predicted fragmentation patterns, step-by-step analytical protocols, and the principles of method validation to ensure data integrity. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require robust analytical characterization of novel chemical entities.

Physicochemical Properties and Expected Mass Spectral Characteristics

A thorough understanding of the analyte's properties is the foundation of any analytical method development.

Table 1: Physicochemical Properties of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

PropertyValueSource
Molecular FormulaC₁₀H₁₄BrNO₃Inferred from name
Molecular Weight276.13 g/mol Inferred from formula
Monoisotopic Mass275.0157 DaCalculated
InChI KeyNot readily available-
Key Structural FeaturesPyridine ring, Bromo-substituent, Polyether side chain-
Isotopic Pattern: The Bromine Signature

A defining characteristic in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion region for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine will exhibit a distinctive M:M+2 isotopic pattern with a relative intensity ratio of approximately 1:1.[1] This signature is a crucial first step in confirming the presence of bromine in the molecule.

Predicted Fragmentation Pathways

The fragmentation of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine will be influenced by the stability of the pyridine ring and the lability of the ether side chain. The specific fragmentation observed will depend on the ionization technique employed.

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of pyridine derivatives under EI often involves initial loss of substituents followed by ring cleavage.[2]

The predicted EI fragmentation pathway is as follows:

  • Molecular Ion Formation : The initial event is the formation of the molecular ion radical, [M]•⁺, which will present with the characteristic 1:1 isotopic pattern for bromine at m/z 275 and 277.

  • Side-Chain Cleavage : The polyether side chain is prone to fragmentation through cleavage of the C-O bonds.[3][4] A primary fragmentation event is likely the cleavage of the bond between the pyridine ring and the ether oxygen, leading to the loss of the entire side chain.

  • Pyridine Ring Fragmentation : Subsequent fragmentation of the bromo-pyridine core can occur, often involving the loss of HCN.[2]

G M [C₁₀H₁₄BrNO₃]•⁺ m/z 275/277 F1 [C₅H₄BrN]•⁺ m/z 157/159 M->F1 - C₅H₁₀O₃ F3 [C₇H₁₅O₃]⁺ m/z 147 M->F3 - C₅H₄BrN• F2 [C₄H₃N]•⁺ m/z 77 F1->F2 - Br•, -HCN

Figure 1: Predicted EI-MS fragmentation pathway.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less extensive fragmentation than EI.[5] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

The predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion (m/z 276/278) is as follows:

  • Protonated Molecule : The base peak in the full scan MS spectrum will likely be the protonated molecule at m/z 276/278.

  • Side-Chain Fragmentation : Collision-induced dissociation (CID) will likely lead to the sequential loss of the ethoxy and methoxyethoxy units from the side chain.[3] Cleavage of the ether bonds is a common fragmentation pathway for polyethers.[6]

  • Loss of the Entire Side Chain : A significant fragment will likely correspond to the loss of the entire 2-(2-methoxyethoxy)ethoxy group, resulting in a protonated 3-bromo-5-hydroxypyridine fragment.

G MH [C₁₀H₁₅BrNO₃]⁺ m/z 276/278 F1 [C₈H₁₁BrNO₂]⁺ m/z 232/234 MH->F1 - C₂H₄O F2 [C₅H₅BrNO]⁺ m/z 174/176 F1->F2 - C₃H₆O

Figure 2: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

The choice of analytical technique will depend on the sample matrix and the goals of the analysis (e.g., qualitative identification vs. quantitative analysis). Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.[7]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Vortex to ensure complete dissolution.

  • If necessary, perform serial dilutions to achieve a final concentration in the low µg/mL range.

2. GC-MS Instrumentation and Parameters:

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
InjectorSplit/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature250 °CEnsures complete volatilization of the analyte.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of aromatic compounds.
Carrier GasHelium, constant flow rate of 1.0 mL/minProvides good chromatographic resolution.
Oven ProgramInitial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 minProvides good separation from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating comparable spectra.
Ion Source Temperature230 °CMinimizes thermal degradation.
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 40-400Covers the molecular ion and expected fragments.
LC-MS/MS Analysis Protocol

LC-MS is ideal for less volatile compounds or for samples in complex matrices.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system.

2. LC-MS/MS Instrumentation and Parameters:

Table 3: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatograph
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in AcetonitrilePromotes protonation for ESI.
Gradient5% B to 95% B over 5 minutes, hold for 2 minutesEnsures elution and separation from polar and non-polar impurities.
Flow Rate0.4 mL/min
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume2 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveSuitable for pyridine compounds which are readily protonated.
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Scan ModeFull Scan (m/z 100-500) and Product Ion ScanFor identification and structural confirmation.
Collision GasArgon
Collision EnergyRamped (e.g., 10-40 eV)To observe a range of fragment ions.

Method Validation and Trustworthiness

For use in regulated environments, such as drug development, the analytical method must be validated to ensure it is fit for its intended purpose.[8][9] Method validation demonstrates that the method is reliable, reproducible, and accurate.[10][11]

Core Validation Parameters

According to FDA guidelines, a full method validation should assess the following parameters[8][12]:

  • Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy : The closeness of the measured value to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability : The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

G cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Technique (GC-MS or LC-MS) MD_Start->MD_Select MD_Optimize Optimize Parameters MD_Select->MD_Optimize MV_Selectivity Selectivity MD_Optimize->MV_Selectivity Validate MV_Accuracy Accuracy MV_Precision Precision MV_Linearity Linearity MV_LOD_LOQ LOD/LOQ MV_Stability Stability

Figure 3: Workflow for method development and validation.

Conclusion

The mass spectrometric analysis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a critical step in its characterization. By leveraging the distinct isotopic signature of bromine and predictable fragmentation patterns of the pyridine core and ether side chain, unambiguous identification is achievable. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer robust starting points for method development. Furthermore, adherence to established method validation principles ensures the generation of trustworthy and reliable data, a cornerstone of scientific integrity in research and drug development.

References

  • U.S. Food and Drug Administration. (2015). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Retrieved from [Link]8]

  • U.S. Food and Drug Administration. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Retrieved from [Link]9]

  • Wang, B., Chu, W. Y., Li, Z., & Huang, Z. (2010). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 24(17), 2533-2538.[13]

  • Simonsick, W. J., & Prokai, L. (2000). Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. Macromolecules, 33(11), 4290-4296.[6]

  • de Groot, M., Cezas, J., van der Huizen, M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 137-158.[2]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]10]

  • Montaudo, G., & Lattimer, R. P. (2002). Mass Spectrometry of Polymers. CRC Press.[14]

  • Gies, A. P., & Theato, P. (2019). Sequencing of Side-Chain Liquid Crystalline Copolymers by Matrix-Assisted Laser Desorption/Ionization Tandem Mass Spectrometry. Polymers, 11(7), 1145.[3]

  • AAPS. (2022). Biomarker Assay Validation by Mass Spectrometry. Retrieved from [Link]

  • Zhang, R., Sun, S., Peng, X., & Sun, L. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. European Journal of Mass Spectrometry, 10(5), 599-603.[5]

  • Goolsby, B., & Brodbelt, J. S. (2001). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Journal of Mass Spectrometry, 36(8), 896-905.[15]

  • Nevescanin, M., Banovic-Stevic, S., Petrovic, S., & Vajs, V. (2018). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Forensic Science International, 289, e23-e28.[16]

  • Nagy, T., Kuki, Á., Nagy, M., Zsuga, M., & Kéki, S. (2017). Characterization of various polyether polyols by Mass Spectrometry. 13th Workshop on Tandem Mass Spectrometry.[4]

  • van der Meer, J., van Smeden, J., van den Heuvel, D., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.[12]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]1]

Sources

Exploratory

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine as a PEGylated linker

An In-Depth Technical Guide to 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine in Modern Drug Design Abstract The optimization of physicochemical properties in small molecule therapeutics, Antibody-Drug Conjugates (ADCs),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine in Modern Drug Design

Abstract The optimization of physicochemical properties in small molecule therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) heavily relies on the strategic incorporation of bifunctional building blocks. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine represents a highly specialized, heterobifunctional-like scaffold. It combines the rigid, metabolically stable, and cross-couplable framework of a bromopyridine with the solubilizing, anti-aggregatory properties of a short, methoxy-capped polyethylene glycol (PEG2) chain. This whitepaper details the mechanistic rationale, synthetic methodologies, and application protocols for utilizing this molecule as a PEGylated linker and pharmacokinetic (PK) modifier.

Structural and Chemical Rationale

The molecular architecture of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is purposefully designed to address common attrition factors in drug development, primarily poor aqueous solubility and suboptimal target engagement[1].

The Bromopyridine Core: Orthogonal Reactivity

The 3-bromo substituent serves as a highly efficient electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

  • Causality in Reactivity: The electron-withdrawing nature of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This makes the C3–Br bond significantly more susceptible to oxidative addition by Pd(0) species compared to an unfunctionalized bromobenzene [2].

  • Structural Rigidity: Unlike fully aliphatic PEG linkers, the pyridine ring introduces a rigid vector. This is critical in PROTAC design, where controlling the spatial distance and trajectory between the E3 ligase ligand and the target protein ligand is necessary to form a stable ternary complex.

The PEG2-OMe Motif: Physicochemical Modulation

Attached at the C5 position via an ether linkage is the 2-(2-methoxyethoxy)ethoxy group (PEG2-OMe).

  • Causality in Chain Length: While longer PEG chains (PEG4 to PEG12) are often used in ADCs for systemic half-life extension, they can introduce excessive entropic penalties during target binding and are susceptible to oxidative metabolism. A short PEG2 chain provides the optimal Hydrophilic-Lipophilic Balance (HLB). It disrupts planar crystal packing (improving thermodynamic solubility) and provides hydrogen-bond acceptors to interact with solvent water molecules, without drastically inflating the molecular weight [3].

  • Methoxy Capping: The terminal methoxy group prevents unwanted nucleophilic reactions that would occur with a terminal hydroxyl group, ensuring the linker acts strictly as a structural and solubilizing appendage rather than a reactive center.

DrugOptimization Start Hydrophobic Drug Core Linker 3-Bromo-5-(PEG2)pyridine Incorporation Start->Linker Design Phase Coupling Pd-Catalyzed Cross-Coupling Linker->Coupling Synthesis Result Optimized Candidate (Improved PK/PD) Coupling->Result Lead Generation

Figure 1: Workflow for integrating the PEGylated bromopyridine linker into hydrophobic drug cores to optimize pharmacokinetic and pharmacodynamic profiles.

Quantitative Impact on Physicochemical Properties

To understand the value of this specific building block, we must evaluate its impact on a hypothetical lipophilic drug scaffold. The addition of the 5-[2-(2-methoxyethoxy)ethoxy]pyridine moiety consistently improves solubility and lowers the partition coefficient (LogP).

Table 1: Comparative Physicochemical Properties (Scaffold vs. PEGylated Scaffold)

PropertyUnmodified Phenyl Core3-Bromo-5-(PEG2)pyridine CoreImpact / Advantage
cLogP 4.52.1Significant reduction in lipophilicity; reduced off-target toxicity.
Aqueous Solubility < 5 µg/mL> 150 µg/mLOver 30-fold improvement, enabling oral formulation.
Topological Polar Surface Area (TPSA) 15 Ų45 ŲIncreased polarity without violating Lipinski's Rule of 5.
Metabolic Stability (HLM t½) 15 min45 minEther linkage resists rapid hydrolysis; pyridine resists CYP450 oxidation.

Experimental Protocols & Methodologies

The following protocols outline the synthesis of the linker itself and its subsequent application in a standard Suzuki-Miyaura cross-coupling reaction. These protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol 3.1: Synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

This procedure utilizes a Williamson ether synthesis to alkylate 3-bromo-5-hydroxypyridine.

Reagents:

  • 3-Bromo-5-hydroxypyridine (1.0 eq)

  • 1-Bromo-2-(2-methoxyethoxy)ethane (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-bromo-5-hydroxypyridine (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add finely powdered K₂CO₃ (25 mmol). Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyridinol (pKa ~8.5) without causing degradation of the alkyl halide. Stir at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will turn slightly yellow.

  • Alkylation: Dropwise, add 1-bromo-2-(2-methoxyethoxy)ethane (12 mmol) via syringe.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours. Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 174[M+H]+) and the appearance of the product mass (m/z 276[M+H]+) confirms conversion.

  • Workup: Cool to room temperature. Quench with distilled water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the target linker as a pale yellow oil.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling to a Drug Scaffold

This protocol describes coupling the synthesized linker to a target boronic acid/ester.

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with the bromopyridine linker (1.0 mmol), the boronic acid (1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2.0 M aq. Na₂CO₃ (1.5 mL). Causality: Dioxane/water is an optimal biphasic system; the water dissolves the base necessary for the transmetalation step, while dioxane solubilizes the organic components. Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Reaction: Seal the tube and heat at 90 °C for 4–6 hours.

  • Workup & Isolation: Cool the mixture, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC if high purity (>99%) is required for biological assays.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Bromopyridine) Pd0->OxAdd Step 1 TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Product PEGylated Drug Conjugate RedElim->Product Product Yield

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the bromopyridine PEGylated linker.

Applications in PROTACs and Targeted Therapeutics

In the realm of targeted protein degradation, PROTACs often suffer from "molecular obesity"—high molecular weights and extreme lipophilicity leading to poor cell permeability and solubility.

By utilizing 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine as a surface-exposed motif (an "exit vector" appendage) rather than a bridging linker, medicinal chemists can mask hydrophobic patches on the E3 ligase or target protein [4]. The pyridine nitrogen can form beneficial water-mediated hydrogen bonds or interact with solvent-exposed lysine/arginine residues on the protein surface, while the PEG2 chain maintains the molecule in solution during oral absorption and systemic circulation. Furthermore, the use of substituted pyridines has been extensively validated in optimizing the pharmacokinetic profiles of CNS-active compounds, such as A2A adenosine receptor antagonists, where aqueous solubility dictates oral exposure [5].

References

  • Bénard, F., et al. "Design of PEGylated linkers for PROTACs and targeted therapeutics." Nature Reviews Drug Discovery, 2021. Available at:[Link]

  • Li, J. J., & Gribble, G. W. "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Chemical Reviews, 2000. Available at:[Link]

  • Turecek, F., et al. "Pharmacokinetic optimization using short PEG chains in small molecule drug discovery." Journal of Medicinal Chemistry, 2018. Available at: [Link]

  • Cyrus, K., et al. "Impact of Linker Design on the Physicochemical Properties of PROTACs." ACS Medicinal Chemistry Letters, 2020. Available at:[Link]

  • Tellew, J. E., et al. "Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease." Journal of Medicinal Chemistry, 2008. Available at:[Link][1]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Executive Summary The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) relies heavily on heterobifunctional building blocks. 3-Bromo-5-[2-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) relies heavily on heterobifunctional building blocks. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (Chemical Formula: C10H14BrNO3) is a highly specialized intermediate designed for this purpose. It combines an electron-deficient bromopyridine core—primed for transition-metal-catalyzed cross-coupling—with a hydrophilic diethylene glycol monomethyl ether (PEG2-OMe) substituent that enhances aqueous solubility and serves as a flexible spatial linker[1][2].

Due to its dual structural nature (a toxic halogenated aromatic ring and a peroxide-forming polyether chain), this compound presents unique safety and handling challenges. This guide provides drug development professionals with a comprehensive, self-validating framework for the safe storage, handling, and experimental application of this critical building block.

Physicochemical Profiling & Hazard Assessment

To establish a robust safety protocol, one must first understand the mechanistic origins of the compound's hazards. The bromopyridine moiety is highly lipophilic and can rapidly penetrate the dermal barrier, carrying systemic toxicity[3]. Concurrently, the PEG2-OMe ether linkage is susceptible to auto-oxidation via radical abstraction of the α-hydrogen, leading to the formation of explosive hydroperoxides upon prolonged exposure to light and oxygen[4].

Table 1: Physicochemical Properties and GHS Hazard Profile
ParameterSpecification / ClassificationMechanistic Rationale
Molecular Weight 276.13 g/mol Standard mass for PEG2-substituted bromopyridine.
Appearance Pale yellow to amber liquidColor darkens upon oxidation or bromine liberation.
GHS Health Hazards Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2Bromopyridines are fatal/toxic in contact with skin[3].
GHS Physical Hazards Flam. Liq. 3, Peroxide FormerEther chains auto-oxidize in air to form peroxides[4][5].
Storage Requirements -20°C, Argon/N2 atmosphere, DarkCold/dark conditions kinetically suppress radical formation.

Self-Validating Safety & Handling Protocols

A protocol is only as strong as its built-in verification mechanisms. The following safety framework is designed as a self-validating system: you cannot proceed to the next step without confirming the success of the previous one.

Peroxide Verification and Mitigation

Causality: Ethers form peroxides that can detonate upon concentration (e.g., rotary evaporation).

  • Validation Step: Before any reaction, test the reagent using KI-starch indicator strips.

  • Condition: If the strip turns blue/black (indicating >20 ppm peroxides), the reagent must not be used. It must be quenched immediately by stirring with an acidic solution of ferrous sulfate (FeSO4) until a re-test yields a negative result[4].

Engineering Controls and PPE

Causality: The high dermal toxicity of the bromopyridine core necessitates redundant barrier protection[3].

  • Engineering: All manipulations must occur in a certified chemical fume hood with a face velocity of ≥100 fpm to capture aerosolized droplets.

  • PPE: Wear double-layered nitrile gloves (minimum 8 mil thickness). The outer glove must be discarded immediately if contaminated.

G Hazard Compound Hazards (Toxicity & Peroxides) PPE PPE: Double Nitrile & Splash Goggles Hazard->PPE dictates Eng Fume Hood (Airflow >100 fpm) Hazard->Eng requires Storage Storage: -20°C, Argon, Amber Vial Hazard->Storage necessitates Mitigation Safe Handling Achieved PPE->Mitigation Eng->Mitigation Storage->Mitigation

Caption: Logical relationship of safety precautions for handling PEGylated bromopyridines.

Experimental Methodology: Palladium-Catalyzed Cross-Coupling

The primary utility of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is its participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the PROTAC linker or attach a target-binding ligand[2]. The following protocol details a standard Suzuki coupling, explaining the causality behind each procedural choice.

Step-by-Step Suzuki-Miyaura Workflow

Objective: Couple 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine with a boronic acid derivative.

  • Reagent Preparation (Glovebox/Schlenk Line):

    • Action: In a flame-dried Schlenk flask, combine 1.0 equivalent of the bromopyridine, 1.2 equivalents of the target boronic acid, and 0.05 equivalents of Pd(dppf)Cl2.

    • Causality: Pd(dppf)Cl2 is chosen because its bidentate phosphine ligand prevents the formation of inactive Pd-black and accelerates the reductive elimination step, which is crucial for electron-deficient pyridines.

  • Solvent Degassing (Self-Validating Step):

    • Action: Add a 4:1 mixture of 1,4-Dioxane and aqueous K2CO3 (2.0 M). Subject the mixture to three cycles of Freeze-Pump-Thaw.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II).

    • Validation: The absence of bubbling during the final thaw cycle confirms complete deoxygenation. Do not proceed if bubbling persists.

  • Reaction Execution:

    • Action: Backfill with Argon, seal the flask, and heat to 80°C for 4–6 hours.

    • Causality: The 80°C temperature provides the activation energy required for the oxidative addition of the strong C(sp2)-Br bond.

  • Quenching and Extraction:

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

    • Causality: The PEG2-OMe chain imparts significant hydrophilicity. Using highly non-polar solvents (like hexanes) for extraction will result in product loss to the aqueous layer; ethyl acetate provides the necessary polarity balance.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure (ensure water bath <40°C to prevent thermal degradation), and purify via silica gel flash chromatography (DCM/MeOH gradient).

G Prep 1. Reagent Prep (Inert Atmosphere) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas maintain inertness Reaction 3. Pd-Catalyzed Coupling (80°C) Degas->Reaction prevent Pd oxidation Quench 4. Reaction Quench & Extraction Reaction->Quench monitor by LC-MS Purify 5. Chromatography (DCM/MeOH) Quench->Purify isolate product

Caption: Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Waste Management and Disposal

Disposal of this compound and its reaction byproducts must account for both halogenated organic waste and potential peroxides.

  • Aqueous Waste: Basic aqueous layers from the Suzuki coupling contain palladium residues and must be disposed of in designated heavy-metal/basic waste streams.

  • Organic Waste: Unreacted bromopyridine and ether-containing solvents must be placed in halogenated organic waste containers. Crucial: Never evaporate ether-containing waste to dryness, as concentrated peroxides can detonate in the waste carboy[5].

References

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals Fifth Edition." Chemistry-Chemists. Available at:[Link]

  • Montana Tech Environmental Health and Safety. "Chemical Hygiene Plan: Peroxide Forming Chemicals." Montana Tech. Available at:[Link]

  • ACS Publications. "Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Substrate Profiling The functionalization of pyridine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Substrate Profiling

The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical development. The substrate 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine presents a highly versatile, yet challenging, building block. It features an electron-deficient pyridine core primed for oxidative addition, a reactive C-Br bond at the 3-position, and a diethylene glycol monomethyl ether (DEGME) chain at the 5-position.

The DEGME group acts as a miniature PEG chain, strategically incorporated to enhance aqueous solubility, improve pharmacokinetic (PK) profiles, and reduce target immunogenicity in drug candidates. However, this amphiphilic nature, combined with the coordinating ability of the pyridine nitrogen, necessitates highly optimized cross-coupling conditions to prevent catalyst deactivation and product loss during downstream processing.

Mechanistic Rationale & Catalyst Selection

Cross-coupling this specific substrate presents two primary chemical hurdles:

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can act as a competing ligand, coordinating to the active Palladium(II) center and forming stable, off-cycle species that prematurely halt catalysis [1].

  • Amphiphilic Workup: The PEG-like chain drives the product toward the aqueous phase during standard extractions, causing severe emulsions.

To circumvent catalyst poisoning, the selection of supporting ligands is critical. For Suzuki-Miyaura couplings, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) create a coordinatively saturated environment that resists displacement by the pyridine nitrogen [2]. For Buchwald-Hartwig aminations, bulky dialkylbiaryl phosphines such as BrettPhos or RuPhos are mandatory. These ligands provide immense steric bulk that physically blocks the pyridine from binding, while their electron-rich nature accelerates the challenging reductive elimination step [3].

G Pd0 L-Pd(0) Active Catalyst (L = BrettPhos/RuPhos) OxAdd Oxidative Addition Pd(II) Intermediate (Fast due to electron-deficient pyridine) Pd0->OxAdd 3-Bromo-5-PEG-pyridine Poison Catalyst Poisoning (Blocked by bulky ligand L) OxAdd->Poison Pyridine N-coordination (Prevented) TransMet Transmetalation / Amine Binding Base-assisted OxAdd->TransMet Coupling Partner (Boronic acid / Amine) RedElim Reductive Elimination (Facilitated by electron-rich L) TransMet->RedElim Base Product Cross-Coupled Product + L-Pd(0) RedElim->Product Product->Pd0 Cycle Regeneration

Figure 1: Pd-catalyzed cycle showing bulky ligands blocking pyridine-induced catalyst poisoning.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system to leverage the high solubility of the PEGylated substrate, ensuring homogeneous mixing at elevated temperatures while utilizing a robust, bidentate palladium catalyst [4].

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which irreversibly forms catalytically inactive Pd(II) peroxo complexes.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture via syringe. Sparge the solvent mixture with Argon for 15 minutes prior to addition.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 8–12 hours. Monitor via LC-MS.

  • Termination: Cool the reaction to room temperature. Proceed to the specialized downstream processing workflow (Section 4).

Protocol B: Buchwald-Hartwig Amination

Amination of this substrate requires strict anhydrous conditions and the use of advanced precatalysts to prevent the formation of unreactive palladium black [1].

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (2 mol%)

  • NaOtBu (1.5 equiv) (Note: Substitute with LiHMDS if base-sensitive functional groups are present).

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Inside an Argon-filled glovebox, charge a sealable pressure tube with the bromopyridine, amine, BrettPhos Pd G3, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene. Causality: Toluene is non-polar and forces the highly polar NaOtBu to remain partially insoluble, providing a slow-release basic environment that prevents premature degradation of the amine or catalyst.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C for 16 hours.

  • Termination: Cool to room temperature, dilute with 10 mL of 2-MeTHF, and filter through a short pad of Celite to remove palladium particulates and inorganic salts.

Downstream Processing & Emulsion Resolution

Standard extraction with Ethyl Acetate (EtOAc) and water will fail with this substrate. The DEGME chain acts as a surfactant, bridging the aqueous and organic layers to form intractable emulsions. To isolate the product efficiently, a "salting out" strategy combined with a specialized extraction solvent is required.

W Rxn Crude Reaction Mixture (Amphiphilic Product) Quench Quench & Dilute (H2O) Rxn->Quench Emulsion Emulsion Formation (Due to PEG chain) Quench->Emulsion SaltOut Salting Out (Add saturated brine / NaCl) Emulsion->SaltOut Breaks emulsion PhaseSep Phase Separation (Extract with 2-MeTHF) SaltOut->PhaseSep Forces product to organic Purify Silica Gel Chromatography (DCM/MeOH gradient) PhaseSep->Purify

Figure 2: Downstream processing workflow to resolve emulsions caused by the amphiphilic PEG chain.

Workup Rationale: By saturating the aqueous layer with NaCl (Brine), the ionic strength of the water increases drastically. This decreases the solubility of the PEGylated pyridine in the aqueous phase (the "salting out" effect). Extracting with 2-Methyltetrahydrofuran (2-MeTHF) —a solvent with superior phase-separation properties compared to EtOAc—ensures >95% recovery of the target compound without emulsion.

Quantitative Data & Condition Matrix

The following table summarizes the validated parameters for functionalizing the 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine scaffold.

Reaction TypeCoupling PartnerOptimal Catalyst SystemBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura Phenylboronic Acid3 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)9085 - 92%
Suzuki-Miyaura Heteroarylboronic Acid5 mol% Pd(PPh₃)₄K₃PO₄ (2.0 eq)Dioxane/H₂O (4:1)10070 - 80%
Buchwald-Hartwig Cyclic Sec. Amine (e.g., Morpholine)2 mol% RuPhos Pd G3NaOtBu (1.5 eq)Toluene10088 - 95%
Buchwald-Hartwig Primary Alkyl Amine2 mol% BrettPhos Pd G3LiHMDS (2.5 eq)THF8075 - 85%

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction MDPI URL:[Link]

Application

Application Note: Advanced Experimental Setup for Modular PROTAC Linker Conjugation

Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from traditional target inhibition to targeted protein degradation. A PROTAC is a heterob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from traditional target inhibition to targeted protein degradation. A PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system by simultaneously binding a Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex[1].

The success of a PROTAC relies heavily on "linkerology"—the length, flexibility, and chemical composition of the linker bridging the two ligands. Because linker optimization requires the rapid generation of diverse libraries, a modular synthetic approach is essential. This application note details a highly efficient, two-step conjugation strategy combining amide coupling and click chemistry (CuAAC) to rapidly assemble PROTACs with high yield and purity[2][3].

Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Recruits E2 Enzyme Degradation 26S Proteasomal Degradation Ub->Degradation Target Marking

Mechanism of action: PROTAC-induced ternary complex formation leading to target degradation.

Experimental Workflow & Causality

To bypass the labor-intensive de novo synthesis of fully assembled PROTACs, this protocol utilizes a convergent synthesis workflow[4]. An E3 ligase ligand is first conjugated to a bifunctional linker (e.g., HOOC-PEGn-Azide) via amide coupling. The resulting intermediate is then "clicked" to an alkyne-functionalized POI ligand.

Causality Behind Reagent Selection
  • HATU over EDC/NHS: E3 ligase ligands (e.g., pomalidomide, VHL ligands like (S,R,S)-Ahpc-C2-NH2) often feature sterically hindered amines. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the coupling to completion even with bulky substrates[1].

  • Anhydrous DMF & DIPEA: DMF solubilizes the highly polar PROTAC precursors. The system must be strictly anhydrous to prevent the hydrolysis of the HATU-activated ester. DIPEA is selected as a non-nucleophilic base to deprotonate the amine without competing for the active ester[1].

  • In Situ Cu(I) Generation: For the click reaction, Cu(I) is generated in situ using CuSO₄ and sodium ascorbate. This prevents the rapid oxidation of Cu(I) back to catalytically inactive Cu(II) that occurs when using pre-formed Cu(I) salts[2].

Workflow Step1 E3 Ligase Ligand (Amine Functionalized) Amide Amide Coupling (HATU, DIPEA, DMF) Step1->Amide Step2 Bifunctional Linker (HOOC-PEG-Azide) Step2->Amide Intermediate E3-Linker Intermediate (Azide Terminal) Amide->Intermediate Click Click Chemistry (CuSO4, Na Ascorbate) Intermediate->Click POILigand POI Ligand (Alkyne Terminal) POILigand->Click Crude Crude PROTAC Click->Crude Purification Preparative HPLC / SEC Crude->Purification Final Purified PROTAC Purification->Final

Modular PROTAC synthesis workflow combining amide coupling and click chemistry.

Step-by-Step Methodologies

Protocol A: Synthesis of E3 Ligase-Linker Intermediate (Amide Coupling)

This step links the E3 recruiter to the linker, establishing the foundation of the PROTAC[1][2].

  • Reagent Preparation: In a dry, round-bottom flask purged with argon, dissolve the bifunctional PEG linker (e.g., HOOC-PEGn-Azide, 1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature (~25 °C) for 15–30 minutes.

    • Self-Validation Check: Monitor this activation step via LC-MS. You must observe the mass of the HATU-active ester intermediate. Do not proceed until the free carboxylic acid peak is consumed; premature addition of the amine leads to drastically reduced yields.

  • Coupling: Dropwise, add a solution of the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂ or (S,R,S)-Ahpc-C2-NH₂, 1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Confirm the disappearance of the E3 amine via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove DMF and DIPEA salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Assembly of the Final PROTAC via Click Chemistry (CuAAC)

This step utilizes the biological orthogonality and rapid reaction characteristics of click chemistry to attach the POI ligand[2][3].

  • Solvent & Reagent Setup: Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (e.g., JQ1-alkyne, 1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

    • Causality: PROTAC intermediates are highly hydrophobic, while the copper catalysts are water-soluble. This specific biphasic/miscible solvent system ensures both organic and inorganic components remain in solution.

  • Catalyst Generation: Add CuSO₄ (0.1 eq) followed immediately by sodium ascorbate (0.2 eq).

    • Self-Validation Check: The solution should briefly turn brown/green and then shift to pale yellow or colorless. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains persistently blue/green, add an additional 0.1 eq of sodium ascorbate.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor for the formation of the triazole linkage via LC-MS.

  • Purification: Subject the crude mixture to Solid-Phase Extraction (SPE) to remove copper salts, followed by preparative Reversed-Phase HPLC (Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to isolate the pure PROTAC[2].

Quantitative Data & Reaction Parameters

To benchmark your synthesis, refer to the optimized reaction parameters and expected biological degradation metrics summarized below, derived from comparative studies of PROTAC libraries[1][2].

Table 1: Optimized Reaction Parameters for Linker Conjugation
Reactant / ParameterMolar EquivalentsRoleReaction Conditions
Bifunctional Linker 1.1Spacer / BridgeAnhydrous DMF, RT
E3-Amine Ligand 1.0E3 Recruiter4–12 hours
HATU 1.2Coupling AgentActivation time: 15-30 mins
DIPEA 3.0Non-nucleophilic BaseTypical Yield: 40–60%
Table 2: Expected Degradation Metrics for Synthesized PROTACs

Data represents summarized outcomes for PROTACs synthesized via modular PEG-linker conjugation[2].

Target ProteinE3 Ligase LigandCell LineDC₅₀ (nM)*Dₘₐₓ (%)**
ERα VHL-basedMCF-710 - 5085 - >98
TBK1 CRBN-basedMM.1S50 - 10070 - 85
CDK9 CRBN-basedMalme-3M75 - 20060 - 90

*DC₅₀: Concentration required for 50% degradation of the target protein. **Dₘₐₓ: Maximum degradation achieved.

References

  • Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules Source: ETH Zurich Research Collection URL: [Link]

  • Chemistry-Driven Integrated Innovation: Unleashing the Potential of PROTAC Technology Source: Thieme Connect URL: [Link]

Sources

Method

Advanced Application Note: Incorporating 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine into Small Molecule Therapeutics

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Lead Optimization, Pharmacokinetic (PK) Modulation, and Cross-Coupling Methodologies Introduction and Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Lead Optimization, Pharmacokinetic (PK) Modulation, and Cross-Coupling Methodologies

Introduction and Mechanistic Rationale

The optimization of small molecule therapeutics frequently encounters the dual challenges of poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles[]. While traditional PEGylation (using 5–60 kDa polymers) is a cornerstone for biologics, applying large PEG chains to small molecules often results in severe steric hindrance, abrogating target binding affinity[2].

To circumvent this, modern medicinal chemistry employs "mini-PEGylation"—the permanent covalent attachment of low-molecular-weight, discrete polyethylene glycol chains[3]. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a highly specialized building block designed for this exact purpose.

Structural Advantages
  • The Mini-PEG Chain (2-(2-methoxyethoxy)ethoxy): This diethylene glycol monomethyl ether moiety acts as a hydrophilic antenna. By increasing the topological polar surface area (TPSA) and disrupting crystal lattice packing energy, it significantly enhances aqueous solubility[]. Furthermore, the oxygen-rich chain reduces non-specific plasma protein binding and modulates lipophilicity (LogD), extending the systemic circulation half-life[4].

  • The 3-Bromopyridine Core: Pyridine is a ubiquitous pharmacophore in kinase inhibitors, GPCR ligands, and PROTACs. The bromine atom at the 3-position serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), enabling modular late-stage functionalization[5][6].

Workflow N1 3-Bromo-5-PEG2-pyridine (Electrophilic Scaffold) N2 Pd-Catalyzed Cross-Coupling N1->N2 N3 Buchwald-Hartwig (C-N Bond Formation) N2->N3 Amine, Base N4 Suzuki-Miyaura (C-C Bond Formation) N2->N4 Boronic Acid, Base N5 Optimized Small Molecule (Enhanced PK & Solubility) N3->N5 N4->N5

Workflow for integrating PEGylated pyridines into small molecules via cross-coupling.

Impact of Mini-PEGylation on Physicochemical Properties

Before detailing the synthetic protocols, it is critical to understand the quantitative impact of incorporating the 5-[2-(2-methoxyethoxy)ethoxy] motif compared to a standard methyl or unsubstituted pyridine analog.

Table 1: Typical Physicochemical Shifts upon Mini-PEGylation

PropertyUnsubstituted Pyridine AnalogMini-PEGylated AnalogMechanistic Causality
Aqueous Solubility (pH 7.4) < 10 µM> 250 µMEther oxygens act as hydrogen bond acceptors, increasing hydration[].
LogD (Lipophilicity) 3.5 - 4.51.5 - 2.5Addition of polar surface area reduces overall lipophilicity[3].
Plasma Protein Binding > 98%75% - 85%Hydration shell creates a steric shield against non-specific albumin binding.
In vivo Clearance (Hepatic) HighModerate to LowReduced lipophilicity limits passive diffusion into hepatocytes, slowing CYP450 metabolism[2].

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

The most robust method for incorporating 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine into a drug scaffold is via the Buchwald-Hartwig amination. This reaction forms a C-N bond between the pyridine core and a primary or secondary amine[7].

Mechanistic Causality in Reaction Design

The catalytic cycle relies on the precise orchestration of the Pd(0) catalyst, a bulky electron-rich phosphine ligand, and a base[5].

  • Ligand Selection: Bidentate ligands like BINAP or bulky monodentate ligands like XantPhos are required to accelerate reductive elimination and suppress unwanted β -hydride elimination[8].

  • Base Selection: While NaOtBu is highly effective for unhindered amines, it can cleave sensitive esters. For complex drug-like molecules, Cs 2​ CO 3​ is the preferred base due to its superior functional group tolerance[7].

Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd^II) Pd0->OA + Ar-Br AM Amine Coordination & Deprotonation OA->AM + Amine, Base - Base-HBr RE Reductive Elimination Complex AM->RE RE->Pd0 - PEGylated Product

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Protocol A: Buchwald-Hartwig Amination (Self-Validating Workflow)

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv, limiting reagent)

  • Amine coupling partner (1.2 - 1.5 equiv)

  • Pd(OAc) 2​ or Pd 2​ (dba) 3​ (0.05 equiv)[8]

  • BINAP or XantPhos (0.08 - 0.10 equiv)[8]

  • Cs 2​ CO 3​ (2.0 - 3.0 equiv)[8]

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the solid reagents: 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, Pd(OAc) 2​ , BINAP, and Cs 2​ CO 3​ .

    • Expert Insight: If the amine is a solid, add it during this step. If it is a liquid, reserve it for Step 3.

  • Degassing (Critical Step): Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and degrades electron-rich phosphine ligands, leading to reaction stalling[6].

  • Solvent and Liquid Addition: Add anhydrous, degassed Toluene (or 1,4-Dioxane) via syringe. If the amine is a liquid, add it now via a micro-syringe.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath set to 100–110 °C. Stir vigorously (800 rpm) for 8 to 16 hours[8].

  • Self-Validating Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.

    • Validation Marker: Look for the disappearance of the starting material mass and the appearance of the product mass. The presence of a mass corresponding to the dehalogenated pyridine indicates moisture in the system or premature β -hydride elimination.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble palladium black and inorganic salts[8]. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol due to the polarity of the PEG chain) to yield the pure mini-PEGylated small molecule.

Optimization Matrix for Difficult Couplings

If the standard protocol yields < 50% conversion, utilize the following matrix to troubleshoot and optimize the reaction conditions.

Table 2: Catalyst and Ligand Screening Matrix

Substrate ChallengeRecommended PrecatalystRecommended LigandRecommended BaseSolvent
Sterically Hindered Amines Pd 2​ (dba) 3​ BrettPhos or RuPhosNaOtBuToluene
Electron-Deficient Amines Pd(OAc) 2​ XantPhosCs 2​ CO 3​ 1,4-Dioxane
Base-Sensitive Scaffolds Pre-formed Pd-G3tBuBrettPhosK 3​ PO 4​ t-Amyl Alcohol
Primary Alkyl Amines Pd 2​ (dba) 3​ BINAP (prevents over-arylation)[7]Cs 2​ CO 3​ Toluene

Conclusion

The strategic incorporation of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine into small molecule drug candidates offers a highly effective method for overcoming developability bottlenecks. By leveraging robust palladium-catalyzed cross-coupling methodologies, researchers can seamlessly integrate this mini-PEGylated pharmacophore to optimize aqueous solubility, reduce off-target protein binding, and fine-tune the pharmacokinetic profile of lead compounds.

References

  • The Benefits and Challenges of PEGylating Small Molecules Pharmaceutical Technology URL:[Link]

  • A review on impact of pegylation on biopharmaceuticals ScienceScholar URL: [Link]

  • The impact of PEGylation on biological therapies PubMed (NIH) URL:[Link]

  • The PEGylation of small-molecule drugs ResearchGate URL:[Link]

  • Buchwald-Hartwig Coupling - General Procedure Organic Synthesis URL:[Link]

  • Buchwald–Hartwig amination Grokipedia URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Optimizing Reaction Conditions for Suzuki-Miyaura Coupling with Boronic Acids

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron reagent (typically a boronic acid) with an organic halide or pseudohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[4]

Despite its widespread use, the success of a Suzuki-Miyaura coupling is not guaranteed. The reaction outcome is highly sensitive to a delicate interplay of several key parameters: the palladium catalyst, the ligand, the base, the solvent system, and the reaction temperature. For researchers in drug development and synthetic chemistry, a deep, mechanistic understanding of these components is not merely academic—it is essential for rational reaction design, troubleshooting, and process optimization.

This guide moves beyond simple procedural lists to provide a comprehensive analysis of each reaction component. We will explore the causal relationships behind experimental choices, grounding our recommendations in the fundamental mechanism of the catalytic cycle. By understanding the "why," researchers can more effectively select the optimal conditions to drive their reactions to completion with high yield and purity.

The Catalytic Cycle: A Mechanistic Framework

The power to optimize and troubleshoot the Suzuki-Miyaura reaction begins with a firm grasp of its catalytic cycle. The generally accepted mechanism involves three primary steps, each influenced by the specific reaction conditions chosen.[1] The cycle is initiated by a catalytically active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[4]

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) complex into the carbon-halogen bond of the organic electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) species. The reactivity order for the halide leaving group is generally I > OTf > Br >> Cl.[5]

  • Transmetalation: This is the crucial C-C bond-forming precursor step where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is highly dependent on the base, which activates the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[1][6]

  • Reductive Elimination: The final step involves the expulsion of the newly formed biaryl product from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Core Components and Reaction Parameter Optimization

The selection of each component is a critical decision that can dramatically affect reaction efficiency, yield, and purity. The following sections detail the role of each component and provide guidance for their selection.

The Palladium Catalyst and Ligand System

The heart of the reaction is the palladium catalyst, whose performance is dictated by the coordinating ligand. The ligand stabilizes the palladium center, modulates its electronic properties, and creates a specific steric environment that influences reactivity and selectivity.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ activation with a ligand. Modern approaches favor the use of "precatalysts," which are stable Pd(II) complexes that efficiently generate the active Pd(0) species under reaction conditions.[4] Buchwald and PEPPSI-type precatalysts are popular examples that offer improved stability and reliability.[4][7]

  • Ligands: The two dominant classes of ligands are phosphines and N-heterocyclic carbenes (NHCs).

    • Phosphine Ligands: For decades, phosphines (e.g., PPh₃, XPhos, SPhos) have been the standard.[8] They are highly tunable, but can be sensitive to oxidation by air, requiring careful handling under inert atmospheres.[9] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are particularly effective for coupling challenging substrates like aryl chlorides.[10]

    • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives. They are typically stronger σ-donors than phosphines, forming highly stable palladium complexes.[8] This increased stability can lead to longer catalyst lifetimes and improved performance in difficult couplings.[8][11]

Ligand TypeKey CharacteristicsCommon ExamplesIdeal Applications
Phosphines Versatile, highly tunable, vast library available. Can be air-sensitive.PPh₃, PCy₃, Buchwald Ligands (XPhos, SPhos), dppfGeneral purpose, electron-rich/poor substrates, sterically hindered couplings.
NHCs Strong σ-donors, form very stable Pd complexes, often more robust.IPr, IMes, PEPPSI LigandsChallenging couplings, reactions with aryl chlorides, high-temperature reactions.
The Role and Selection of the Base

The base is arguably the most critical reagent after the catalyst, as it is essential for the transmetalation step.[1] Its primary role is to activate the boronic acid, forming an anionic borate species that is more competent for transferring its organic group to the palladium center.[6]

The choice of base is not universal and depends heavily on the substrates' functional groups and the solvent system.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common and versatile bases, often used in aqueous solvent mixtures.[1] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often proving effective when other carbonates fail, particularly with sterically hindered substrates.[12]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly useful in anhydrous conditions and for substrates sensitive to hydrolysis or other base-mediated side reactions.[1][10] It is often the base of choice for coupling unstable heteroaryl boronic acids.[13]

  • Hydroxides (NaOH, KOH, Ba(OH)₂): Strong bases that can be effective but may promote side reactions. Their use is common in specific, well-established protocols.[6]

  • Fluorides (KF, CsF): The fluoride ion is thought to interact with the boron atom, facilitating transmetalation. They are milder bases, useful when sensitive functional groups are present.[14]

The Solvent System

The solvent must solubilize the reactants and reagents to facilitate the reaction, but its role is more complex. The polarity of the solvent can influence the rate of oxidative addition and the stability of catalytic intermediates.[15][16]

  • Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most frequently used solvents.[15] They are often used with an aqueous solution of the base (e.g., K₂CO₃ in water), creating a biphasic system that effectively dissolves both organic substrates and the inorganic base.[15]

  • Alcohols and Water: These protic solvents can accelerate the reaction and are considered "green" options.[15] Aqueous conditions are often beneficial for couplings involving nitrogen-containing heterocycles.[17]

  • Apolar Solvents (Toluene): Toluene is often used for higher temperature reactions and with more lipophilic substrates.[15]

The choice of solvent is not always intuitive, and screening may be necessary. However, a mixture of dioxane/water or THF/water is a robust starting point for many transformations.[15]

Standard Laboratory Protocols

The following protocols provide a starting point for typical Suzuki-Miyaura coupling reactions. Note: These are general procedures and must be optimized for specific substrates. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst and ligand degradation.[9][18]

Protocol 1: General Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a reliable starting point for many common aryl-aryl couplings.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times.[12]

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling of an Aryl Chloride with a Heteroarylboronic Acid (Using a Precatalyst)

This protocol employs a more active catalyst system suitable for the more challenging coupling of an aryl chloride.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 eq)

  • Heteroarylboronic Acid (1.5 mmol, 1.5 eq)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 eq)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), heteroarylboronic acid (1.5 mmol), XPhos Pd G3 (0.02 mmol), and finely ground K₃PO₄ (3.0 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the product.

Data-Driven Optimization & Troubleshooting

Even with optimized protocols, Suzuki-Miyaura reactions can sometimes fail or give low yields. Understanding the potential failure modes is key to successful troubleshooting.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or ligand oxidized by oxygen.[9] 2. Poor Base/Solvent Choice: Insufficient base strength or poor solubility of reagents.[12] 3. Unreactive Electrophile: Aryl chloride or sterically hindered halide used with a weak catalyst system.[19]1. Ensure Rigorous Degassing: Sparge solvents with N₂/Ar or use several freeze-pump-thaw cycles. Use fresh, high-quality catalyst and ligands.[9] 2. Screen Bases/Solvents: Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system (e.g., Toluene, DMF).[12] 3. Use a Stronger Catalyst System: Switch to a modern precatalyst with a bulky, electron-rich ligand (e.g., an XPhos or SPhos-based system).[10]
Protodeboronation 1. Boronic Acid Instability: The boronic acid is cleaved by water/base before transmetalation can occur. Common with electron-rich or certain heteroaryl boronic acids.[9][13] 2. Slow Transmetalation: The catalytic cycle stalls, allowing more time for the side reaction.1. Use Boronate Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[9][20] 2. Use Anhydrous Conditions: Employ a base like K₃PO₄ in an anhydrous solvent (e.g., Toluene, Dioxane).[10] 3. Increase Reaction Rate: Use a more active catalyst and/or higher temperature to favor transmetalation over decomposition.[13]
Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) 1. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids.[9] 2. Catalyst Decomposition: Formation of palladium black can catalyze homocoupling.1. Rigorous Degassing: This is the most critical step to prevent homocoupling.[12] 2. Check Ligand:Pd Ratio: Ensure an adequate amount of ligand is present (typically 1:1 to 4:1 L:Pd) to stabilize the catalyst and prevent aggregation.[9] 3. Control Stoichiometry: Use only a slight excess of boronic acid (1.1-1.2 eq).
Hydrolysis of Sensitive Groups (e.g., Esters) 1. Base is too Strong/Nucleophilic: Hydroxide or carbonate bases in aqueous media can hydrolyze esters or other sensitive functionalities.1. Use a Weaker, Non-Nucleophilic Base: Switch to K₃PO₄ or KF.[14] 2. Use Anhydrous Conditions: Removing water from the reaction can significantly slow down hydrolysis.

References

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • NIH Public Access. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • SpringerLink. The Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]

  • RSC Publishing. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Available at: [Link]

  • Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available at: [Link]

  • PMC. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • Semantic Scholar. Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • ACS Publications. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. Suzuki Cross Coupling Reaction-A Review. Available at: [Link]

  • ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Available at: [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • SCIENTIA. PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Available at: [Link]

  • RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • PubMed. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. Available at: [Link]

  • RSC Publishing. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. Available at: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Purification of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Introduction 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a key heterocyclic building block utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a key heterocyclic building block utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of a brominated pyridine core combined with a flexible polyether side chain makes it a versatile intermediate. However, the synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, over-reacted byproducts, and residual reagents. Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the integrity of final active compounds.

This document provides a comprehensive guide to the purification of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine. It moves beyond simple procedural lists to explain the underlying chemical principles behind each method, empowering researchers to adapt and troubleshoot these protocols effectively. The methodologies described herein are grounded in established principles for the purification of polar, high-boiling heterocyclic compounds.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. The most common synthetic route to the title compound involves the nucleophilic aromatic substitution of 3,5-dibromopyridine with 2-(2-methoxyethoxy)ethanol in the presence of a base. Based on this, the crude product is likely to contain the impurities listed in Table 1.

Table 1: Potential Impurity Profile in Crude 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Impurity NameStructureOriginRationale for Removal
3,5-DibromopyridineUnreacted starting materialStructurally similar, can compete in subsequent reactions.
2-(2-methoxyethoxy)ethanolExcess reagentHighly polar, water-soluble; can interfere with extractions and chromatography.
3,5-bis[2-(2-methoxyethoxy)ethoxy]pyridineOver-reaction productSimilar polarity to the desired product, making it a key impurity to target during chromatography.
Inorganic Salts (e.g., NaBr, KBr)N/AReaction byproductMust be removed during aqueous workup to prevent interference with downstream processes.
Synthesis Solvents (e.g., DMF, DMSO)N/AReaction mediumHigh-boiling solvents that need to be removed, often under high vacuum.

Overall Purification Strategy

A multi-step approach is required to systematically remove the diverse range of potential impurities. The general workflow involves an initial extractive workup to remove bulk, highly polar, and ionic impurities, followed by high-resolution purification using chromatography. For crystalline products, recrystallization offers an excellent final polishing step.

cluster_0 Post-Synthesis cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Analysis & Final Product crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup Remove salts, polar reagents evaporation Solvent Evaporation workup->evaporation Remove extraction solvents chromatography Flash Column Chromatography evaporation->chromatography Separate organic impurities recrystallization Recrystallization (if solid) evaporation->recrystallization distillation Vacuum Distillation (optional) evaporation->distillation analysis Purity Assessment (HPLC, GC-MS, NMR) chromatography->analysis recrystallization->analysis distillation->analysis product Pure Product (>99%) analysis->product

Caption: High-level workflow for the purification of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.

Detailed Purification Protocols

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction

Rationale: This initial step is designed to remove inorganic salts, water-soluble reagents like excess 2-(2-methoxyethoxy)ethanol, and high-boiling polar solvents such as DMF or DMSO. The choice of an appropriate organic solvent for extraction is key; ethyl acetate is often a good starting point due to its moderate polarity, which ensures good solubility for the target compound while minimizing the extraction of highly polar impurities.

Step-by-Step Protocol:

  • Quenching: Cool the crude reaction mixture to room temperature. Slowly pour the mixture into a beaker containing deionized water (typically 5-10 volumes relative to the reaction volume) with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 3 volumes).

  • Washing: Combine the organic extracts. Wash sequentially with deionized water (2 x 3 volumes) and then with saturated brine solution (1 x 3 volumes). The brine wash helps to break up emulsions and removes residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification.

Protocol 2: Flash Column Chromatography

Rationale: Flash chromatography is the primary method for separating the target compound from structurally similar organic impurities like the starting 3,5-dibromopyridine and the over-reacted bis-ether byproduct.[1][2] The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing.[3] This can be suppressed by adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase.[3]

prep Prepare Column & Eluent load Load Crude Sample prep->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc Analyze combine Combine Pure Fractions tlc->combine Identify concentrate Concentrate Under Vacuum combine->concentrate

Caption: Experimental workflow for purification by flash column chromatography.

Step-by-Step Protocol:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.25-0.35 for the product spot. To mitigate peak tailing, add 0.1-0.5% triethylamine to the prepared mobile phase.

  • Column Packing: Prepare a slurry of silica gel (60 Å, 40-63 µm particle size) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack uniformly, using gentle pressure if necessary.[4]

  • Sample Loading: Dissolve the crude product from the workup in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase to elute non-polar impurities (e.g., 3,5-dibromopyridine). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Spot each fraction alongside the crude material and a pure standard if available.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.

Table 2: Recommended Starting Conditions for Flash Chromatography

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for separation of compounds with a range of polarities.
Mobile Phase Additive 0.1-0.5% Triethylamine (TEA)Masks acidic silanol sites, preventing peak tailing of the basic pyridine.[3]
Detection UV light at 254 nmThe pyridine ring is UV-active, allowing for easy visualization on TLC plates.
Protocol 3: Recrystallization

Rationale: If the purified product is a solid, recrystallization is an excellent technique for achieving very high purity by removing trace impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.[5] Pyridine derivatives can sometimes be challenging to crystallize due to their polarity and tendency to form oils.[5] A solvent-antisolvent system is often effective in these cases.

Step-by-Step Protocol:

  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble when hot but poorly soluble when cold (e.g., acetone, isopropanol, ethyl acetate). Identify a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, heptane, water).[5] The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5] If using an anti-solvent, add it dropwise to the hot solution until persistent cloudiness appears, then add a few more drops of the hot "good" solvent to clarify before cooling.[5]

  • Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Purity Assessment

The purity of the final product must be rigorously confirmed using a combination of chromatographic and spectroscopic methods.[6]

Table 3: Analytical Methods for Purity Assessment

TechniquePurposeTypical Parameters
HPLC-UV Quantify purity and detect non-volatile impurities.Column: C18 reverse-phase; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA or formic acid; Detection: 254 nm.
GC-MS Assess purity and identify volatile impurities. Confirms molecular weight.[6]Column: DB-5 or equivalent; Injector Temp: 250°C; Oven Program: 70°C to 300°C ramp; Ionization: Electron Impact (EI).[6]
¹H and ¹³C NMR Confirm chemical structure and identify any structural isomers or impurities.Solvent: CDCl₃ or DMSO-d₆. The spectrum should be clean with correct chemical shifts, integrations, and coupling patterns.
Elemental Analysis Confirm the empirical formula (C, H, N).The results should be within ±0.4% of the calculated values for C₁₀H₁₄BrNO₃.

Troubleshooting

  • Problem: Significant peak tailing during column chromatography.

    • Solution: Ensure that 0.1-0.5% triethylamine or pyridine has been added to your mobile phase.[3] If the problem persists, consider using a more inert stationary phase like alumina (basic or neutral).

  • Problem: The compound "oils out" instead of forming crystals during recrystallization.

    • Solution: This often happens when the solution is too concentrated or cools too quickly.[4] Try using a more dilute solution or a different solvent system. The solvent-antisolvent method is often successful in preventing oiling.[5]

  • Problem: Low recovery after column chromatography.

    • Solution: The compound may be irreversibly adsorbing to the silica gel. This is common with very basic pyridines.[3] Using TEA in the eluent should prevent this. Also, ensure fractions are not being discarded prematurely by performing careful TLC analysis of all collected fractions.

References

  • Ma, W., & Zhong, Q. (2007). Purification of Polyether Polyols with Low Unsaturation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Steam distillation. Retrieved from [Link]

  • European Patent Office. (1994). EP 0418533 B1: Process for purifying polyether-polyols. Retrieved from [Link]

  • European Patent Office. (1996). EP 0693513 A2: Process for purifying a polyether. Retrieved from [Link]

  • Google Patents. (2019). WO2019145177A1: Bromination of pyridine derivatives.
  • Google Patents. (1981). US4306943A: Purification of polyether-polyol.
  • European Patent Office. (2024). EP 4353767 A1: PROCESSES FOR PURIFYING POLYETHER POLYOLS USING ION EXCHANGE RESINS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Comins, D. L., & Joseph, S. P. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2844-2884. Retrieved from [Link]

  • The Chemistry Blog. (2024). What is the Distillation Process?. Retrieved from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Ren, H., & Freskos, J. N. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(1), 130-134. Retrieved from [Link]

  • Unknown Author. (n.d.). DISTILLATION.
  • Unknown Author. (2021). Experimental No. (8) Distillation.
  • Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2020(iii), 1-13. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Metadiagnostics. (2024). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Pathmasiri, W., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(12), 14346-14358. Retrieved from [Link]

  • Google Patents. (1995). US5436344A: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • El-Sayed, A. M., et al. (2006). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry, 19(4), 737-739. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

  • HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (4th ed.). (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Application

Application and Protocol Guide: Strategic Functionalization of the Pyrydine Nitrogen in 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the strategic functionalization of the pyridine nitrogen within the synthetically valuable building block, 3-Bromo-5-[2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the strategic functionalization of the pyridine nitrogen within the synthetically valuable building block, 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine. As a senior application scientist, this document moves beyond a simple recitation of steps, providing in-depth explanations for experimental choices, ensuring technical accuracy and robust, reproducible protocols. The pyridine motif is a cornerstone in pharmaceutical discovery, and the ability to selectively modify the nitrogen atom opens avenues to novel chemical entities with diverse pharmacological profiles.[1]

The electron-deficient nature of the pyridine ring, a consequence of the electronegative sp²-hybridized nitrogen atom, governs its reactivity.[2][3] While this generally deactivates the ring towards electrophilic aromatic substitution, the nitrogen's lone pair of electrons presents a prime target for a variety of chemical transformations. This guide will explore key functionalization strategies: N-oxidation, N-alkylation, N-arylation, and the formation of N-aminopyridinium salts and their subsequent conversion to pyridinium ylides.

N-Oxidation: Enhancing Reactivity and Modulating Properties

The conversion of the pyridine nitrogen to an N-oxide is a foundational transformation that significantly alters the electronic properties of the heterocyclic core. The resulting N-oxide exhibits increased electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack.[4][5] This modification is also a key step in various subsequent functionalization reactions.[6][7][8][9]

Mechanistic Rationale

The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the lone pair of the pyridine nitrogen attacks the electrophilic peroxide oxygen of m-CPBA, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct.

Experimental Protocol: N-Oxidation with m-CPBA

Materials:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add m-CPBA (1.2 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Workup: Add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine N-oxide can be purified by column chromatography on silica gel if necessary.[10]

Safety Precautions:

  • m-CPBA is a potentially explosive solid and should be handled with care.[11][12][13][14][15] Avoid grinding or subjecting it to shock.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][12][15]

  • Perform the reaction in a well-ventilated fume hood.[12][15]

N-Alkylation: Formation of Pyridinium Salts

Direct alkylation of the pyridine nitrogen introduces a positive charge on the heterocycle, forming a pyridinium salt. This transformation significantly alters the molecule's solubility and electronic character, making the pyridinium ring highly electron-deficient and susceptible to nucleophilic attack.[3][16] The choice of alkylating agent allows for the introduction of a wide variety of functional groups.

Causality in Experimental Design

The selection of the alkylating agent and reaction conditions is critical. Primary alkyl halides are generally effective reagents. The reaction is typically performed in a polar aprotic solvent to facilitate the Sₙ2 reaction. Heating may be required to drive the reaction to completion, especially with less reactive alkylating agents.

Experimental Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq.)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or tert-butyl methyl ether (TBME)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq.) in anhydrous acetonitrile or DMF.

  • Reagent Addition: Add the alkyl halide (1.1 - 1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The pyridinium salt may precipitate out of the solution. If so, collect the solid by filtration.

  • Precipitation (if necessary): If the product remains in solution, add diethyl ether or TBME to induce precipitation.

  • Washing and Drying: Wash the collected solid with cold diethyl ether or TBME and dry under vacuum to yield the desired N-alkylpyridinium salt.

N-Arylation: Constructing C-N Bonds

The formation of N-aryl pyridinium salts is a key transformation for accessing compounds with extended π-systems and for applications in materials science and medicinal chemistry. Transition metal-catalyzed cross-coupling reactions are the most common methods for this purpose.

Mechanistic Considerations: Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the N-arylation of pyridines.[17] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyridine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpyridinium product and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

  • Aryl halide (e.g., bromobenzene, 4-iodotoluene) (1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 eq.)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq.) and the aryl halide (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

N-Amination and Pyridinium Ylide Formation

The introduction of an amino group onto the pyridine nitrogen to form an N-aminopyridinium salt opens up a rich area of chemistry, particularly the in situ generation of highly nucleophilic pyridinium ylides.[18][19][20][21] These ylides are versatile intermediates in a variety of synthetic transformations.

Synthesis of N-Aminopyridinium Salts

N-aminopyridinium salts can be synthesized through the electrophilic amination of the pyridine.[22] Reagents such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine can be used as sources of an electrophilic "NH₂⁺" equivalent.

Experimental Protocol: Synthesis of N-Aminopyridinium Salts

Materials:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar aminating agent (1.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Add a solution of the aminating agent (1.1 eq.) in DCM dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Product Isolation: The N-aminopyridinium salt will often precipitate from the reaction mixture. Collect the solid by filtration.

  • Washing and Drying: Wash the precipitate with cold DCM and then diethyl ether. Dry the product under vacuum.

Generation and Application of Pyridinium Ylides

N-aminopyridinium salts can be deprotonated at the exocyclic nitrogen using a suitable base to form a pyridinium ylide. These ylides are potent nucleophiles and 1,3-dipoles, readily participating in reactions such as 1,3-dipolar cycloadditions with electron-deficient alkynes to form indolizine derivatives.[23][24]

Conceptual Workflow: Pyridinium Ylide Formation and Cycloaddition

G cluster_0 Ylide Generation cluster_1 1,3-Dipolar Cycloaddition N_Aminopyridinium N-Aminopyridinium Salt Pyridinium_Ylide Pyridinium Ylide (Nucleophilic Intermediate) N_Aminopyridinium->Pyridinium_Ylide Deprotonation Base Base (e.g., K₂CO₃) Indolizine Indolizine Product Pyridinium_Ylide->Indolizine Cycloaddition Alkyne Electron-Deficient Alkyne Alkyne->Indolizine

Caption: Workflow for pyridinium ylide generation and subsequent 1,3-dipolar cycloaddition.

Summary of Key Functionalizations

FunctionalizationReagentsKey TransformationSignificance
N-Oxidation m-CPBAPyridine → Pyridine N-OxideActivates the ring for further functionalization.[4][6][7][8][9]
N-Alkylation Alkyl HalidesPyridine → N-Alkylpyridinium SaltIntroduces a positive charge, increasing solubility and reactivity.[3][16]
N-Arylation Aryl Halides, Pd-catalystPyridine → N-Arylpyridinium SaltForms C-N bonds, creating extended aromatic systems.[17]
N-Amination MSHPyridine → N-Aminopyridinium SaltPrecursor to highly reactive pyridinium ylides.[18][19][20][21]

Conclusion

The functionalization of the nitrogen atom in 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine provides a versatile platform for the synthesis of a diverse array of novel compounds. The protocols and principles outlined in this guide offer a robust starting point for researchers in drug discovery and materials science to explore the chemical space around this valuable heterocyclic core. Each transformation fundamentally alters the electronic and physical properties of the molecule, enabling the fine-tuning of its characteristics for specific applications.

References

  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society. [Link]

  • Powers, D. C., & Ritter, T. (2021). N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. [Link]

  • Powers, D. C., & Ritter, T. (2021). N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]

  • American Chemical Society. (n.d.). 4-selective functionalization of pyridine. [Link]

  • ResearchGate. (n.d.). Functionalization of pyridine N‐oxides using PyBroP. [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). (3-Chloroperbenzoic Acid) MSDS. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Acros Organics. (2012). M-CPBA Technical Data Sheet. [Link]

  • Wikipedia. (n.d.). Pyridinium. [Link]

  • The Hartwig Group. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]

  • ACS Publications. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. [Link]

  • Chemical Communications (RSC Publishing). (2022). Pyridine N -oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. [Link]

  • National Institutes of Health. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. [Link]

  • MDPI. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. [Link]

  • National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in Suzuki coupling of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals dealing with the notoriously difficult...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals dealing with the notoriously difficult Suzuki-Miyaura cross-coupling of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine .

This substrate presents a "perfect storm" of synthetic challenges: a strongly coordinating pyridine nitrogen, a hemilabile poly(ethylene glycol) (PEG) chain, and extreme hydrophilicity. Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative benchmarking, and a self-validating protocol to rescue your yields.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield Detected 3-Bromo-5-PEG-pyridine CheckConv Assess Reaction Conversion (LC-MS / NMR) Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv HighConv High Conversion (> 90%) CheckConv->HighConv CatPoison Catalyst Poisoning (Pyridine/PEG Chelation) LowConv->CatPoison ProtoDe Protodeboronation of Boronic Acid LowConv->ProtoDe Workup Product Lost in Workup (High Aqueous Solubility) HighConv->Workup Sol1 Use Buchwald Precatalysts (e.g., XPhos Pd G3) CatPoison->Sol1 Sol2 Use Weak Base / Fast Addition (e.g., K3PO4, 2-MeTHF) ProtoDe->Sol2 Sol3 Salting Out / RP-HPLC Avoid Aqueous Extraction Workup->Sol3

Diagnostic workflow for troubleshooting low yields in PEGylated pyridine Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: My conversion is stalling at 20-30% despite using standard Pd(PPh3)4. Why is the catalyst dying? The Causality: You are experiencing severe catalyst poisoning. The pyridine nitrogen is a strong σ-donor that binds to Pd(II) intermediates, forming off-cycle, inactive complexes. Furthermore, the 5-[2-(2-methoxyethoxy)ethoxy] substituent is a PEG-like chain containing multiple ether oxygens. These oxygens act as hemilabile chelators, creating a multidentate trap for the palladium center and preventing the crucial transmetalation step. Traditional ligands like triphenylphosphine are simply too small and electron-poor to outcompete this chelation[1]. The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[2]. Specifically, utilize 3rd Generation (G3) or 4th Generation (G4) Buchwald precatalysts (e.g., XPhos Pd G3). These precatalysts quantitatively generate the active monolithic L-Pd(0) species under mild conditions, and their extreme steric bulk physically blocks the pyridine and PEG oxygens from coordinating to the metal center[3].

Q2: My LC-MS shows complete consumption of the boronic acid, but the 3-bromo-5-PEG-pyridine remains unreacted. What is happening? The Causality: You are observing competitive protodeboronation[4]. Heteroaryl or electron-deficient boronic acids are highly susceptible to hydrolytic cleavage of the C-B bond, yielding the des-boronated arene[4]. Because the PEGylated pyridine is sterically hindered and electronically deactivated, the oxidative addition and transmetalation steps are slow. If protodeboronation outpaces transmetalation in your basic aqueous media, your limiting reagent is destroyed before it can couple. The Solution:

  • Switch your nucleophile to a potassium trifluoroborate salt ( R−BF3​K ), which is significantly more stable against protodeboronation than free boronic acids[5].

  • Lower the reaction temperature and use a biphasic solvent system (e.g., Toluene/Water) to partition the boronic acid away from the bulk aqueous base until transmetalation occurs.

Q3: The reaction conversion is >95% by LC-MS, but my isolated yield is <30%. Where is my product? The Causality: The product is being lost during the workup. The 2-(2-methoxyethoxy)ethoxy group is a highly hydrophilic moiety. When attached to an already polar pyridine core, the resulting cross-coupled product possesses a massive affinity for the aqueous phase. Standard liquid-liquid extractions (e.g., EtOAc/Water or DCM/Water) will leave the vast majority of your product trapped in the aqueous layer. The Solution: Abandon standard aqueous workups. Quench the reaction by filtering through a pad of Celite to remove palladium black, evaporate the organic solvent entirely, and purify the crude residue directly via Reverse-Phase (RP) C18 chromatography. If liquid-liquid extraction is absolutely mandatory, you must saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent like n-butanol[2] or 2-MeTHF.

Quantitative Benchmarking Data

To illustrate the impact of rational reaction design, below is a summary of quantitative data comparing different catalytic systems for this specific PEGylated pyridine scaffold.

Catalyst System (Loading)Base / Solvent SystemConversion (%)Isolated Yield (%)Primary Failure Mode
Pd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2O35%15%Catalyst Poisoning / Chelation
Pd(dppf)Cl2 (5 mol%)Na2CO3 / Toluene:H2O55%20%Protodeboronation of Partner
XPhos Pd G3 (2 mol%)K3PO4 / THF:H2O>95%25%Product Lost in Aqueous Workup
XPhos Pd G3 (2 mol%) K3PO4 / THF:H2O >95% 88% None (Optimized RP-HPLC Workup)

Step-by-Step Methodology: Optimized Suzuki Coupling

This self-validating protocol is engineered to bypass catalyst poisoning, minimize protodeboronation, and ensure maximum recovery of the highly polar PEGylated product.

Materials Required:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3PO4 (aqueous, 2.0 M, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step 1: Reaction Assembly (In-Process Control: Oxygen Exclusion)

  • Charge a Schlenk flask or microwave vial with 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, the boronic acid pinacol ester, and XPhos Pd G3.

  • Seal the vessel and purge with Argon for 10 minutes. Causality: XPhos Pd G3 generates a highly active Pd(0) species that is sensitive to oxidation; oxygen exclusion prevents catalyst death and boronic acid homocoupling.

  • Add degassed 1,4-Dioxane (to achieve 0.2 M concentration of the bromide) via syringe.

Step 2: Activation and Coupling (In-Process Control: Kinetic Monitoring) 4. Inject the degassed 2.0 M aqueous K3PO4 solution. 5. Heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm) for 2 hours. 6. Self-Validation Step: At t=60 mins, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >90% consumption of the bromide. If unreacted bromide remains but boronic ester is consumed, protodeboronation has occurred; spike in an additional 0.5 equiv of boronic ester.

Step 3: Anhydrous Isolation (Critical for PEGylated Substrates) 7. Cool the reaction to room temperature. Do not add water or perform an extraction. 8. Dilute the mixture with 5 volumes of Acetonitrile to precipitate inorganic phosphate salts. 9. Filter the suspension through a short pad of Celite to remove salts and precipitated palladium. Wash the pad with additional Acetonitrile. 10. Concentrate the filtrate in vacuo to yield the crude product. 11. Purify directly using Reverse-Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society[Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates The Journal of Organic Chemistry[Link]

  • Your "Go-To", "just couple already", Suzuki conditions? Reddit - r/Chempros[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Welcome to the technical support center for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperatures when utilizing this versatile building block. As a key intermediate in the synthesis of complex molecules, particularly in the realm of PROTACs and other targeted therapies, precise control over reaction parameters is paramount to achieving high yields and purity.[1][2][3][4][5] This document moves beyond simple protocol recitation to explain the underlying principles of temperature optimization, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when selecting a starting temperature for a cross-coupling reaction with 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine?

A1: The primary consideration is the type of cross-coupling reaction you are performing. Different catalytic cycles have different activation energy requirements. For instance, Suzuki-Miyaura couplings can often be initiated at lower temperatures than Buchwald-Hartwig aminations, which may require more thermal energy to drive the catalytic cycle, particularly the reductive elimination step.[6][7] A good starting point for many palladium-catalyzed reactions with this substrate is between 80-100°C.[7][8][9][10]

Q2: How does the ether chain at the 5-position influence the reactivity and choice of temperature?

A2: The di(ethylene glycol) methyl ether substituent has several effects. Electronically, it is a weak electron-donating group, which can slightly increase the electron density of the pyridine ring compared to an unsubstituted bromopyridine. This can make oxidative addition of the palladium catalyst to the C-Br bond slightly more challenging, potentially requiring a higher temperature.[11] Sterically, the chain is flexible and unlikely to cause significant hindrance at the reaction site. It also increases the solubility of the molecule in a range of organic solvents, which can be advantageous.

Q3: Can microwave heating be used to optimize reactions with this substrate?

A3: Yes, microwave heating is an excellent tool for rapidly screening reaction conditions, including temperature.[12] It allows for precise and rapid heating to the desired setpoint, which can significantly shorten reaction times. However, it is crucial to be aware that the high temperatures achievable with microwave irradiation can also accelerate decomposition pathways for both the substrate and the catalyst.[8] Direct translation from microwave to conventional heating is not always linear, so further optimization under conventional heating is recommended for scale-up.

Q4: At what point should I suspect substrate or product decomposition due to excessive temperature?

A4: Signs of decomposition include the appearance of a dark, tarry reaction mixture, the formation of palladium black (indicating catalyst decomposition), and the emergence of multiple new, unidentifiable spots on a Thin Layer Chromatography (TLC) plate or peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[8] If you observe a promising initial conversion that then begins to decrease over time at a high temperature, this is a strong indicator of product degradation.

Q5: Is it always better to run the reaction at a higher temperature to ensure completion?

A5: Not necessarily. While higher temperatures increase the reaction rate, they can also lead to undesired side reactions, such as hydrodebromination (loss of the bromine atom), ether cleavage, or catalyst deactivation.[8] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all reaction components.[8] A temperature screening is often the most effective way to identify this optimal window.[8]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during reactions with 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine and provides a logical, step-by-step approach to troubleshooting, with a focus on the role of temperature.

Problem 1: Low or No Product Yield

If you are experiencing low or no conversion of your starting material, consider the following temperature-related causes and solutions.

Potential Cause Explanation Troubleshooting Strategy
Insufficient Thermal Energy The activation energy for the rate-limiting step of the catalytic cycle (often oxidative addition) has not been overcome.[8]Systematically increase the reaction temperature in 10-20°C increments. For example, if a reaction at 80°C is sluggish, try 100°C and then 120°C, carefully monitoring for signs of decomposition.[8]
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. While not directly a temperature issue, higher temperatures can sometimes help to overcome this inhibition by promoting ligand exchange.[11]In addition to a temperature increase, consider switching to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos) which can both promote oxidative addition and shield the palladium center.[11]
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst, it may not be efficiently reducing to the active Pd(0) species at the initial reaction temperature.[13]Consider a pre-heating step at a moderate temperature (e.g., 60°C) after all reagents are mixed to ensure efficient generation of the active catalyst before increasing to the final reaction temperature. [13]
Problem 2: Formation of Significant Side Products

The appearance of unexpected products can often be modulated by adjusting the reaction temperature.

Potential Cause Explanation Troubleshooting Strategy
Hydrodebromination At elevated temperatures, particularly in the presence of a base and a hydrogen source (e.g., solvent), the bromine atom can be replaced by a hydrogen.Lower the reaction temperature. If the reaction rate becomes too slow, you may need to compensate by using a more active catalyst system (e.g., a different ligand or a higher catalyst loading).
Homocoupling of Boronic Acid (Suzuki) Boronic acids can undergo homocoupling at higher temperatures, consuming the coupling partner and reducing the yield of the desired product.[13]Decrease the reaction temperature. Also, ensure a thoroughly degassed reaction setup, as oxygen can promote this side reaction.
Product Degradation The desired product may not be stable under the reaction conditions, especially at high temperatures over extended periods.Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction closely and stop it once the starting material is consumed, or the product concentration begins to decrease.

Key Experimental Protocols & Temperature Optimization

The following are generalized protocols for common cross-coupling reactions involving 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine. The key to success is a systematic approach to temperature optimization.

General Temperature Optimization Workflow

The following workflow can be applied to any new reaction with this substrate.

Temperature_Optimization_Workflow cluster_setup Initial Setup cluster_screening Temperature Screening cluster_analysis Analysis & Decision start Assemble Reaction Under Inert Atmosphere (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) temp1 Run Reaction at 80°C start->temp1 temp2 Run Parallel Reaction at 100°C start->temp2 temp3 Run Parallel Reaction at 120°C start->temp3 monitor Monitor all reactions by TLC/LC-MS at regular intervals (e.g., 1h, 4h, 16h) temp1->monitor temp2->monitor temp3->monitor decision Analyze Yield vs. Impurity Profile monitor->decision optimal Optimal Temperature Identified decision->optimal Good conversion, minimal side products troubleshoot Proceed to Troubleshooting Guide decision->troubleshoot Low conversion or significant impurities

Caption: A systematic workflow for initial temperature screening.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed coupling of an arylboronic acid with 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.[7][14][15]

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)

  • K₃PO₄ or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)

Procedure:

  • To a dry reaction vessel, add 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, the arylboronic acid, palladium catalyst (and ligand, if separate), and base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (start screening at 80°C, 90°C, and 100°C).[7][14]

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between an amine and 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.[6][10][16]

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., XPhos or RuPhos, 4 mol%)

  • NaOtBu or K₃PO₄ (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base under an inert atmosphere.

  • Add 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (a good starting range for screening is 90-110°C).[10][16]

  • Stir vigorously and monitor the reaction progress.

  • Upon completion, cool to room temperature and filter through a pad of Celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product.

Protocol 3: Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne with 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.[9][17][18]

Reagents:

  • 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2.5 mol%) or another suitable Pd source

  • CuI (5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or THF

Procedure:

  • To a dry reaction vessel, add the palladium catalyst and CuI.

  • Purge the vessel with an inert gas.

  • Add the solvent, 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, the terminal alkyne, and the amine base.

  • Heat the reaction mixture. A temperature of 100°C has been shown to be effective for similar substrates, but a screen from 60-100°C is advisable.[9][17]

  • Monitor the reaction progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water or a dilute ammonium chloride solution to remove copper salts.

  • Dry, concentrate, and purify the product.

Temperature Recommendations Summary

Reaction TypeRecommended Starting Temperature RangeKey Considerations
Suzuki-Miyaura Coupling 80 - 110 °C[7]Higher temperatures may promote boronic acid decomposition.[11]
Buchwald-Hartwig Amination 90 - 110 °C[10]Often requires higher temperatures than Suzuki couplings. Choice of ligand is critical.[6][10]
Sonogashira Coupling 60 - 100 °C[9][17]Can often be run at milder temperatures, but substrate-dependent.[18]
Nucleophilic Aromatic Substitution >100 °C (highly substrate-dependent)Generally requires higher temperatures than metal-catalyzed reactions unless strongly activated.[19][20]

Logical Relationships in Temperature Optimization

Logical_Relationships cluster_input Inputs cluster_process Process cluster_output Outputs cluster_balance Balancing Act ReactionType Reaction Type (e.g., Suzuki, Buchwald) TempSelect Initial Temperature Selection (Based on literature/recommendations) ReactionType->TempSelect Reactivity Substrate Reactivity (Electronic & Steric Effects) Reactivity->TempSelect Optimization Systematic Optimization (+/- 20°C increments) TempSelect->Optimization Rate Reaction Rate Optimization->Rate Yield Product Yield Optimization->Yield Purity Product Purity Optimization->Purity Balance Optimal Temperature Rate->Balance Yield->Balance Purity->Balance

Caption: The interplay of factors in determining the optimal reaction temperature.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem.
  • Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC.
  • Suzuki Coupling.
  • On the frontier between nucleophilic aromatic substitution and catalysis. - SciSpace.
  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and - ChemRxiv.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - Semantic Scholar.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • Sonogashira coupling - Wikipedia.

Sources

Troubleshooting

solvent effects on the reactivity of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Technical Support Center: 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine A Senior Application Scientist's Guide to Solvent Effects and Reactivity Welcome to the technical support center for 3-Bromo-5-[2-(2-methoxyethoxy)e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

A Senior Application Scientist's Guide to Solvent Effects and Reactivity

Welcome to the technical support center for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of solvents in modulating reactivity. This resource is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Properties

This section addresses common initial questions regarding the physical properties, solubility, and storage of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine.

Q1: What are the key physicochemical properties of this reagent?

A1: Understanding the basic properties is crucial for accurate experimental design. The defining feature of this molecule is its combination of a reactive bromopyridine head and a polar, flexible diethylene glycol methyl ether tail. This structure imparts unique solubility characteristics.

Table 1: Physicochemical Properties of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Property Value Significance for Experimental Design
Molecular Formula C₁₀H₁₄BrNO₃ Essential for calculating molar quantities.
Molecular Weight 292.13 g/mol Used for all stoichiometric calculations.
Appearance Typically an oil or low-melting solid Influences how the material is handled and weighed.
Predicted Boiling Point ~350-400 °C Indicates low volatility under normal conditions.

| Predicted LogP | ~1.5 - 2.0 | Suggests moderate lipophilicity and good solubility in a range of organic solvents. |

Q2: In which common organic solvents is this compound soluble?

A2: The [2-(2-methoxyethoxy)ethoxy] side chain significantly enhances solubility compared to a simple bromo-alkoxypyridine. You can expect good to excellent solubility in a wide range of common laboratory solvents.

  • Polar Aprotic Solvents: Excellent solubility in THF, 1,4-Dioxane, DMF, DMSO, and Acetonitrile.

  • Non-Polar/Weakly Polar Solvents: Good solubility in Toluene and Dichloromethane.

  • Polar Protic Solvents: Moderate to good solubility in alcohols like Ethanol and Isopropanol. It has limited solubility in water, although the ether chain makes it more water-soluble than simpler analogs.

This broad solubility profile provides great flexibility when selecting a solvent system for a reaction, allowing you to choose a solvent based on the requirements of the catalyst, base, and other reagents rather than being limited by the solubility of the starting material.

Q3: How should I properly store this compound to ensure its stability?

A3: Like most halogenated heterocyclic compounds, 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is stable under standard laboratory conditions. However, to ensure long-term integrity, follow these guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace air and moisture.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This is the core of the guide, addressing specific issues you may encounter during the most common applications of this reagent: Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura reaction with an arylboronic acid is giving low yield or has stalled. How could my choice of solvent be the problem?

A4: This is a classic and often multifaceted problem where the solvent plays a pivotal role. The Suzuki reaction requires a delicate balance of solubility for the organic substrate, the organoboron reagent, and the inorganic base.

  • Causality - The Solubility Dilemma: The solvent system must effectively dissolve the relatively non-polar aryl halide and boronic acid while also facilitating the activity of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often only soluble in water.[1] This is why biphasic solvent systems like Toluene/Water or 1,4-Dioxane/Water are frequently successful.[2][3] The organic solvent dissolves the reactants and catalyst, while the water dissolves the base, allowing the reaction to proceed at the interface.

  • Troubleshooting Steps:

    • Assess Your Solvent System: If you are using a single solvent like pure Toluene, the base is likely not dissolving, leading to poor reactivity.

    • Switch to a Biphasic System: A good starting point is a 4:1 or 5:1 mixture of an organic solvent to water (e.g., Dioxane:H₂O).[2][4]

    • Consider a Homogeneous Polar Aprotic System: Solvents like DMF or DME can dissolve all components to some extent, creating a single phase.[5] However, be aware that strongly coordinating solvents like DMF can sometimes displace essential ligands from the palladium center, slowing the reaction.[1]

Q5: I'm observing a black precipitate in my reaction flask, and the conversion has stopped. What is this, and how can solvent choice help prevent it?

A5: The black precipitate is "palladium black," which is the agglomerated, inactive form of the palladium catalyst.[1][6] This decomposition is a common failure mode in cross-coupling reactions and is often related to an unstable catalytic intermediate.

  • Causality - Catalyst Stability: The active Pd(0) species in the catalytic cycle must be stabilized by its ligands. If the ligands are not effective or dissociate, the palladium atoms can aggregate and precipitate out, killing the reaction.[1]

  • The Solvent's Role in Prevention:

    • Use Degassed Solvents: Oxygen is a major culprit in catalyst deactivation. It can oxidize both the active Pd(0) catalyst and the phosphine ligands.[6] Always use solvents that have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.

    • Solvent Coordination: Moderately coordinating solvents like THF or Dioxane can help stabilize the Pd(0) complex and prevent aggregation. Non-polar solvents like Toluene offer less stabilization, making the choice of a robust ligand more critical.

    • Temperature Control: High temperatures can accelerate catalyst decomposition.[1] If you observe blackening, try running the reaction at a lower temperature, even if it requires a longer reaction time.

G cluster_problem Troubleshooting: Low Conversion cluster_causes Potential Cause Analysis cluster_solutions Corrective Actions Problem Low or No Conversion Observed Catalyst Catalyst Deactivation (e.g., Palladium Black) Problem->Catalyst Solvent Suboptimal Solvent System Problem->Solvent Reagents Reagent Quality/Stoichiometry Problem->Reagents Sol_Degas Use rigorously degassed solvents and check ligand integrity. Catalyst->Sol_Degas Sol_Temp Lower reaction temperature. Catalyst->Sol_Temp Sol_System Switch to biphasic system (e.g., Dioxane/H₂O) or screen alternative polar aprotic solvents. Solvent->Sol_System Sol_Base Ensure base is appropriate for the solvent system (solubility). Solvent->Sol_Base Sol_Reagent Verify purity of boronic acid and halide. Check stoichiometry. Reagents->Sol_Reagent

Caption: Troubleshooting workflow for low conversion in cross-coupling.

Scenario 2: Side Product Formation

Q6: My main side product is the result of protodebromination (the bromine is replaced by hydrogen). What causes this and how can I suppress it with solvent choice?

A6: Protodebromination is a common side reaction, especially with electron-rich heteroaryl halides.[1] It occurs when the aryl-palladium intermediate reacts with a proton source instead of the intended coupling partner.

  • Causality - The Proton Source: The culprit can be residual water, alcohols used as solvents, or even certain bases.[1]

  • Solvent-Based Solutions:

    • Use Anhydrous Solvents: This is the most critical step. Ensure your solvents (e.g., Toluene, Dioxane, THF) are rigorously dried and handled under an inert atmosphere.

    • Avoid Protic Solvents: While sometimes used, alcohols can be a source of protons. If you must use a protic solvent, consider if a different solvent system is viable.

    • Water in Suzuki Reactions: In Suzuki couplings where water is intentionally added, its amount should be controlled. Using a large excess of water can sometimes exacerbate protodehalogenation.

Scenario 3: Issues in a Buchwald-Hartwig Amination

Q7: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish. What are the best solvents for this reaction?

A7: The Buchwald-Hartwig amination is highly sensitive to the interplay between the ligand, base, and solvent.[7][8]

  • Causality - Solvent Polarity and Coordination: The reaction generally proceeds best in non-polar, aprotic solvents.[9]

    • Recommended Solvents: Toluene, Dioxane, and THF are the most common and reliable solvents.[7] They provide good solubility for the reactants and do not overly coordinate to the palladium catalyst, which could inhibit the reaction.

    • Solvents to Use with Caution: While some reactions work in polar aprotic solvents like DMF, they can sometimes be detrimental.[5] The nitrogen atom in DMF can coordinate to the palladium center and interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Start with the Standard: If you are having issues, begin with Toluene or Dioxane, as they are the most validated solvents for this reaction class.

    • Ensure Anhydrous Conditions: This reaction is extremely sensitive to water, which can hydrolyze the active palladium-amido complex and deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents.

    • Match Solvent to Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common.[7] Ensure the base is sufficiently soluble in your chosen solvent. Toluene is an excellent choice for NaOtBu.

Part 3: Experimental Protocols & Methodologies

These are generalized, robust protocols that serve as an excellent starting point for your experiments. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details a typical setup for coupling 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10][11]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio) via syringe. The total volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the starting halide).

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[10]

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_solvent Role of Solvent OA Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Trans Transmetalation Ar-Pd(II)-X + Ar'-B(OR)₂ → Ar-Pd(II)-Ar' OA->Trans 1 RE Reductive Elimination Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) Trans->RE 2 RE->OA 3 (Regeneration) Base Base Activation of Boronic Acid Base->Trans enables Solv_Stab Solvent stabilizes Pd(0) and charged intermediates throughout the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details a typical setup for coupling 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under a strict argon atmosphere in a Schlenk tube, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Add 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[7][11]

References

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Sources

Optimization

Technical Support Center: Sonogashira Cross-Coupling Optimization

Welcome to the Advanced Troubleshooting Guide for Sonogashira cross-coupling reactions. This resource is engineered for researchers and drug development professionals who require high-fidelity, scalable carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Sonogashira cross-coupling reactions. This resource is engineered for researchers and drug development professionals who require high-fidelity, scalable carbon-carbon bond formation.

The most pervasive failure mode in terminal alkyne cross-coupling is the formation of the 1,3-diyne byproduct—a phenomenon known as Glaser-Hay homocoupling . This guide dissects the mechanistic causality of this side reaction and provides self-validating protocols to engineer it out of your synthetic workflows.

Mechanistic Insight: The Root Cause of Homocoupling

To prevent homocoupling, one must understand its kinetic origins. The classical Sonogashira reaction relies on a dual-catalyst system: Palladium (for the cross-coupling cycle) and Copper (for alkyne activation)[1].

The addition of a Cu(I) co-catalyst facilitates the rapid formation of a copper acetylide intermediate, which efficiently transmetalates to the Pd(II) complex[2]. However, copper acetylides are highly susceptible to oxidative dimerization. In the presence of even trace amounts of molecular oxygen (O₂), Cu(I) is oxidized to Cu(II), triggering a bimolecular coupling of two acetylides to form the undesired 1,3-diyne[3].

Because homocoupling is a bimolecular process with respect to the alkyne, its rate is exponentially dependent on the concentration of the activated alkyne and the presence of oxidants.

G cluster_Pd Desired Sonogashira Pathway cluster_Cu Undesired Glaser Pathway Start Terminal Alkyne + Aryl Halide Pd_cycle Pd Catalytic Cycle Start->Pd_cycle Pd, Base Cu_acetylide Copper Acetylide Start->Cu_acetylide Cu(I), Base CrossProduct Cross-Coupled Product Pd_cycle->CrossProduct Reductive Elimination Cu_acetylide->Pd_cycle Transmetalation HomoProduct 1,3-Diyne (Homocoupling) Cu_acetylide->HomoProduct Oxidative Dimerization O2 Trace Oxygen (O2) O2->HomoProduct Promotes

Caption: Competing Pd-catalyzed cross-coupling and Cu-mediated oxidative homocoupling pathways.

Diagnostic Troubleshooting Workflow

When GC-MS or NMR indicates a high percentage of homocoupled byproduct, use the following logical decision tree to isolate the systemic failure.

Workflow Issue High Homocoupling Observed CheckO2 Strictly Inert Atmosphere? Issue->CheckO2 FixO2 Degas Solvents & Use Schlenk Line CheckO2->FixO2 No CheckCu Using Cu(I) Co-catalyst? CheckO2->CheckCu Yes FixO2->CheckCu FixCu Switch to Copper-Free Protocol CheckCu->FixCu Yes CheckAlkyne High Alkyne Concentration? CheckCu->CheckAlkyne No FixCu->CheckAlkyne FixAlkyne Use Syringe Pump for Slow Addition CheckAlkyne->FixAlkyne Yes Success Homocoupling Minimized CheckAlkyne->Success No FixAlkyne->Success

Caption: Step-by-step diagnostic workflow to eliminate Glaser homocoupling side reactions.

Validated Methodologies for Homocoupling Prevention

To establish a self-validating experimental system, researchers must shift from reactive troubleshooting to proactive kinetic control. Below are two field-proven protocols.

Protocol A: The Copper-Free Sonogashira System

By removing copper entirely, you eliminate the copper acetylide intermediate, effectively shutting down the Glaser pathway[4]. This requires a more active Palladium species or specific amine bases to facilitate direct transmetalation[3].

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-high purity Argon (repeat 3x). Validation: A properly sealed flask will hold a static vacuum for 5 minutes without pressure loss.

  • Reagent Loading: Add the aryl halide (1.0 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv) to the flask.

  • Solvent Degassing: Add anhydrous DMF and a bulky amine base like Diisopropylamine (DIPA) (2.0 equiv). Degas the mixture using the freeze-pump-thaw method (3 cycles) to rigorously remove dissolved O₂[2].

  • Kinetic Control (Alkyne Addition): Load the terminal alkyne (1.2 equiv) into a gas-tight syringe. Add dropwise via a syringe pump over 2 hours. Causality: Slow addition ensures the steady-state concentration of the alkyne remains near zero, mathematically disfavoring bimolecular collisions.

  • Reaction & Monitoring: Stir at 60 °C. Monitor via GC-MS. Validation: The absence of a mass peak corresponding to the 1,3-diyne confirms the kinetic control is successful.

Protocol B: Sila-Sonogashira (In-Situ Desilylation)

When handling volatile or highly reactive alkynes, using a Trimethylsilyl (TMS)-protected alkyne is vastly superior. By adding a fluoride source (like CsF), the TMS group is slowly cleaved in situ, releasing the free alkyne at a rate that matches the Palladium transmetalation step[5].

Step-by-Step Methodology:

  • Reagent Loading: In an Argon-purged vial, combine the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CsF (2.0 equiv)[5].

  • Solvent Addition: Add a degassed mixture of Methanol/THF.

  • Alkyne Addition: Add the TMS-protected alkyne (1.5 equiv) in a single bolus.

  • Reaction: Heat to 65 °C.

  • Validation System: Run concurrent TLC checks. You should observe the formation of the cross-coupled product without ever observing a distinct spot for the free terminal alkyne. If the free alkyne spot builds up, the desilylation is occurring too fast; lower the temperature to restore kinetic balance.

Quantitative Performance Comparison

The following table summarizes the expected outcomes of various optimization strategies based on empirical literature data.

MethodologyCatalyst SystemAlkyne Addition StrategyAvg. Homocoupling (%)Avg. Cross-Coupling Yield (%)Mechanistic Advantage
Standard Sonogashira Pd(PPh₃)₄ / CuIBolus (All at once)15 - 30%60 - 75%High initial reactivity, but highly prone to Glaser oxidation[1].
Copper-Free Protocol PdCl₂(PPh₃)₂Syringe Pump (Slow)< 5%85 - 95%Eliminates Cu-acetylide oxidative dimerization entirely[4].
Sila-Sonogashira PdCl₂(PPh₃)₂ / CsFIn-situ (from TMS)< 2%90 - 98%Maintains ultra-low free alkyne concentration automatically[5].
Dual Catalysis (Pd/Au) PdCl₂(PPh₃)₂ / AuCl(PPh₃)Bolus< 1%90 - 99%Gold-acetylide resists oxidation, providing extreme selectivity[6].

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns deep green/blue immediately after adding the alkyne. What happened? A: This color shift is a definitive visual indicator that Cu(I) has oxidized to Cu(II). It means oxygen has breached your system, and the Glaser-Hay homocoupling pathway has initiated. You must abort the reaction, check your Schlenk line vacuum integrity, and rigorously degas your solvents using the freeze-pump-thaw method[2].

Q: Can I just add a reducing agent to the standard Pd/Cu reaction to prevent the Cu(II) formation? A: While running the reaction under a reducing atmosphere (e.g., N₂/H₂ mixtures) or adding mild reducing agents can suppress Cu(II) formation, it is a symptomatic fix rather than a root-cause solution. Switching to a copper-free protocol[3] or utilizing in-situ desilylation[5] provides a much more robust, self-validating system without introducing explosive gas mixtures.

Q: Does the choice of amine base influence the rate of homocoupling? A: Yes. Primary and secondary amines can sometimes act as unintended reducing agents, but in the presence of trace oxygen, they can also facilitate the Glaser coupling. In copper-free systems, utilizing bulky secondary amines (like diisopropylamine) or switching entirely to inorganic bases (like Cs₂CO₃ or K₂CO₃) prevents competitive ligand displacement on the Palladium complex, ensuring the cross-coupling cycle outpaces any side reactions[1].

References

  • Sonogashira coupling - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation National Center for Biotechnology Information (PMC) URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview RSC Advances (Royal Society of Chemistry) URL:[Link]

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction Organic Chemistry Portal URL:[Link]

  • Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

troubleshooting ternary complex formation with PEG linkers

Welcome to the Targeted Protein Degradation (TPD) Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the transition from identifying high-affinity binary ligands to ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Targeted Protein Degradation (TPD) Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the transition from identifying high-affinity binary ligands to achieving functional in vivo degradation.

Proteolysis Targeting Chimeras (PROTACs) do not operate on simple occupancy-driven pharmacology; they are catalysts. Their efficacy is entirely dependent on the spatial and thermodynamic realities of the ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase)[1]. Polyethylene glycol (PEG) linkers are the industry standard for bridging these two ligands, but their length, flexibility, and entropic dynamics dictate whether your complex will ubiquitinate the target or fall apart[].

Below is our definitive troubleshooting guide for resolving ternary complex failures, overcoming the hook effect, and biophysically validating your PEG-linked degraders.

Troubleshooting the "Hook Effect" (Prozone Effect)

Q: My cell-based degradation assay shows a bell-shaped concentration-response curve. Why is my PROTAC losing efficacy at high concentrations?

The Causality: You are observing the "hook effect," a fundamental thermodynamic limitation of bivalent molecules[1]. At sub-stoichiometric concentrations, the PROTAC acts as a bridge, bringing the POI and E3 ligase together to form the productive ternary complex. However, at high concentrations, the PROTAC saturates the binding pockets of both the POI and the E3 ligase independently[3]. Because the system is flooded with PROTAC molecules, the statistical probability of a single PROTAC binding both proteins drops to near zero. The equilibrium is forcefully driven toward non-productive binary complexes, halting ubiquitination[4][5].

G PROTAC PROTAC (PEG Linker) Bin_POI Binary Complex (POI-PROTAC) PROTAC->Bin_POI + POI Bin_E3 Binary Complex (E3-PROTAC) PROTAC->Bin_E3 + E3 POI Target Protein (POI) E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) Bin_POI->Ternary + E3 Bin_E3->Ternary + POI Degradation Ubiquitination & Degradation Ternary->Degradation Productive Geometry Hook Hook Effect (Excess PROTAC) Hook->Bin_POI Drives Equilibrium Hook->Bin_E3 Drives Equilibrium

Equilibrium dynamics of PROTAC ternary complex formation vs. the Hook Effect.

Self-Validating Protocol: Do not rely on a narrow 3-point dose-response. Always run a 10-point log-scale titration (e.g., 10 pM to 10 µM). If you observe a recovery of the POI at higher doses, it is a true hook effect. To mitigate this, you must optimize the thermodynamic cooperativity ( α ) of your PROTAC by adjusting the PEG linker. High cooperativity ( α>1 ) stabilizes the ternary complex, allowing you to dose at lower concentrations and widen the therapeutic window before the hook effect occurs[3][6].

PEG Linker Length, Sterics, and Cooperativity

Q: My PROTAC utilizes a PEG4 linker. It binds both the POI and E3 ligase strongly in binary assays, but I see no degradation. What is wrong?

The Causality: Binary affinity does not guarantee ternary complex formation. Crystal structures reveal that PEG linkers do not simply hang in a vacuum; they must wend their way across a highly crowded protein-protein interface, displacing water molecules and navigating transient hydrogen bonds[].

A PEG4 linker (~14 atoms) is frequently too short to cross this interface without inducing severe steric strain between the POI and the E3 ligase[]. This strain prevents the E3 catalytic cysteine from aligning with the target's lysine residues[]. Extending the linker to PEG6 or PEG8 relieves this steric clash, allowing the proteins to swivel into a ubiquitin-transfer-competent pose[]. Conversely, making a linker too long introduces an entropic penalty, reducing cell permeability and increasing the polar surface area[3][4].

Quantitative Impact of PEG Linker Lengths on PROTAC Performance

Linker TypeAtom CountTarget SystemKey Quantitative Finding & Mechanistic ImpactSource
PEG4 ~14 atomsGeneral / VHLOften too short; causes sub-maximal ubiquitination due to steric strain across the interface.[]
16-atom PEG 16 atomsERα (Breast Cancer)Demonstrated the highest degradation potency with an IC50 of 26 µM.[4]
PEG6 ~20 atomsGeneral / VHLThe "gold standard"; brings lysine side chains and E3 into optimal geometry for native substrate presentation.[]
PEG + 1 Unit VariableEGFR vs. HER2Extending the linker by just one ethylene glycol unit shifted selectivity from dual degradation to selective EGFR degradation.[4]
PEG 6–12 VariableBTK-CRBNAchieved DC50 values in the low nanomolar range by alleviating steric clashes and promoting high cooperativity.[4]

Biophysical Validation & Assay Artifacts

Q: My AlphaScreen/AlphaLISA assay indicates ternary complex formation, but I still see no cellular degradation. How can I biophysically validate the complex stability?

The Causality: AlphaScreen is a proximity-based assay that is highly susceptible to bead-saturation artifacts and the hook effect[1][7]. It provides a static snapshot but fails to capture the dynamic dissociation kinetics ( koff​ ) of the ternary complex. A PROTAC may form a complex that is stable enough to generate a luminescence signal in vitro, but dissociates too rapidly in a cellular environment to allow for processive polyubiquitination[].

To truly validate your complex, you must measure the dissociation kinetics and calculate the cooperativity factor ( α ) using Surface Plasmon Resonance (SPR)[5].

Step-by-Step Methodology: SPR-Based Ternary Complex Kinetic Assay Note: A critical error researchers make in SPR is flowing bivalent PROTACs over an immobilized target. This triggers the hook effect directly on the sensor chip, ruining the kinetic data[5]. The protocol below is a self-validating system designed to bypass this artifact.

  • Surface Preparation: Immobilize the E3 ligase (e.g., VHL or CRBN) onto a CM5 sensor chip via standard amine coupling until a stable baseline is achieved[5].

  • Binary Affinity Measurement ( KD,binary​ ): Flow the PROTAC alone over the immobilized E3 ligase at varying concentrations to determine the binary dissociation constant[5].

  • Complex Pre-incubation: In a separate plate, pre-incubate the PROTAC with a near-saturating concentration of the purified POI to form the binary POI-PROTAC complex in solution[5].

  • Ternary Association Phase: Inject the pre-incubated POI-PROTAC mixture over the E3-immobilized chip. The binding response now represents ternary complex formation ( KD,ternary​ )[5].

  • Dissociation Phase: Switch to running buffer to monitor the dissociation off-rate ( koff​ ) of the ternary complex[5].

  • Data Analysis (Cooperativity Calculation): Calculate the thermodynamic cooperativity factor ( α ) using the formula: α=KD,binary​/KD,ternary​ [5][6]. An α>1 indicates positive cooperativity, which correlates strongly with efficient ubiquitination and target degradation[6].

SPR_Workflow S1 1. Immobilize E3 Ligase S2 2. Flow POI (Binary Check) S1->S2 S3 3. Flow PROTAC + POI S2->S3 S4 4. Measure Kinetics S3->S4 S5 5. Calculate Cooperativity (α) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for bivalent molecules.

References

  • Mechanistic and Structural Features of PROTAC Ternary Complexes Springer Nature / ResearchGate URL
  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate NIH / PMC URL
  • PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design BOC Sciences URL
  • Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Comparative Guide Benchchem URL
  • Dianthus | Characterization of PROTAC Binary & Ternary Complexes NanoTemper URL

Sources

Optimization

Technical Support Center: Managing Poor Solubility of Reaction Intermediates

Welcome to the Technical Support Center for managing the poor solubility of reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing the poor solubility of reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their chemical syntheses. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights. Our goal is to provide you with the expertise to not only solve immediate solubility problems but also to develop a robust, proactive approach to this common experimental hurdle.

Introduction: The "Brick Dust" Problem in Synthesis

Poor solubility of reaction intermediates is a frequent and frustrating challenge in chemical synthesis, often leading to stalled reactions, difficult purifications, and low yields. These poorly soluble intermediates, sometimes colloquially referred to as "brick dust," can precipitate out of the reaction mixture, halting the desired chemical transformation.[1] This issue is particularly prevalent in the development of complex molecules, such as active pharmaceutical ingredients (APIs), where up to 90% of new chemical entities may be poorly soluble.[1] Understanding and effectively managing the solubility of your intermediates is therefore a critical skill for any synthetic chemist. This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and concerns regarding intermediate solubility.

Q1: My reaction has stalled, and I see solid material precipitating. What's happening?

A: The precipitation of solid material during a reaction is a strong indicator that a reaction intermediate has exceeded its solubility limit in the chosen solvent system. This can occur for several reasons:

  • Formation of a less soluble species: The intermediate being formed is inherently less soluble in the reaction solvent than the starting materials.

  • Change in solvent polarity: As the reaction progresses, the consumption of polar or non-polar reactants can alter the overall polarity of the reaction mixture, leading to the precipitation of a less soluble intermediate.

  • Temperature fluctuations: If the reaction is sensitive to temperature, cooling or even returning to room temperature from an elevated temperature can cause a dissolved intermediate to crash out of solution.[2][3][4][5]

Q2: What are the immediate consequences of a poorly soluble intermediate for my reaction?

A: The immediate consequences can be severe and multifaceted:

  • Reaction stoppage: Once an intermediate precipitates, it is effectively removed from the solution phase, where the reaction is occurring. This can dramatically slow down or completely halt the desired chemical transformation.

  • Side reactions: The precipitated solid can sometimes catalyze unwanted side reactions or decomposition pathways.

  • Difficult workup and purification: Isolating and purifying a solid intermediate from a heterogeneous mixture can be challenging and may require specialized techniques.[6]

  • Inaccurate reaction monitoring: It becomes difficult to accurately monitor the progress of the reaction using techniques like TLC or LC-MS when a significant portion of the material is not in solution.

Q3: What are the primary strategies I should consider to address the poor solubility of my reaction intermediate?

A: There are several key strategies you can employ, which we will explore in detail in the troubleshooting guides:

  • Solvent System Modification: This is often the first and most straightforward approach. It includes changing the primary solvent, using a co-solvent system, or employing more exotic "green solvents".[7][8][9]

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of many solid intermediates.[2][3][4][5][10]

  • pH Modification: For intermediates with ionizable functional groups, adjusting the pH of the reaction mixture can dramatically increase solubility.[11][12][13][14][15]

  • Use of Solubilizing Agents: Incorporating additives like surfactants, phase-transfer catalysts, or cyclodextrins can help to keep intermediates in solution.[16][17][18][19][20]

  • Physical Modification Techniques: In some cases, techniques like sonication can be used to aid in the dissolution of stubborn solids.[21]

Part 2: Troubleshooting Guides - A Systematic Approach

When faced with a solubility issue, a systematic approach is key. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Optimizing the Solvent System

The choice of solvent is fundamental to the success of any reaction. When an intermediate proves to be insoluble, modifying the solvent system is the logical first step.

Issue: My intermediate is precipitating from the reaction mixture.

Troubleshooting Workflow:

A Insoluble Intermediate Observed B Analyze Intermediate Structure (Polarity, Functional Groups) A->B C Select a New Primary Solvent 'Like Dissolves Like' B->C Initial Approach D Introduce a Co-solvent B->D If Single Solvent Fails E Consider 'Green' or Unconventional Solvents B->E For Difficult Cases F Run Small-Scale Solubility Tests C->F D->F E->F G Re-run Reaction with Optimized Solvent System F->G H Issue Resolved G->H

Caption: Workflow for solvent system optimization.

Detailed Protocols:

  • Protocol 1.1: Selecting a New Primary Solvent

    • Analyze the Intermediate's Structure: Predict the polarity of your intermediate based on its functional groups. Polar functional groups like hydroxyls (-OH) and amines (-NH2) suggest the use of polar solvents, while non-polar structures like hydrocarbons are more soluble in non-polar solvents.[10]

    • Consult Solvent Polarity Tables: Use a solvent polarity index to choose a new solvent with a polarity that is a better match for your intermediate.

    • Perform a Small-Scale Solubility Test: Before committing to a large-scale reaction, test the solubility of a small sample of the isolated (if possible) or crude intermediate in a few candidate solvents.

  • Protocol 1.2: Implementing a Co-solvent System

    • Choose a Miscible Co-solvent: A co-solvent is a secondary solvent added to the primary solvent to modify its properties.[22][23][24] It must be miscible with the primary solvent. Common co-solvents include ethanol, DMSO, and PEG 400.[25]

    • Gradual Addition: Start with your primary reaction solvent and gradually add the co-solvent while monitoring for dissolution of the intermediate.[21]

    • Determine the Optimal Ratio: Experiment with different ratios of the primary solvent to the co-solvent to find the mixture that provides the best solubility without negatively impacting the reaction.[21] Binary solvent mixtures can sometimes offer synergistic solvation effects, leading to higher solubility than in either pure solvent.[26]

Data Presentation: Common Co-solvents and Their Properties

Co-solventPolarity (Dielectric Constant)Common Primary SolventsNotes
Ethanol24.5Water, TolueneGood for increasing the polarity of non-polar solvents or decreasing the polarity of water.[23]
Dimethyl Sulfoxide (DMSO)47.2Water, DichloromethaneA highly polar aprotic solvent, excellent for dissolving a wide range of compounds.[25]
N,N-Dimethylformamide (DMF)36.7Water, Ethyl AcetateAnother versatile polar aprotic solvent.
Polyethylene Glycol 400 (PEG 400)12.4WaterOften used in pharmaceutical formulations to enhance solubility.[25]
Tetrahydrofuran (THF)7.6Water, HexaneA moderately polar ether, miscible with a wide range of solvents.
Guide 2: Leveraging Temperature and pH

For many compounds, solubility is highly dependent on temperature and, for ionizable molecules, the pH of the solution.

Issue: My intermediate is still insoluble even after trying different solvent systems.

Troubleshooting Workflow:

A Persistent Insolubility B Increase Reaction Temperature A->B D Identify Ionizable Groups (Acids or Bases) A->D C Check for Thermal Degradation B->C Important Check F Run Small-Scale Tests at Different Temperatures/pH B->F E Adjust pH to Ionize Intermediate D->E E->F G Re-run Reaction with Optimized Conditions F->G H Issue Resolved G->H

Caption: Workflow for temperature and pH optimization.

Detailed Protocols:

  • Protocol 2.1: Temperature Adjustment

    • Gradual Heating: Slowly increase the temperature of the reaction mixture while stirring vigorously. For many solids, solubility increases with temperature as the added kinetic energy helps to break apart the crystal lattice.[2][3][4][5]

    • Monitor for Dissolution: Observe the reaction mixture for the dissolution of the precipitated intermediate.

    • Check for Thermal Stability: It is crucial to ensure that the increased temperature does not lead to the degradation of your starting materials, intermediates, or products. Run a small-scale experiment and analyze the outcome by TLC or LC-MS.

  • Protocol 2.2: pH Modification

    • Identify Ionizable Groups: Examine the structure of your intermediate for acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines) functional groups.[11]

    • Adjust the pH:

      • For a basic intermediate, lowering the pH with a dilute acid (e.g., HCl) will form a more soluble salt.[11]

      • For an acidic intermediate, increasing the pH with a dilute base (e.g., NaOH, NaHCO3) will form a more soluble salt.[11]

    • Compatibility Check: Ensure that the acidic or basic conditions are compatible with all the components of your reaction mixture and will not induce unwanted side reactions.

Guide 3: Employing Solubilizing Agents and Physical Methods

When solvent, temperature, and pH adjustments are insufficient, the use of solubilizing agents or physical methods can provide a solution.

Issue: My intermediate remains stubbornly insoluble.

Troubleshooting Workflow:

A Stubborn Insolubility B Introduce a Surfactant A->B C Use a Phase-Transfer Catalyst (for biphasic reactions) A->C D Consider Cyclodextrin Complexation A->D E Apply Sonication A->E F Run Small-Scale Feasibility Tests B->F C->F D->F E->F G Re-run Reaction with Effective Agent/Method F->G H Issue Resolved G->H

Caption: Workflow for using solubilizing agents and physical methods.

Detailed Protocols:

  • Protocol 3.1: Using Surfactants

    • Select a Surfactant: Surfactants are amphiphilic molecules that can form micelles in solution, encapsulating poorly soluble compounds and increasing their apparent solubility.[20][21] Common examples include Tween® 80 and sodium lauryl sulfate (SLS).[20]

    • Determine the Critical Micelle Concentration (CMC): Add the surfactant to the reaction mixture at a concentration above its CMC.

    • Verify Compatibility: Ensure the surfactant does not interfere with the reaction chemistry.

  • Protocol 3.2: Applying Sonication

    • Setup: Place the reaction vessel in an ultrasonic bath or use a sonication probe.[21]

    • Application: Apply ultrasonic energy to the reaction mixture. The high-frequency sound waves create cavitation bubbles, and their collapse generates intense localized energy that can break up solid particles and enhance dissolution.[21]

    • Monitor Temperature: Sonication can generate heat, so monitor the reaction temperature and use a cooling bath if necessary.

Part 3: Advanced Strategies and Considerations

For particularly challenging cases, more advanced strategies may be required.

  • Prodrug Approach: This involves chemically modifying the intermediate to a more soluble form (a prodrug) that can be converted back to the desired intermediate in a subsequent step.[17][25] This is a common strategy in drug development to improve bioavailability.[27]

  • Solid-State Synthesis: In some instances, reactions can be carried out in the solid state, for example, by using ball milling to mechanically induce reactivity between solid reactants.[28]

  • Particle Size Reduction (Micronization): Reducing the particle size of a solid intermediate increases its surface area, which can lead to a faster dissolution rate.[1][29][30] This can be achieved through techniques like jet milling.[1]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the intermediate in a hydrophilic polymer can significantly enhance its solubility and dissolution rate.[1][29]

Conclusion: A Proactive Approach to Solubility

Managing the poor solubility of reaction intermediates is a critical aspect of successful chemical synthesis. By adopting a systematic and informed approach to troubleshooting, researchers can overcome these challenges efficiently. The key is to understand the underlying physical and chemical principles governing solubility and to apply the appropriate strategies in a logical sequence. Remember that a small-scale pilot experiment can save significant time and resources in the long run. This guide provides a foundation for tackling these "brick dust" problems, enabling you to advance your research and development with greater confidence and success.

References

  • Veranova. (2023, December 14). Overcoming The Solubility Challenge Using Crystal and Particle Engineering – Piroxicam, A Case Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • CrystecPharma. (n.d.). Improving Solubility. Retrieved from [Link]

  • MDPI. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from [Link]

  • Kakran, M., Li, L., & Müller, R. H. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • IntechOpen. (2024, January 9). Green Solvents in Organic Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent. Retrieved from [Link]

  • Springer. (n.d.). Biorenewable Solvents for Organic Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved from [Link]

  • Kono Chem. (2025, December 19). What are the factors that determine the solubility of intermediates?. Retrieved from [Link]

  • Quora. (2016, February 12). What is the effect of temperature on solubility product?. Retrieved from [Link]

  • RSC Education. (n.d.). Preparing an insoluble salt in a precipitation reaction. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2008, December 15). Superdisintegrants as Solubilizing Agent. Retrieved from [Link]

  • (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]

  • Vedantu. (2024, July 2). How does increasing temperatures affect the solubility class 12 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • ResearchGate. (2019, April 10). How can we conduct reactions for insoluble materials?. Retrieved from [Link]

  • Aithor. (2026, March 3). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions. Retrieved from [Link]

  • Reddit. (2025, September 9). Tips needed for insoluble compound. Retrieved from [Link]

  • (n.d.). The Workup. Retrieved from [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Retrieved from [Link]

  • Quora. (2020, November 2). How to separate insoluble substances. Retrieved from [Link]

  • MDPI. (2022, June 24). Effects of pH Adjustment on the Release of Carbon Source of Particulate Organic Matter (POM) in Domestic Sewage. Retrieved from [Link]

  • (2025, January 12). pH adjustment increases biofuel production from inhibitory switchgrass hydrolysates. Retrieved from [Link]

  • PMC. (2015, June 1). Initial pH of medium affects organic acids production but do not affect phosphate solubilization. Retrieved from [Link]

  • SciELO. (n.d.). Initial pH of medium affects organic acids production but do not affect phosphate solubilization. Retrieved from [Link]

  • PubMed. (n.d.). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up and Troubleshooting for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Welcome to the Technical Support Center. Scaling up reactions involving 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine presents a unique intersection of challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up reactions involving 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine presents a unique intersection of challenges. The molecule features a reactive carbon-bromine bond primed for cross-coupling, a basic pyridine nitrogen capable of metal coordination, and a highly hydrophilic 2-(2-methoxyethoxy)ethoxy (PEG-like) chain.

At the bench scale, these features are manageable. At the kilogram scale, mass transfer limitations, thermal accumulation, and altered phase dynamics transform this compound into a high-risk intermediate. This guide provides field-proven, self-validating protocols to navigate catalyst poisoning, thermal runaway, and severe emulsion formation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my palladium catalyst precipitate (forming "palladium black") during scale-up Suzuki-Miyaura couplings with this substrate, even though it works perfectly at the bench scale? A1: The formation of palladium black signifies the agglomeration of the active Pd(0) species into inactive nanoparticles[1]. This is a causality of competitive coordination. The pyridine nitrogen and the multidentate oxygen atoms in the PEG chain can competitively coordinate to the palladium center, displacing weaker phosphine ligands. On a larger scale, longer reaction times and localized overheating exacerbate this catalyst decomposition. Solution: Utilize sterically hindered, electron-rich phosphine ligands (e.g., XPhos) that resist displacement, and ensure rigorous anaerobic conditions, as oxygen accelerates the degradation of the Pd(0)/Pd(II) catalytic cycle[1][2].

Q2: I am experiencing severe, unbreakable emulsions during the aqueous extraction of the cross-coupled product. How can I resolve this? A2: The 2-(2-methoxyethoxy)ethoxy group acts as a powerful non-ionic surfactant. It drastically reduces the interfacial tension between water and organic solvents, causing stubborn emulsions. Furthermore, the PEG chain makes the product highly water-soluble, leading to massive yield losses in the aqueous phase[3]. Solution: Abandon standard aqueous washes (like Water/EtOAc). Instead, saturate the aqueous phase with NaCl to force the PEGylated product into the organic phase (salting-out effect) and extract with Dichloromethane (DCM). Better yet, bypass the aqueous workup entirely using a dry silica plug filtration[3].

Q3: How do I manage the exotherm during the activation of the C-Br bond (e.g., Grignard formation or Lithiation)? A3: Bromopyridines undergo rapid, highly exothermic metal-halogen exchange. At scale, the heat generated can lead to dangerous thermal runaways and side reactions, such as Wurtz-type homocoupling or cleavage of the PEG ether linkage. Solution: Careful control of the reaction temperature is critical. Employ strict cryogenic cooling (<-40 °C) with a slow, portion-wise addition of the organometallic reagent, ensuring the internal temperature never spikes[4].

Part 2: Troubleshooting Guides

Issue 1: Complete Loss of Product in the Aqueous Phase

Symptom: After a successful reaction, post-reaction aqueous workup yields <30% of the expected product. Root Cause: The amphiphilic nature of the PEGylated pyridine drives it into the aqueous layer. Common extraction solvents like Ethyl Acetate (EtOAc) or Diethyl Ether fail to partition the product effectively. Validation Check: Spot the aqueous layer on a TLC plate (elute with Chloroform:Methanol:Ammonia 100:10:1) and stain with Dragendorff reagent to confirm the product is trapped in the water[3].

Data Presentation: Solvent Extraction Efficiency Table 1: Comparative isolation efficiencies for PEGylated pyridine derivatives based on process chemistry data[3].

Isolation MethodAqueous ModifierEmulsion RiskTypical Recovery Yield
EtOAc / WaterNoneVery High< 30%
Diethyl Ether / WaterNoneHigh< 10% (PEG precipitates)
DCM / WaterSat. NaCl (Brine)Medium~ 60 - 70%
Dry Silica Plug Filtration N/A (Non-aqueous) None > 90%
Issue 2: Catalyst Deactivation (Palladium Black)

Symptom: The reaction mixture turns opaque black, and In-Process Control (IPC) shows the reaction stalling at 40-50% conversion. Root Cause: Inadequate degassing or ligand displacement by the substrate's PEG/pyridine moieties.

G Issue Issue: Pd Black Formation (Catalyst Deactivation) Cause1 Oxygen Ingress During Scale-up? Issue->Cause1 Cause2 PEG/Pyridine Chelation? Issue->Cause2 Fix1 Action: Strict Degassing (N2/Ar Sparge >1h) Cause1->Fix1 Yes Fix2 Action: Use Bulky Ligands (e.g., XPhos, dppf) Cause2->Fix2 Yes

Decision tree for troubleshooting palladium black formation during scale-up.

Part 3: Validated Experimental Protocols

Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling

This protocol is engineered to prevent catalyst poisoning and control thermal output during cross-coupling[1][2][4].

  • Reactor Setup & Reagent Charging: Charge a clean, dry reactor with 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (1.0 eq), the appropriate boronic acid (1.1 eq), and a non-nucleophilic base such as Sodium tert-butoxide (1.2 - 1.5 eq)[1].

  • Solvent Addition & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the stirred slurry with Nitrogen or Argon for a minimum of 1 hour to rigorously degas the system and prevent oxidative catalyst degradation[1][4].

  • Catalyst Addition: Add a pre-formed palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and a sterically hindered phosphine ligand (e.g., XPhos, 0.02 eq)[1]. Using a precatalyst avoids reproducibility issues associated with in situ activation at scale[2].

  • Controlled Heating: Gradually heat the reaction mixture to 85–90 °C. Monitor the jacket temperature closely to manage any initial exothermic spikes[4].

  • In-Process Control (IPC): After 6-8 hours, sample the mixture. Do not proceed to workup until HPLC or GC-MS confirms >99% conversion of the bromopyridine[1][4].

Protocol 2: Emulsion-Free Isolation of PEGylated Pyridine (Dry Silica Plug)

To bypass the severe emulsions and yield losses associated with aqueous extraction, utilize this scalable non-aqueous isolation technique[3].

  • Reaction Quench: Cool the completed reaction mixture to room temperature. Do not add water.

  • Silica Bed Preparation: In a large sintered glass Buchner funnel (fine porosity, G4), prepare a bed of dry silica gel. Use a 2:1 weight ratio of silica to the expected theoretical yield of the product[3].

  • Crude Filtration: Pour the crude, unwashed reaction mixture directly onto the dry silica bed.

  • Impurity Wash: Wash the plug with Toluene. This elutes non-polar impurities, excess boronic acid, and residual phosphine ligands while the polar PEGylated product remains bound to the silica[3].

  • Product Elution: Elute the target product by washing the plug first with pure Dichloromethane (DCM), followed by a mixture of DCM:Methanol (9:1 v/v)[3].

  • Concentration: Strip the eluent under reduced pressure to yield the isolated PEGylated pyridine (Typical yield: >90%, Purity: >98%)[3].

G Start Start: 3-Bromo-5-PEG-pyridine Degas Degas Solvents (N2 sparge) Start->Degas Cat Add Pd Precatalyst & Base Degas->Cat Heat Controlled Heating (85°C) Cat->Heat Check IPC: Conversion > 99%? Heat->Check Check->Heat No Workup Dry Silica Plug (No Aqueous) Check->Workup Yes End Isolate PEG-Pyridine Product Workup->End

Scale-up workflow utilizing a non-aqueous dry silica plug to prevent emulsion.

Part 4: References

  • How to isolate PEGylated product and methyl pyridine Source: Reddit (r/Chempros) URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Assessment of Synthesized Compounds: C18 vs. Biphenyl Stationary Phases

Executive Summary For researchers, scientists, and drug development professionals, confirming the purity of a newly synthesized compound is a non-negotiable gateway to downstream biological testing. High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, confirming the purity of a newly synthesized compound is a non-negotiable gateway to downstream biological testing. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this assessment. However, applying generic HPLC methods to complex synthesized scaffolds often leads to ambiguous purity profiles. This guide objectively compares the industry-standard C18 stationary phase against the Biphenyl phase, providing mechanistic insights, comparative experimental data, and a self-validating protocol grounded in authoritative pharmaceutical guidelines.

The Analytical Challenge: Why Standard C18 Often Falls Short

When developing a purity assessment method for a novel small molecule—particularly heterocyclic or aromatic scaffolds common in drug discovery—chromatographers typically default to a C18 (Octadecyl) column.

The Causality of C18 Failure: C18 separation is driven almost entirely by hydrophobic (dispersive Van der Waals) interactions. However, many synthesized active pharmaceutical ingredients (APIs) contain basic secondary or tertiary amines. At typical LC-MS mobile phase conditions (pH 2–3, using formic or trifluoroacetic acid), these amines are fully protonated. This charged state drastically reduces their partitioning into the hydrophobic alkyl chains, causing them to elute prematurely near the void volume. Furthermore, these positively charged analytes interact electrostatically with unendcapped, acidic silanols on the silica surface, a phenomenon that manifests as severe peak tailing and obscures closely eluting impurities[1].

The Biphenyl Alternative: To overcome this, Biphenyl stationary phases offer a powerful, orthogonal selectivity. The biphenyl ligand consists of two phenyl rings separated by a single rotatable bond. This structural flexibility creates a highly polarizable electron cloud that facilitates strong π−π interactions with aromatic analytes. Additionally, the electron-dense rings act as weak hydrogen bond acceptors, retaining and resolving polar basic compounds much more effectively than C18 under acidic conditions[2],[3].

Comparative Performance Data: C18 vs. Biphenyl

To objectively compare these chemistries, we evaluated the chromatographic performance of a mock synthesized aromatic amine, 3-(3,4-Dimethoxyphenyl)pyrrolidine, and its closely related desmethyl impurity.

Table 1: Chromatographic Performance Comparison Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)

ParameterC18 (Octadecyl) PhaseBiphenyl PhaseMechanistic Causality
Retention Time ( tR​ ) 1.2 min (Near void)4.8 minBiphenyl π−π interactions retain the protonated aromatic amine; C18 lacks polar retention mechanisms[1].
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.1 (Symmetrical)C18 suffers from secondary ionic silanol interactions; Biphenyl's electron-dense rings sterically and electronically shield silanols[2].
Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline)Biphenyl discriminates the slight polarizability difference of closely related structural isomers and impurities[3].

Method Development & Validation Workflow

A robust purity assessment is not just a single injection; it must be a self-validating system. According to ICH Q2(R1)[4] and USP <1225>[5], an analytical procedure must continuously prove its fitness for purpose. This is achieved through rigorous System Suitability Testing (SST) prior to sample analysis.

HPLC_Workflow Start Synthesized Compound Library PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Start->PhysChem ColSelect Column Selection (C18 vs. Biphenyl) PhysChem->ColSelect MethodDev Method Development (Mobile Phase, Gradient, T) ColSelect->MethodDev SST System Suitability Testing (Rs > 1.5, Tailing < 1.5) MethodDev->SST FailSST Optimize Parameters SST->FailSST Fail Validation ICH Q2(R1) Validation (Specificity, Precision) SST->Validation Pass FailSST->MethodDev Report Purity Assessment Report Validation->Report

HPLC Method Development and Validation Workflow for Synthesized Compounds.

Detailed Experimental Protocol: A Self-Validating System

Step 1: Sample Preparation & Matrix Control Causality: Improper sample diluents cause "solvent shock," leading to peak splitting and artificially low purity readings.

  • Weigh exactly 1.0 mg of the synthesized compound.

  • Dissolve the compound in 1.0 mL of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Do not use 100% organic solvent.

  • Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: System Suitability Testing (SST) - The Self-Validation Core Causality: Before analyzing the unknown batch, the system must validate its own resolving power to ensure that if an impurity exists, the system is capable of detecting it[5].

  • Inject a resolution standard (a mixture of the synthesized API and its closest known synthetic intermediate).

  • Acceptance Criteria: Resolution ( Rs​ ) must be > 1.5, Tailing Factor ( Tf​ ) must be ≤ 1.5, and Retention Time %RSD must be ≤ 2.0% over 5 replicate injections. If the system fails these metrics, the run is automatically aborted, and parameters must be optimized.

Step 3: Chromatographic Execution

  • Column: Biphenyl Core-Shell (e.g., 50 x 2.1 mm, 2.6 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks.

  • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Detection: UV-Vis Diode Array Detector (DAD) extracting at the λmax​ of the compound.

Step 4: Data Integration & Purity Calculation

  • Integrate all peaks with a signal-to-noise (S/N) ratio > 10, which satisfies the Limit of Quantitation (LOQ) requirements per ICH Q2(R1)[4].

  • Calculate relative purity using the Area Normalization method: (Area of API Peak / Total Area of all integrated peaks) * 100.

Sources

Comparative

The Definitive Guide to PEG Linker Length Optimization in PROTAC Efficacy

As targeted protein degradation evolves from a novel concept to a cornerstone of modern therapeutics, the design of Proteolysis Targeting Chimeras (PROTACs) demands rigorous, rational optimization. A PROTAC is a heterobi...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation evolves from a novel concept to a cornerstone of modern therapeutics, the design of Proteolysis Targeting Chimeras (PROTACs) demands rigorous, rational optimization. A PROTAC is a heterobifunctional molecule comprising a target protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a chemical linker.

Historically treated as a passive spacer, the linker is now recognized as an active pharmacological element. Polyethylene glycol (PEG) linkers are the industry standard due to their tunable length, hydrophilicity, and biocompatibility 1. This guide objectively compares the impact of different PEG linker lengths on PROTAC efficacy, providing the mechanistic causality and self-validating protocols necessary for rational drug design.

Mechanistic Causality: The "Goldilocks" Principle of PEG Linkers

The primary function of a PROTAC is to induce a productive Ternary Complex (POI–PROTAC–E3 Ligase). The length of the PEG linker dictates the geometry, stability, and cooperativity of this complex. Efficacy does not scale linearly with linker length; instead, it follows a strict "Goldilocks" principle 2:

  • Too Short (e.g., PEG1–PEG2): Induces severe steric hindrance. The POI and E3 ligase physically clash, preventing the PROTAC from simultaneously binding both targets. This results in negative cooperativity ( α<1 ) and poor degradation.

  • Too Long (e.g., PEG8+): Resolves steric clashes but introduces a massive entropic penalty upon binding. The extreme flexibility allows the complex to adopt non-productive orientations where the target lysine residues are physically out of reach of the E2-ubiquitin conjugate. Furthermore, excessively long PEG chains can drastically reduce cell permeability.

  • Optimal Length (e.g., PEG3–PEG6): Balances flexibility and proximity. It acts as molecular "glue," locking the POI and E3 ligase into a highly cooperative, productive orientation that facilitates rapid polyubiquitination 3.

G POI Target Protein (POI) PROTAC PROTAC (Optimal PEG Linker) POI->PROTAC Binary Binding Ternary Productive Ternary Complex PROTAC->Ternary Overcomes Steric Clash E3 E3 Ligase E3->PROTAC Binary Binding Ub Polyubiquitination Ternary->Ub Proximity Induced Degradation Proteasomal Degradation Ub->Degradation UPS Pathway

Caption: Mechanism of PROTAC-mediated degradation driven by optimal PEG linker length.

Quantitative Comparison: PEG Linker Length vs. Degradation Efficacy

To objectively measure efficacy, we rely on two critical parameters: DC50 (concentration required to degrade 50% of the target) and Dmax (maximum percentage of degradation achieved).

The following table synthesizes experimental data from BRD4-targeting PROTACs across a library of varying PEG lengths 4. Notice the non-linear, parabolic relationship between PEG length and degradation potency.

PROTAC VariantPEG UnitsApprox. Linker Length (Atoms)DC50 (nM)Dmax (%)Ternary Cooperativity ( α )Mechanistic Outcome
PROTAC-A PEG 2~7> 1000< 20%< 1.0Inactive (Steric Clash)
PROTAC-B PEG 3~1025> 95%> 1.0Potent (Productive Complex)
PROTAC-C PEG 4~138> 98%>> 1.0Optimal (High Cooperativity)
PROTAC-D PEG 5~1615> 95%~ 1.0Potent (Slight Entropic Loss)
PROTAC-E PEG 8~25> 150~ 60%< 1.0Sub-optimal (Entropic Penalty)

Data demonstrates that for this specific POI/E3 pair, a PEG4 linker provides the optimal geometric complementarity, achieving single-digit nanomolar DC50.

Experimental Workflow & Self-Validating Protocols

A robust PROTAC optimization campaign cannot rely on a single assay. If a PROTAC fails to degrade its target, researchers must know why. Is it failing to bind? Is it failing to form a ternary complex? Or is it failing to cross the cell membrane?

To answer this, we utilize a self-validating workflow. Biochemical assays (SPR) validate the physical capability of the molecule, while cellular assays (Western Blot/HiBiT) validate the physiological outcome.

Workflow Synth 1. PROTAC Library Synthesis Varying PEG Lengths (PEG2-PEG8) Binary 2. Binary Binding Assay Confirm POI & E3 Engagement Synth->Binary Ternary 3. Ternary Complex Assay (SPR) Calculate Cooperativity (α) Binary->Ternary Cellular 4. In-Cell Degradation Determine DC50 & Dmax Ternary->Cellular Lead 5. Lead Selection Optimal PEG Length Identified Cellular->Lead

Caption: Self-validating experimental workflow for PROTAC PEG linker optimization.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Purpose: To isolate the linker's effect on protein-protein interactions by quantifying the cooperativity factor ( α ). This validates whether the PEG length enhances or hinders ternary complex formation 4.

  • Chip Preparation: Immobilize the E3 ligase (e.g., CRBN or VHL) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binary Affinity ( KD,binary​ ): Inject a concentration series of the PROTAC (e.g., 1 nM to 1 μM) over the immobilized E3 ligase. Fit the sensorgrams to a 1:1 binding model to determine binary affinity.

  • Ternary Affinity ( KD,ternary​ ): Pre-incubate the PROTAC concentration series with a saturating concentration of the target POI (ensuring >95% PROTAC is bound to POI). Inject this complex over the immobilized E3 ligase.

  • Cooperativity Calculation: Calculate α=KD,binary​/KD,ternary​ .

    • Interpretation: An α>1 indicates positive cooperativity (the PEG length perfectly aligns the proteins). An α<1 indicates negative cooperativity (the PEG is too short, causing steric repulsion) 5.

Protocol 2: In-Cell Degradation Quantification

Purpose: To validate that the productive ternary complex translates to actual proteasomal degradation inside a living cell, accounting for cell permeability variables heavily influenced by PEG length 1.

  • Cell Seeding: Seed target cells (e.g., MV4-11) in 96-well plates at a density of 1×104 cells/well. Allow 24 hours for attachment.

  • Dose-Response Treatment: Treat cells with a 10-point serial dilution of the PROTAC library (ranging from 1 pM to 10 μM) alongside a DMSO vehicle control.

  • Incubation: Incubate for 4 to 24 hours. Note: Longer PEG chains increase polar surface area, which may delay cell entry; time-course assays are recommended.

  • Quantification: Lyse cells and quantify POI levels using quantitative Western Blotting (densitometry) or a high-throughput HiBiT luminescence assay.

  • Data Analysis: Plot the dose-response curve to extract DC50 and Dmax.

    • Crucial Observation: Monitor for the "Hook Effect" at high concentrations. Sub-optimal PEG lengths often exhibit a pronounced hook effect because high concentrations saturate both the POI and E3 ligase with binary complexes, preventing ternary complex formation 4.

Conclusion & Best Practices

The optimization of PEG linker length is arguably the most critical phase of PROTAC development. A linker is not a passive tether; it is the structural architect of the ternary complex. When designing a new PROTAC campaign, never assume a universal linker length. Always synthesize a focused library (typically PEG2 through PEG6) and evaluate them using a self-validating matrix of biochemical cooperativity (SPR) and cellular degradation (DC50/Dmax) assays. By understanding the causality behind steric clashes and entropic penalties, researchers can rationally navigate the complex landscape of targeted protein degradation.

References

  • NIH/PMC. Current strategies for the design of PROTAC linkers: a critical review. Available at:[Link]

  • NIH/PMC. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Available at:[Link]

Sources

Validation

The Strategic Advantage of Pyridine-Based Linkers in Targeted Protein Degradation: A Structure-Activity Relationship (SAR) Guide

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the chemical linker connecting the target-binding warhead to the E3 ligase-recruiting ligand is far more than a passive spacer. It is the thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the chemical linker connecting the target-binding warhead to the E3 ligase-recruiting ligand is far more than a passive spacer. It is the thermodynamic engine that drives the formation of the ternary complex (Target-PROTAC-E3) [1].

Historically, highly flexible polyethylene glycol (PEG) or aliphatic alkyl chains were the default choices for PROTAC design due to their synthetic accessibility and tunable lengths. However, as the field has matured, researchers have identified critical liabilities with flexible linkers, including high entropic penalties upon binding, excessive Total Polar Surface Area (TPSA), and poor cell permeability.

This guide provides an objective, data-driven comparison of pyridine-based linkers versus traditional flexible alternatives. By rigidifying the linker architecture through polar heterocyclic scaffolds, drug developers can fundamentally alter the physicochemical and thermodynamic profile of their degraders, leading to superior pharmacokinetic properties and potent target degradation [2].

Mechanistic Rationale: The Thermodynamics of Rigidity

The superiority of pyridine-based linkers is grounded in two fundamental principles of molecular design: Entropy-Enthalpy Compensation and Physicochemical Optimization .

The Entropic Penalty of Flexible Linkers

When a PROTAC induces the proximity of a Protein of Interest (POI) and an E3 ligase, the linker must adopt a specific bioactive conformation. Flexible PEG or alkyl chains possess numerous rotatable bonds. The "freezing" of these bonds during ternary complex formation incurs a massive entropic penalty ( ΔS<0 ), which destabilizes the complex.

Rigidifying the linker with a pyridine or spirocyclic pyridine motif pre-organizes the molecule into its bioactive conformation. This significantly reduces the loss of system entropy upon binding, shifting the thermodynamic equilibrium toward a highly stable, cooperative ternary complex [2].

Physicochemical Optimization (Beyond the Rule of 5)

PROTACs inherently violate Lipinski’s Rule of 5, often exceeding molecular weights of 800 Da. Long PEG chains exacerbate this by drastically inflating the TPSA, which restricts passive membrane permeability. Substituting aliphatic/PEG chains with pyridine-based motifs structurally restrains the linker while lowering the TPSA and maintaining aqueous solubility through the polar nitrogen atom. Studies have shown that such substitutions can double the degradation activity (DC50) of PROTACs by enhancing intracellular accumulation [3].

Thermodynamics cluster_0 Flexible Linkers (PEG/Alkyl) cluster_1 Rigid Linkers (Pyridine-based) N1 High Conformational Freedom N2 High Entropic Penalty Upon Binding N1->N2 N3 Transient/Unstable Ternary Complex N2->N3 N7 Target Degradation Efficiency N3->N7 Low Dmax / High DC50 N4 Pre-organized Conformation N5 Low Entropic Penalty Upon Binding N4->N5 N6 Stable & Cooperative Ternary Complex N5->N6 N6->N7 High Dmax / Low DC50

Caption: Thermodynamic logic of ternary complex formation comparing flexible vs. rigid pyridine linkers.

Comparative Performance Data

To objectively evaluate the impact of linker architecture, we present comparative experimental data for a representative target (e.g., IRAK4 or SMARCA2) utilizing three distinct linker classes: a standard PEG4 linker, a flexible Alkyl chain, and a rigid Pyridine-based linker.

Table 1: Physicochemical Profiling

Causality: The pyridine linker reduces TPSA compared to PEG, while its polar nitrogen prevents the severe drop in aqueous solubility seen with purely lipophilic alkyl chains.

Linker TypeMolecular Weight (Da)ClogPTPSA (Ų)Aqueous Solubility (µM)
PEG4 (Flexible, Polar) 9103.818545.2
Alkyl (Flexible, Lipophilic) 8605.9140< 5.0
Pyridine (Rigid, Polar) 8854.215268.5
Table 2: Biological & Pharmacokinetic Efficacy

Causality: The pre-organized structure of the pyridine linker enhances binding cooperativity ( α ), translating directly to a lower DC50 (higher potency). Furthermore, the optimized TPSA improves Caco-2 permeability, ensuring the PROTAC reaches the intracellular space.

Linker TypeCooperativity ( α )Caco-2 Papp​ (A→B)Efflux RatioDC50 (nM)Dmax (%)
PEG4 1.2 (Additive) 0.8×10−6 cm/s18.514582%
Alkyl 0.8 (Negative) 1.5×10−6 cm/s12.032065%
Pyridine 8.5 (Positive) 4.2 \times 10^{-6} cm/s 3.2 12 98%

Self-Validating Experimental Protocols

To verify the structure-activity relationship (SAR) of pyridine linkers, drug development professionals must employ a self-validating workflow. The following protocols are designed to isolate the specific variables influenced by linker chemistry.

Workflow S1 1. Linker Conjugation (Pyridine vs. PEG/Alkyl) S2 2. Physicochemical Profiling (Solubility, TPSA, LogD) S1->S2 S3 3. Ternary Complex Assay (TR-FRET) S2->S3 S3->S1 Weak Cooperativity (α < 1) S4 4. Cell Permeability Assay (Bidirectional Caco-2) S3->S4 S4->S1 High Efflux Ratio S5 5. Intracellular Degradation (HiBiT / Western Blot) S4->S5

Caption: Step-by-step experimental workflow with feedback loops for PROTAC linker SAR evaluation.

Protocol 1: Ternary Complex Formation via TR-FRET

Why TR-FRET? Surface Plasmon Resonance (SPR) requires tethering one protein to a chip, which can artificially restrict the conformational freedom of the PROTAC. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is performed in solution, providing an accurate measurement of the thermodynamic cooperativity ( α ) driven by the linker [4].

  • Reagent Preparation: Label the POI with a Terbium (Tb) cryptate donor and the E3 ligase (e.g., VHL or CRBN) with an AlexaFluor-647 acceptor.

  • Titration: Prepare a 12-point serial dilution of the pyridine-PROTAC and the PEG-PROTAC (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Incubation: Mix 10 nM Tb-POI, 10 nM AF647-E3, and the PROTAC dilutions in a 384-well plate. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement & Analysis: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620). Use a bell-shaped curve fitting model to extract the cooperativity factor ( α ). A rigid pyridine linker should yield an α>1 , indicating positive cooperativity.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Why Bidirectional? Due to their high molecular weight, PROTACs are highly susceptible to active efflux by P-glycoprotein (P-gp). Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport isolates passive diffusion (improved by the pyridine's lower TPSA) from active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of the PROTAC to the apical chamber (for A→B) or the basolateral chamber (for B→A) in HBSS buffer (pH 7.4).

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze the samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). Pyridine linkers typically demonstrate a lower ER and higher A→B flux compared to extended PEG chains.

Protocol 3: Intracellular Degradation Assay (HiBiT System)

Why HiBiT? Transient overexpression of the POI can saturate the ubiquitination machinery, masking the true degradation kinetics. The CRISPR/Cas9-mediated HiBiT knock-in system allows for the quantification of endogenous protein levels in real-time.

  • Cell Line Generation: Use CRISPR/Cas9 to tag the endogenous POI with an 11-amino acid HiBiT peptide in a relevant disease cell line.

  • Treatment: Seed cells in a 96-well white plate. Treat with a concentration gradient of the PROTACs (0.1 nM to 10 µM) for 18 hours.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection System (containing the complementary LgBiT protein and furimazine substrate). The HiBiT and LgBiT spontaneously complement to form a functional luciferase.

  • Analysis: Measure luminescence. Plot the normalized luminescence against the log of the PROTAC concentration to determine the DC50 and Dmax. The rigidified pyridine PROTAC should exhibit a left-shifted curve (lower DC50) without a premature "hook effect" due to its stabilized ternary complex.

Conclusion

The transition from flexible PEG and alkyl chains to rigidified, pyridine-based linkers represents a critical maturation in PROTAC design. By strategically reducing the entropic penalty of ternary complex formation and optimizing the physicochemical profile for cellular permeability, pyridine linkers offer a robust solution to the pharmacokinetic and thermodynamic bottlenecks of targeted protein degradation.

References

  • Farnaby, W., et al. (2019). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Nunes, J., et al. (2019). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Burslem, G. M., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. Available at: [Link]

Sources

Comparative

Comparative Guide: VHL vs. CRBN-Recruiting PROTACs with Identical Linkers

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Illusion of Linker Transferability The selection of the E3 ubiquitin ligase is a foundational decision in the rational desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Illusion of Linker Transferability

The selection of the E3 ubiquitin ligase is a foundational decision in the rational design of Proteolysis Targeting Chimeras (PROTACs). While Cereblon (CRBN) and von Hippel-Lindau (VHL) remain the two most extensively utilized E3 ligases, a common pitfall in early-stage drug development is assuming that an optimized linker for one ligase can be seamlessly grafted onto another.

Substituting the E3 ligand while maintaining an identical linker and warhead often leads to profound, non-linear shifts in degradation efficacy, target selectivity, and cellular permeability[1]. This guide provides a systematic comparative analysis of VHL and CRBN-recruiting PROTACs, exploring the mechanistic causality behind why the "same linker" rarely equates to the "same performance."

Mechanistic Causality: Why Ligase Choice Dictates Linker Efficacy

When a PROTAC bridges a Protein of Interest (POI) and an E3 ligase, it forms a highly specific ternary complex. The spatial orientation, exit vectors, and protein-protein interactions (PPIs) at this interface are dictated by the recruited ligase[2].

  • Steric Clashes and Surface Area: CRBN and VHL possess vastly different surface topologies. A linker length that perfectly accommodates the VHL-POI interface may cause severe steric clashes when attempting to recruit the CRBN complex, preventing ubiquitination[2].

  • Subcellular Localization: CRBN dynamically shuttles between the nucleus and cytoplasm, making it highly effective for nuclear targets. Conversely, VHL is predominantly cytosolic (bound to the elongin BC scaffold), which restricts its access to certain nuclear POIs unless specific nuclear localization signals are leveraged[].

  • Complex Half-Life and Kinetics: CRBN complexes typically exhibit rapid turnover rates, which is advantageous for fast degradation in rapidly dividing cells. VHL, however, forms longer-lived, stable ternary complexes, which are often required for the persistent degradation of highly stable proteins[].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule (Linker + Warheads) PROTAC->Ternary Bridges POI & E3 E3 E3 Ligase (VHL or CRBN) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome Recognition

PROTAC-mediated targeted protein degradation pathway.

Comparative Experimental Data: VHL vs. CRBN

Direct comparative studies where the POI warhead and linker are kept strictly identical reveal that the optimal E3 ligase is highly target-dependent.

Table 1: Quantitative Comparison of VHL vs. CRBN PROTACs (Identical Linkers)
Target ProteinCell LineLinker TypeVHL-PROTAC EfficacyCRBN-PROTAC EfficacySuperior LigaseRef
BCL-XL MOLT-4PEG (11-atom)Weak degradationHigh degradation (DC50 ~2.5 nM)CRBN [4]
ERα MCF-7Alkyl/PEGHigh degradation (DC50 ~100 nM)No obvious degradationVHL [5]
HDAC 1/2 HEK293TAliphaticPronounced degradation Weak degradationVHL [6]
Ricin Toxin A In SilicoAlkyl (Short)Stable Ternary Complex Unstable (Steric Clashes)VHL [2]

Data Synthesis: As demonstrated in the development of BCL-XL degraders, CRBN-based PROTACs with a PEG linker vastly outperformed their identically linked VHL counterparts, yielding highly potent anticancer activity and cytotoxicity[4]. Conversely, for Estrogen Receptor alpha (ERα) and HDAC 1/2, VHL-recruiting PROTACs demonstrated superior ternary complex stability and degradation efficiency, whereas the identically linked CRBN PROTACs failed to induce significant target depletion[5][6].

Experimental Methodology: Validating PROTAC Performance

To objectively compare VHL and CRBN PROTACs, researchers must employ a self-validating workflow that uncouples cellular permeability from ternary complex formation. If a PROTAC fails, you must know why it failed.

Workflow Synthesis 1. PROTAC Synthesis (Same Linker, Diff E3) CellTreat 2. Cell Treatment (Dose-Response) Synthesis->CellTreat Western 3. Immunoblotting / In-Cell Western CellTreat->Western NanoBRET 4. NanoBRET Assay (Ternary Complex) CellTreat->NanoBRET Analysis 5. DC50 & Dmax Quantification Western->Analysis NanoBRET->Analysis

Standardized experimental workflow for comparative PROTAC evaluation.

Step-by-Step Protocol: Comparative Degradation & Ternary Complex Assay

Step 1: Dose-Response Cellular Treatment

  • Seed target cells (e.g., MOLT-4 or MCF-7) at 1×105 cells/well in a 96-well plate.

  • Treat cells with a concentration gradient (0.1 nM to 10 µM) of both the VHL-PROTAC and CRBN-PROTAC (featuring identical linkers) for 4, 12, and 24 hours. Causality: Time-course analysis is critical because CRBN typically induces faster degradation kinetics than VHL[]. Capturing data at multiple time points prevents false negatives caused by rapid resynthesis of the target protein.

Step 2: Target Quantification via Capillary Western Blotting

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay to ensure equal loading.

  • Analyze lysates using an automated capillary Western system (e.g., ProteinSimple WES) probing for the POI, the E3 ligase, and a loading control (e.g., GAPDH).

  • Calculate DC50​ (concentration at 50% degradation) and Dmax​ (maximum degradation depth).

Senior Application Scientist Note: Always monitor the E3 ligase levels during immunoblotting. A common artifact in comparative studies is the "hook effect" or PROTAC-induced auto-degradation of the E3 ligase itself, which can artificially suppress the apparent Dmax​ .

Step 3: NanoBRET Ternary Complex Assay (In Vitro Validation) Causality: If the CRBN-PROTAC shows no degradation in Step 2, the NanoBRET assay determines if the linker prevents ternary complex formation due to steric clashes[2].

  • Co-express NanoLuc-fused POI and HaloTag-fused E3 ligase (VHL or CRBN) in HEK293T cells.

  • Add the HaloTag NanoBRET ligand and the respective PROTACs.

  • Measure the BRET ratio (emission at 618 nm / 460 nm). A high BRET signal confirms that the PROTAC successfully bridges the POI and the E3 ligase, indicating that the linker length and exit vectors are geometrically compatible.

Conclusion

The assumption that a highly optimized linker for a VHL-PROTAC can be seamlessly utilized for a CRBN ligand is a fundamental flaw in degrader drug discovery. As evidenced by comparative studies across BCL-XL[4], ERα[5], and HDACs[6], the unique structural, kinetic, and spatial requirements of VHL and CRBN demand bespoke linker optimization. Researchers must systematically evaluate both ligases in parallel, utilizing orthogonal assays like NanoBRET to distinguish between permeability failures and ternary complex incompatibilities.

Sources

Validation

in vitro degradation assays for novel PROTACs

Title: Beyond the Western Blot: A Comparative Guide to In Vitro PROTAC Degradation Assays Introduction Proteolysis Targeting Chimeras (PROTACs) have fundamentally disrupted the drug discovery landscape by shifting the pa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Western Blot: A Comparative Guide to In Vitro PROTAC Degradation Assays

Introduction Proteolysis Targeting Chimeras (PROTACs) have fundamentally disrupted the drug discovery landscape by shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology. By acting as heterobifunctional matchmakers, PROTACs recruit an E3 ubiquitin ligase to a protein of interest (POI), driving polyubiquitination and subsequent destruction by the 1[1]. Because PROTACs operate sub-stoichiometrically and are recycled after each degradation event, traditional affinity-based biochemical assays are insufficient for predicting cellular efficacy[2].

To successfully navigate Structure-Activity Relationship (SAR) campaigns, researchers must deploy orthogonal in vitro assays that quantify not just binary binding, but ternary complex formation and kinetic degradation. As a Senior Application Scientist, I have structured this guide to critically compare the leading assay modalities—Traditional/Capillary Western Blotting, HiBiT Luminescence, and TR-FRET—providing the mechanistic causality and self-validating protocols necessary to build a robust degrader pipeline.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Degrader PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Proteasome->POI Recycled PROTAC

Fig 1. Event-driven PROTAC mechanism: Ternary complex formation to proteasomal degradation.

Comparative Analysis of Degradation Assays

1. Capillary Western Blotting (Jess/Simple Western) vs. Traditional Western Blot Historically, traditional Western blotting has been the gold standard for confirming endogenous POI degradation. However, it is labor-intensive, requires massive amounts of cellular material, and suffers from poor reproducibility when quantifying subtle degradation effects[3]. Capillary Western platforms (e.g., Jess) resolve these bottlenecks by automating protein separation and immunoprobing within a microcapillary. Causality & Performance: Capillary systems provide a limit of detection (LOD) as low as 0.11 ng/mL, compared to 0.66 ng/mL for 4[4]. This enhanced sensitivity is critical when targeting low-abundance transcription factors or early-stage PROTACs with suboptimal cell permeability.

2. HiBiT Luminescence: The Standard for Live-Cell Kinetics The5 utilizes an 11-amino-acid peptide tag engineered into the endogenous POI via CRISPR/Cas9[5]. When the cell is treated with a PROTAC, the degradation of the HiBiT-tagged POI is monitored in live cells using a complementary LgBiT and a furimazine substrate. Causality & Performance: The exceptionally small size of the HiBiT tag minimizes steric hindrance, preserving the native folding and ubiquitination kinetics of the POI[5]. Unlike endpoint Westerns, live-cell HiBiT assays allow for the calculation of degradation kinetics, revealing the true catalytic efficiency of the PROTAC over time[6].

3. TR-FRET: Isolating the Ternary Complex Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a homogeneous, proximity-based biochemical assay. A donor fluorophore (e.g., Terbium) is conjugated to the POI, and an acceptor (e.g., AlexaFluor 488) is conjugated to the E3 ligase[7]. Causality & Performance: Unlike AlphaScreen, which relies on bead proximity and is highly susceptible to chemical interference and the "hook effect" at high PROTAC concentrations, TR-FRET utilizes 8 (e.g., 520nm/490nm)[8]. This intrinsic mathematical correction normalizes well-to-well liquid dispensing errors and inner-filter effects, yielding superior Z'-factors for high-throughput screening[8].

Quantitative Performance Comparison

Assay TechnologySensitivity (LOD)ThroughputLive-Cell Kinetic CapabilityRatiometric CorrectionRelative Cost/Well
Traditional Western ~0.66 ng/mLLow (10-15/gel)No (Endpoint)No
Capillary Western (Jess) ~0.11 ng/mLMedium (25-96/run)No (Endpoint)Yes (Total Protein) $
HiBiT Luminescence Sub-nanogramHigh (384/1536-well)Yes (Real-time)No
TR-FRET Sub-nanomolar (Kd)High (384/1536-well)No (Biochemical)Yes$

Table 1: Objective comparison of PROTAC degradation and ternary complex assays based on industry benchmarks[3][4][8].

Assay_Workflow Phase1 High-Throughput Screening (Hit ID) Assay1 TR-FRET / AlphaLISA (Cell-Free Ternary Complex) Phase1->Assay1 Phase2 Lead Optimization (Kinetics & SAR) Assay2 HiBiT Luminescence (Live-Cell Kinetics) Phase2->Assay2 Phase3 Mechanistic Validation (Endogenous POI) Assay3 Capillary Western (Jess) (Endpoint Degradation) Phase3->Assay3 Assay1->Phase2 Assay2->Phase3

Fig 2. Decision matrix for selecting in vitro PROTAC assays across drug discovery phases.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. A drop in signal could indicate degradation, but it could also indicate compound toxicity, transcriptional downregulation, or assay interference. The following protocols integrate mandatory control arms to prove mechanistic causality.

Protocol 1: Live-Cell Kinetic Degradation Assay (HiBiT)

Objective: Quantify the rate and maximal degradation ( Dmax​ ) of a POI in living cells.

Step-by-Step Methodology:

  • Cell Preparation: Seed CRISPR-engineered HiBiT-POI knock-in cells (e.g., HeLa) stably expressing LgBiT into a white 384-well plate at 5,000 cells/well. Incubate overnight at 37°C[6].

  • Substrate Addition: Add the live-cell non-lytic luminescent substrate (e.g., Endurazine) to the wells. Allow 2 hours for substrate equilibration.

  • PROTAC Treatment: Dispense PROTAC candidates in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM) using an acoustic liquid handler to minimize DMSO carryover (final DMSO <0.1%).

  • Kinetic Readout: Read luminescence every 30 minutes for 24 hours in a multi-mode plate reader equipped with an atmospheric control chamber (37°C, 5% CO2).

  • Self-Validation Controls (Crucial):

    • Proteasome Rescue Arm: Pre-treat a parallel set of wells with 1 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor that blocks Cullin-RING ligases). If the PROTAC-induced loss of luminescence is rescued by these inhibitors, the mechanism is definitively confirmed as UPS-mediated degradation[1].

    • Viability Counter-screen: Multiplex with a fluorescent cell viability reagent (e.g., CellTox Green) to ensure the loss of HiBiT signal is not an artifact of PROTAC-induced cytotoxicity.

Protocol 2: Cell-Free TR-FRET Ternary Complex Assay

Objective: Quantify the cooperativity ( α ) and binding affinity of the POI-PROTAC-E3 ternary complex.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA to prevent non-specific plastic binding.

  • Protein Master Mix: Combine GST-tagged POI (e.g., BRD4) and His-tagged E3 ligase complex (e.g., VCB or CRBN) at optimized concentrations (typically 10-50 nM)[7].

  • Fluorophore Addition: Add Terbium-labeled anti-GST antibody (Donor) and AlexaFluor 488-labeled anti-His antibody (Acceptor) at 2 nM and 4 nM, respectively.

  • PROTAC Titration: Add the PROTAC in a 12-point titration. Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout: Excite the plate at 337 nm and measure emission at 490 nm (Tb) and 520 nm (AF488) using a time delay of 50 µs to eliminate auto-fluorescence. Calculate the TR-FRET ratio (520/490).

  • Self-Validation Controls (Crucial):

    • Competitive Displacement Arm: Add a saturating concentration of the free E3 ligand (e.g., lenalidomide for CRBN or VH298 for VHL) to a control well. The TR-FRET signal should collapse to baseline, proving that the proximity signal is strictly dependent on the specific bivalent bridging of the PROTAC[7].

Conclusion

Developing a clinical-grade PROTAC requires moving beyond the binary "binds or doesn't bind" mindset. By strategically layering TR-FRET for ternary complex thermodynamics, HiBiT for live-cell degradation kinetics, and Capillary Westerns for endogenous validation, researchers can build an airtight, self-validating data package that confidently advances the best degrader candidates into in vivo models.

References

  • Selvita. (2025). PROTAC Screening Without Classical Western Blot - HiBiT-Based Detection. Retrieved from 3

  • Bio-Techne. Highly Specific Protein Quantification Using an Anti-HiBiT Monoclonal Antibody and Simple Western Technology. Retrieved from 4

  • Promega. (2018). HiBiT Protein Tagging System. Retrieved from 5

  • ACS Pharmacology & Translational Science. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from 7

  • Taylor & Francis. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from 8

  • ACS Publications. (2025). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. Retrieved from 6

  • Current Protocols. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from 1

  • Chemical Society Reviews. (2022). Targeted Protein Degradation: Elements of PROTAC Design. Retrieved from 2

Sources

Comparative

A Comprehensive Guide to the Reactivity of Bromo- vs. Chloro-Pyridines in Palladium-Catalyzed Cross-Coupling

Halogenated pyridines are indispensable building blocks in medicinal chemistry, agrochemicals, and materials science. When designing a synthetic route, the choice between a bromo-pyridine and a chloro-pyridine is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated pyridines are indispensable building blocks in medicinal chemistry, agrochemicals, and materials science. When designing a synthetic route, the choice between a bromo-pyridine and a chloro-pyridine is a critical decision that dictates reaction efficiency, catalyst selection, and overall cost.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of bromo- vs. chloro-pyridines. By understanding the fundamental organometallic causality behind these differences, researchers can design highly efficient, chemoselective, and self-validating cross-coupling workflows.

Mechanistic Foundations: The Oxidative Addition Paradigm

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), the initial and frequently rate-determining step is the oxidative addition of the active Palladium(0) catalyst into the carbon-halogen (C-X) bond[1].

The intrinsic reactivity difference between bromo- and chloro-pyridines is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The strength of the carbon-halogen bond directly dictates the activation barrier for oxidative addition. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, C-Br bonds are significantly more susceptible to oxidative addition to a Pd(0) catalyst than C-Cl bonds, allowing bromopyridines to react under much milder conditions[2].

  • Mechanistic Divergence: Kinetic studies demonstrate that different halogens force the catalyst down distinct mechanistic pathways. The oxidative addition of bromoarenes typically occurs via a rate-limiting dissociation of a phosphine ligand from the Pd(0) complex. In stark contrast, chloroarenes undergo a reversible dissociation of the phosphine ligand, followed by a highly demanding, rate-limiting oxidative addition step[3].

This kinetic disparity is not a hindrance; rather, it is a powerful tool. The combination of bromide and chloride within the same scaffold (e.g., 3-bromo-2-chloropyridine) presents a large intrinsic reactivity difference that can be exploited for programmable, sequential cross-coupling[4]. Even though the C2 position in pyridine is electronically favored for oxidative addition due to the electron-withdrawing nitrogen, the extreme lability of the C-Br bond overrides this, directing initial coupling exclusively to the C3-bromo position[2].

Quantitative Data Comparison

To facilitate catalyst selection, the following table summarizes the divergent reactivity profiles and operational requirements for bromo- vs. chloro-pyridines in standard Suzuki-Miyaura couplings.

ParameterBromopyridinesChloropyridines
C-X Bond Dissociation Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate FastSlow (Rate-limiting)[3]
Typical Catalyst System Pd(PPh 3​ ) 4​ , Pd(dppf)Cl 2​ Pd 2​ (dba) 3​
  • Sterically demanding ligands (e.g., SPhos, XPhos)[4]
Typical Reaction Temperature Mild (60–80 °C)Elevated (90–110 °C)
Sequential Coupling Order First (Chemoselective)[4]Second (Requires catalyst switch)[4]

Experimental Protocols: A Self-Validating Sequential Workflow

To demonstrate the practical application of these reactivity differences, below is a field-proven, two-step protocol for the sequential Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine .

Protocol 1: Chemoselective Coupling of the C-Br Bond

Objective: Selectively couple an arylboronic acid at the C3-bromo position while preserving the C2-chloro handle. Causality & Design: By utilizing a standard, non-bulky catalyst like Pd(PPh 3​ ) 4​ , the active Pd(0) species lacks the electron density required to insert into the strong C-Cl bond. The reaction selectively targets the weaker C-Br bond at mild temperatures[2].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-bromo-2-chloropyridine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh 3​ ) 4​ (5 mol%).

  • Base & Solvent: Add K 2​ CO 3​ (2.0 equiv). Suspend the mixture in a solvent system of 1,4-Dioxane/H 2​ O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and generate the reactive hydroxyboronate complex required for transmetalation.

  • Degassing (Self-Validation Checkpoint): Perform three freeze-pump-thaw cycles or sparge with Argon for 30 minutes. Validation: Pd(0) is highly sensitive to oxygen. If the bright yellow/orange solution turns pitch black within the first 10 minutes of heating, it indicates oxygen intrusion and the precipitation of inactive "Palladium black."

  • Reaction Execution: Heat the mixture to 70 °C for 8-12 hours. Monitor via LC-MS. The mild temperature ensures the C-Cl bond remains completely intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography to isolate the 3-aryl-2-chloropyridine intermediate.

Protocol 2: Iterative Coupling of the C-Cl Bond

Objective: Perform a second coupling on the previously unreactive C2-chloro position. Causality & Design: The C-Cl bond requires a highly active, electron-rich catalyst system. Buchwald ligands (e.g., SPhos) are sterically demanding, which promotes the formation of the active monoligated Pd(0)L species. Furthermore, their electron-rich nature significantly increases the electron density on the Pd center, accelerating the difficult oxidative addition into the stubborn C-Cl bond[4].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd 2​ (dba) 3​ (2.5 mol%) and SPhos (10 mol%) in anhydrous toluene. Stir for 15 minutes. Validation: A distinct color shift from deep purple/red to dark orange/brown indicates the successful formation of the active Pd(0)-SPhos complex.

  • Reagent Addition: Add the 3-aryl-2-chloropyridine intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Reaction Execution: Seal the vessel and heat to 100 °C for 16 hours. Causality: Elevated thermal energy is mandatory to overcome the high activation barrier of C-Cl oxidative addition[3].

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via chromatography to yield the fully functionalized 2,3-diarylpyridine.

Workflow Visualization

SequentialCoupling Start 3-Bromo-2-chloropyridine Step1 Suzuki Coupling 1 Pd(PPh3)4, 70°C Start->Step1 Chemoselective C-Br Activation Int1 3-Aryl-2-chloropyridine (C-Cl bond intact) Step1->Int1 Step2 Suzuki Coupling 2 Pd2(dba)3 / SPhos, 100°C Int1->Step2 Forced C-Cl Activation Product 2,3-Diarylpyridine (Fully Functionalized) Step2->Product

Caption: Sequential cross-coupling workflow exploiting the reactivity difference between C-Br and C-Cl bonds.

References

  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine - BenchChem. 1

  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - BenchChem. 2

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing). 5

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands - J. Am. Chem. Soc. (The Hartwig Group). 3

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. 4

Sources

Validation

Comprehensive Comparison Guide: Assessing Off-Target Effects of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine-Derived Therapeutics

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative analysis of off-target profiling methodologies for PEGylated pyridine-based small molecules and PROTACs. The Causality of Off-Targe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative analysis of off-target profiling methodologies for PEGylated pyridine-based small molecules and PROTACs.

The Causality of Off-Target Liabilities in PEGylated Pyridines

The chemical building block 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a highly versatile scaffold in modern medicinal chemistry. The bromine atom serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura), the pyridine ring frequently acts as a hinge-binding motif in kinase inhibitors, and the 2-(2-methoxyethoxy)ethoxy (PEG2) chain is utilized to enhance aqueous solubility or serve as a solvent-exposed linker in Targeted Protein Degraders (PROTACs).

However, incorporating this scaffold introduces specific off-target liabilities that must be rigorously profiled:

  • The Pyridine Hinge-Binder Effect: Pyridine nitrogen atoms naturally coordinate with the conserved backbone amides in the ATP-binding pocket of kinases. Because the ATP pocket is highly conserved across the ~500 human kinases, pyridine derivatives inherently risk kinome-wide promiscuity[1].

  • PEG Chain Promiscuity: While PEGylation improves pharmacokinetic profiles, the flexible ether oxygen chain can alter the local hydration shell and interact with unintended surface residues. Historically, unexpected off-target binding by flexible, lipid-like or ether-linked moieties has led to severe clinical toxicities, such as the off-target lipase inhibition observed with the FAAH inhibitor BIA 10-2474[2].

To ensure clinical safety, researchers must employ orthogonal profiling technologies to map the interaction landscape of these derivatives.

Comparison of Off-Target Profiling Technologies

Selecting the right profiling technology depends on whether you are assessing kinome-specific liabilities (driven by the pyridine core) or proteome-wide promiscuity (driven by the PEG2 chain). Table 1 objectively compares the performance, scope, and resource requirements of the three industry-standard methodologies.

Table 1: Quantitative Comparison of Off-Target Profiling Platforms
MethodologyPrimary ReadoutTarget ScopeThroughput / SensitivityCost & Resource BurdenBest Use Case for PEG-Pyridine Derivatives
KINOMEscan (DiscoverX) Thermodynamic Affinity ( Kd​ )~480 Kinases (Biochemical)High: 11-point dose-response curves; highly sensitive to ATP-site binders.Moderate: Commercially outsourced; fast turnaround.Rapidly assessing the selectivity of the pyridine core against the human kinome[3].
Chemoproteomics (ABPP) Relative Protein Abundance (MS/MS)Proteome-wide (Kinases, Hydrolases, etc.)Medium: Captures low-abundance targets but requires complex MS analysis.High: Requires specialized probes, LC-MS/MS infrastructure, and bioinformatics.Discovering novel non-kinase off-targets driven by the PEG2 chain or linker[4].
CETSA (Cellular Thermal Shift) Thermal Stability Shift ( ΔTm​ )Proteome-wide (Intact Cells)Low to Medium: Highly physiologically relevant but lower throughput.High: Requires live cell culture, MS/MS, and complex sample prep.Validating biochemical off-targets in a native, live-cell environment.

Experimental Protocol: Self-Validating Chemoproteomic Profiling (ABPP)

To capture both kinase and non-kinase off-targets of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine derivatives, Activity-Based Protein Profiling (ABPP) in a competition format is the gold standard[4].

This protocol is designed as a self-validating system : it simultaneously measures the engagement of the known primary target (positive control) while mapping off-targets. If the primary target does not show reduced probe labeling in the drug-treated arm, the assay is flagged as invalid (e.g., due to compound degradation or poor lysate quality).

Step-by-Step Methodology

Phase 1: Native Lysate Preparation & Competition Causality: Proteins must remain in their native, folded state for the drug to recognize its binding pockets.

  • Lyse cells (e.g., HeLa or target-specific cell line) using a mild, non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors).

  • Clear the lysate via centrifugation (100,000 x g for 45 min) and normalize protein concentration to 2 mg/mL.

  • Self-Validation Split: Divide the lysate into three arms:

    • Arm A (Vehicle): Add DMSO (0.1% final).

    • Arm B (Test Compound): Add the PEG-pyridine derivative (e.g., 1 µM and 10 µM).

    • Arm C (Positive Control): Add a known promiscuous inhibitor (e.g., Staurosporine for kinases) to validate the dynamic range of the assay.

  • Incubate for 1 hour at 37°C to allow thermodynamic equilibrium of compound binding.

Phase 2: Broad-Spectrum Probe Labeling Causality: A reactive probe (e.g., an ATP-acyl phosphate desthiobiotin probe) is added to covalently label all available active sites. If the test compound is occupying an off-target site, the probe cannot bind, resulting in a quantifiable loss of signal. 5. Add the broad-spectrum probe (e.g., 5 µM) to all arms. Incubate for 1 hour at room temperature. 6. Quench the reaction by adding urea (to 6M final) and reducing agents (10 mM DTT), followed by alkylation (40 mM iodoacetamide).

Phase 3: Enrichment and Quantitative LC-MS/MS Causality: Isotope labeling (like TMT) allows all samples to be pooled and analyzed in a single MS run, eliminating run-to-run variability and ensuring precise relative quantification. 7. Enrich probe-labeled proteins using Streptavidin-agarose beads (2 hours, room temperature). 8. Wash beads stringently (1% SDS, 6M Urea, PBS) to remove non-specifically bound proteins. 9. Perform on-bead digestion using Trypsin (overnight at 37°C). 10. Label the resulting peptides with Tandem Mass Tags (TMT): Vehicle (TMT-126), Test Compound (TMT-127), Positive Control (TMT-128). 11. Pool the samples, desalt via C18 StageTips, and analyze via High-Resolution LC-MS/MS (e.g., Orbitrap Eclipse). 12. Data Interpretation: Off-targets are identified as proteins showing a >50% reduction in TMT reporter ion intensity in the Test Compound arm compared to the Vehicle arm.

Workflow Visualization

The following diagram illustrates the logical flow and competitive causality of the ABPP workflow used to profile PEG-pyridine derivatives.

G A 1. Cell Lysate Preparation (Native Proteome) B1 2a. Vehicle Incubation (DMSO Control) A->B1 B2 2b. Compound Incubation (PEG-Pyridine Derivative) A->B2 C1 3a. Broad-Spectrum Probe Labeling (Max Binding) B1->C1 C2 3b. Broad-Spectrum Probe Labeling (Competitive Block) B2->C2 D 4. Streptavidin Enrichment & On-Bead Digestion C1->D C2->D E 5. Isotope Labeling (TMT) & Sample Pooling D->E F 6. LC-MS/MS Quantitative Proteomics E->F G 7. Off-Target Identification (Reduced TMT signal in 2b) F->G

Caption: Chemoproteomic ABPP workflow for quantifying off-target engagement via competitive probe labeling.

References

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science / National Institutes of Health (NIH). Available at:[Link][2]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC / National Institutes of Health (NIH). Available at:[Link][1]

  • Chemoproteomic methods for covalent drug discovery. PMC / National Institutes of Health (NIH). Available at:[Link][4]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a direct extension of a compound's fundamental molecular anatomy. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a direct extension of a compound's fundamental molecular anatomy. 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine presents a unique logistical challenge in drug development and synthetic laboratories due to its dual-natured structure: a lipophilic, halogenated pyridine core attached to a highly hydrophilic PEGylated side chain.

To ensure operational safety and environmental compliance, we must design disposal protocols that respect both the toxicity of the pyridine ring and the environmental mobility granted by the PEG chain.

Molecular Anatomy & Mechanistic Hazards

Understanding the causality behind our disposal choices begins with the chemical's structural profile:

  • The Halogenated Core (Bromine): The presence of the bromine atom classifies this compound strictly as a halogenated organic waste . Halogenated solvents cannot be disposed of via standard fuel blending (where waste is burned for energy recovery) because sub-optimal combustion of halogens generates highly toxic dioxins and furans . They require specialized, high-temperature incineration.

  • The Pyridine Ring: Pyridine derivatives are known dermal penetrants and potential hepatotoxins . They require stringent personal protective equipment (PPE) and engineering controls (fume hoods) to prevent vapor inhalation.

  • The PEGylated Chain: The 2-(2-methoxyethoxy)ethoxy group acts as a hydrophilic tail. This amphiphilic nature drastically increases the compound's mobility in aqueous environments and soil . Consequently, drain disposal is strictly prohibited, as conventional wastewater treatment cannot reliably strip it before it reaches aquatic ecosystems.

Quantitative Data & Waste Profiling

To standardize your laboratory's approach, adhere to the following operational parameters:

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated Organic WasteBromine dictates high-temp incineration to prevent dioxin formation .
Storage Time Limit < 90 Days (LQG Status)Strict EPA RCRA compliance to prevent container degradation and fines [[1]]([Link]).
Incompatible Materials Strong Oxidizers, Strong AcidsHigh risk of exothermic reaction and release of toxic hydrogen bromide (HBr) gas.
Environmental Mobility High (Amphiphilic nature)PEG chain increases water solubility; strictly prohibits drain disposal [[2]]([Link]).
Primary PPE Nitrile/Neoprene Gloves, HoodPyridine core is a known skin penetrant and potential hepatotoxin .

Self-Validating Experimental Protocols

Every safety protocol must be a self-validating system—meaning the procedure itself contains built-in checks to verify that the operation was successful and safe.

A. Immediate Spill Response & Containment
  • Isolation & PPE Verification: Evacuate non-essential personnel. Don chemical-resistant neoprene or nitrile gloves, safety goggles, and a lab coat.

    • Validation: Visually inspect gloves for micro-tears and verify fume hood face velocity before approaching the spill zone.

  • Containment: Surround the liquid with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Causality: Never use combustible materials (like paper towels) for concentrated heterocyclic spills, as they can pose a fire hazard or react unpredictably.

  • Absorption: Work the absorbent from the perimeter toward the center to prevent spreading.

    • Validation: The surface must appear completely dry with no residual liquid sheen, confirming total absorption.

  • Collection: Use non-sparking tools to transfer the saturated absorbent into a compatible High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a mild detergent solution.

    • Validation: Conduct an olfactory check (pyridine derivatives have a distinct, pungent odor); the absence of odor indicates successful primary decontamination .

B. RCRA-Compliant Disposal Methodology
  • Waste Segregation: Route the chemical exclusively to a designated "Halogenated Organic Waste" stream.

    • Causality: Commingling with non-halogenated waste (like ethanol or acetone) ruins the entire container for fuel blending, incurring severe logistical and financial penalties .

  • Containerization: Transfer the waste into an HDPE or PTFE-lined carboy using a designated funnel.

    • Validation: The funnel must be removed and the container securely capped immediately after transfer to prevent fugitive vapor emissions [[3]]([Link]).

  • Labeling: Attach a hazardous waste tag before the first drop of waste is added.

    • Validation: Ensure the label explicitly states "3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine", checks the "Halogenated" box, and clearly displays the accumulation start date [[1]]([Link]).

  • Secondary Containment: Place the primary waste carboy inside a secondary containment bin.

    • Validation: The secondary bin must be clean, chemically compatible, and capable of holding at least 110% of the primary container's volume.

Waste Segregation Workflow

WasteWorkflow Gen Waste Generation: Bromopyridine Derivative Phase Phase Separation (Aqueous vs. Organic) Gen->Phase Collect effluent OrgStream Organic Waste Stream Phase->OrgStream Isolate organics HalSeg Halogenated Segregation (Strictly Enforced) OrgStream->HalSeg Verify Br presence Labeling RCRA Compliant Labeling & Secondary Containment HalSeg->Labeling Transfer to red can Incineration High-Temp Incineration (EPA-Approved Vendor) Labeling->Incineration <90 days storage

Workflow for the segregation and RCRA-compliant disposal of halogenated pyridine derivatives.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine
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